molecular formula C5H12O3S2 B3118167 3-(Methylthio)propyl (methanesulfonate) CAS No. 232944-38-6

3-(Methylthio)propyl (methanesulfonate)

Cat. No.: B3118167
CAS No.: 232944-38-6
M. Wt: 184.3 g/mol
InChI Key: JJRYDZAYWWFTQA-UHFFFAOYSA-N
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Description

3-(Methylthio)propyl (methanesulfonate) is a useful research compound. Its molecular formula is C5H12O3S2 and its molecular weight is 184.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Methylthio)propyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Methylthio)propyl (methanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylthio)propyl (methanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylpropyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S2/c1-9-5-3-4-8-10(2,6)7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRYDZAYWWFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232944-38-6
Record name 3-(methylsulfanyl)propyl methanesulfonate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 3-(Methylthio)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and purification of 3-(Methylthio)propyl methanesulfonate, a key intermediate in various chemical and pharmaceutical development pathways. The document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

3-(Methylthio)propyl methanesulfonate is an important bifunctional molecule. It contains a thioether moiety and a highly reactive methanesulfonate (mesylate) leaving group. The mesylate group makes the propyl chain susceptible to nucleophilic substitution, rendering the compound a valuable alkylating agent and a building block in the synthesis of more complex molecules. Its precursor, 3-(Methylthio)-1-propanol, is a naturally occurring sulfur compound found in various foods and is a metabolite in yeast.[1][2][3] The conversion to the mesylate enhances its utility in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents where the introduction of a 3-(methylthio)propyl group is desired.

Synthesis: The Mesylation of 3-(Methylthio)-1-propanol

The core of the synthesis is a classic esterification reaction where the hydroxyl group of 3-(Methylthio)-1-propanol is converted into a methanesulfonate ester using methanesulfonyl chloride (MsCl).

Principle of the Reaction

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized in situ by a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), to prevent unwanted side reactions and drive the reaction to completion.

Reagents and Materials

Proper selection and handling of reagents are critical for success and safety.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Key PropertiesSupplier Example
3-(Methylthio)-1-propanolC₄H₁₀OS106.19Liquid, Density: ~1.03 g/mLSigma-Aldrich
Methanesulfonyl Chloride (MsCl)CH₃ClO₂S114.55Corrosive, Lachrymator, Toxic[4][5][6]Thermo Fisher Scientific[4]
Triethylamine (TEA)C₆H₁₅N101.19Corrosive, Flammable Liquid-
Dichloromethane (DCM)CH₂Cl₂84.93Volatile, Suspected Carcinogen-
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent-
Silica Gel (230-400 mesh)SiO₂60.08Stationary Phase for Chromatography-
Overall Synthesis Workflow

The following diagram outlines the complete process from starting materials to the purified final product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 3-(Methylthio)-1-propanol + Triethylamine in DCM Addition Cool to 0°C Slowly add Methanesulfonyl Chloride Reactants->Addition Reaction Stir at 0°C to RT Monitor by TLC Addition->Reaction Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Reaction Complete Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product Pure 3-(Methylthio)propyl Methanesulfonate Chromatography->Final_Product

Caption: Overall workflow for the synthesis and purification.

Detailed Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated chemical fume hood.[7] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[4][5][6]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 3-(methylthio)-1-propanol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Add triethylamine (TEA, 1.2 eq.) to the solution.

  • Cooling: Immerse the flask in an ice-water bath and cool the reaction mixture to 0°C with stirring.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.1 eq.) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding cold deionized water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Aqueous Work-up: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl) to remove residual water.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic substitution on the sulfonyl group.

Mechanism node_react R-OH (Alcohol) CH₃SO₂Cl (MsCl) node_inter Tetrahedral Intermediate node_react:f0->node_inter Nucleophilic Attack node_prod R-O-SO₂CH₃ (Mesylate) Cl⁻ node_inter->node_prod:f0 Chloride Elimination node_base Base (TEA) + HCl node_prod:f1->node_base Acid Scavenging

Caption: Simplified mechanism of mesylate ester formation.

Causality Behind Experimental Choices:

  • Low Temperature (0°C): The reaction between MsCl and the alcohol is exothermic. Starting at 0°C helps control the reaction rate, prevents overheating, and minimizes the formation of undesired side products.

  • Anhydrous Conditions: Methanesulfonyl chloride readily hydrolyzes with water.[6] Using flame-dried glassware and anhydrous solvents is crucial to prevent the decomposition of the reagent and ensure a high yield.

  • Triethylamine as Base: TEA is a non-nucleophilic tertiary amine. Its role is solely to act as a proton sponge, scavenging the HCl produced. This prevents the protonation of the starting alcohol (which would deactivate it) and potential acid-catalyzed side reactions.

  • Stoichiometry: A slight excess of MsCl and TEA is used to ensure the complete consumption of the limiting reagent, the more valuable 3-(methylthio)-1-propanol.

Purification: Isolating the Target Compound

Purification is essential to remove unreacted reagents, the triethylammonium chloride salt, and any side products.

Principles of Purification

The primary impurities are the polar triethylammonium salt and potentially unreacted polar alcohol. The product, being an ester, is significantly less polar. This difference in polarity is exploited during both the aqueous work-up and column chromatography.

Purification Workflow

Purification_Workflow Crude Crude Product in DCM Wash_NaHCO3 Wash with NaHCO₃(aq) (Removes Acid) Crude->Wash_NaHCO3 Wash_Brine Wash with Brine (Removes Water) Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Column Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Filter_Concentrate->Column Pure Pure Product Column->Pure

Caption: Step-by-step purification process.

Flash Column Chromatography Protocol
  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a non-polar solvent (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexanes:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(Methylthio)propyl methanesulfonate as a pure liquid.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Protons adjacent to the mesylate group will show a characteristic downfield shift compared to the starting alcohol. A singlet corresponding to the methyl group on the sulfur and another for the methyl on the mesylate will be present.
¹³C NMR Confirms the carbon backbone and functional groups.The carbon attached to the mesylate oxygen will be shifted downfield.
GC-MS Purity assessment and mass confirmation.A single major peak in the gas chromatogram. The mass spectrum will show the molecular ion peak or characteristic fragmentation patterns.[8][9]
FTIR Functional group analysis.Appearance of strong S=O stretching bands characteristic of the sulfonate group (~1350 cm⁻¹ and ~1175 cm⁻¹). Disappearance of the broad O-H stretch from the starting alcohol.

Safety and Handling

Strict adherence to safety protocols is paramount.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of toxic vapors from MsCl and DCM.[4][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, a flame-retardant lab coat, and nitrile gloves. When handling concentrated MsCl, consider double-gloving.

  • Spill & Emergency Procedures: Keep spill kits containing absorbent materials readily available.[5] In case of skin contact with MsCl, wash the affected area immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[5][7] For inhalation, move the individual to fresh air and seek immediate medical help.[4][10]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.[6][7]

References

An In-depth Technical Guide to the Predicted Mechanism of Action of 3-(Methylthio)propyl (methanesulfonate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the predicted mechanism of action of 3-(Methylthio)propyl (methanesulfonate). In the absence of direct experimental data for this specific compound, this document synthesizes established principles of medicinal chemistry and toxicology, drawing parallels from well-characterized analogous compounds. We will explore the reactivity of the methanesulfonate ester, the potential role of the 3-(methylthio)propyl moiety, and propose a comprehensive model for its interaction with biological systems.

I. Executive Summary: A Bifunctional Alkylating Agent with a Metabolic Handle

3-(Methylthio)propyl (methanesulfonate) is anticipated to function as a monofunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic sites on biomolecules. The primary mode of action is predicted to be the alkylation of DNA, a mechanism shared with known genotoxic and carcinogenic agents, as well as some chemotherapeutic drugs.[1][2][3] The methanesulfonate group serves as an excellent leaving group, facilitating the transfer of the 3-(methylthio)propyl group to biological targets.[1]

The presence of a thioether in the alkylating moiety introduces a unique metabolic dimension. This sulfur-containing group is susceptible to enzymatic oxidation, which could modulate the compound's pharmacokinetic profile and potentially contribute to its overall biological effect. This guide will dissect these two key features—DNA alkylation and metabolic activation/detoxification—to build a robust hypothesis for the mechanism of action of 3-(Methylthio)propyl (methanesulfonate).

II. The Alkylating Core: Methanesulfonate Reactivity and DNA Adduct Formation

The core reactivity of 3-(Methylthio)propyl (methanesulfonate) resides in the methanesulfonate ester. Methanesulfonates are potent alkylating agents due to the high stability of the mesylate anion, making it an excellent leaving group in nucleophilic substitution reactions.[1]

Predicted DNA Alkylation Mechanism

The primary cytotoxic and mutagenic effects of alkyl methanesulfonates are attributed to their ability to alkylate DNA.[1][2][3] This is predicted to occur via an S(_N)2 (bimolecular nucleophilic substitution) or a mixed S(_N)1/S(_N)2 mechanism. The 3-(methylthio)propyl carbocation, or the electrophilic carbon adjacent to the methanesulfonate group, is attacked by nucleophilic centers in the DNA bases.

The most probable sites of alkylation on DNA are the nitrogen and oxygen atoms of the purine and pyrimidine bases. Based on studies of similar alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), the primary adducts are expected to be:[2][4]

  • N7-guanine: The most abundant adduct.

  • N3-adenine: A significant adduct that can block DNA replication.[2]

Alkylation at the O6 position of guanine is also a possibility, particularly if the reaction has some S(_N)1 character.[4] O6-alkylguanine adducts are highly mutagenic as they can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.

DNA Alkylation by 3-(Methylthio)propyl (methanesulfonate) cluster_0 Cellular Environment cluster_1 Cellular Consequences Compound 3-(Methylthio)propyl (methanesulfonate) Adduct N7-(3-methylthiopropyl)guanine Adduct Compound->Adduct Alkylation (SN2) DNA DNA (Guanine) DNA->Adduct Replication_Stress Replication Fork Stalling Adduct->Replication_Stress DDR DNA Damage Response (DDR) Replication_Stress->DDR Mutation Mutation Replication_Stress->Mutation Apoptosis Apoptosis DDR->Apoptosis

Caption: Predicted pathway of DNA alkylation and its cellular consequences.

Cellular Ramifications of DNA Alkylation

The formation of DNA adducts by 3-(Methylthio)propyl (methanesulfonate) is predicted to trigger a cascade of cellular events:

  • Replication Stress: The bulky adducts can physically obstruct the progression of the DNA replication machinery, leading to replication fork stalling.[2]

  • DNA Damage Response (DDR): Stalled replication forks and the presence of abnormal bases activate the DDR network. This involves the recruitment of sensor proteins (e.g., ATM, ATR) and mediator proteins, leading to cell cycle arrest to allow time for DNA repair.

  • DNA Repair: The cell will attempt to remove the adducts through various DNA repair pathways, primarily Base Excision Repair (BER) for N7-guanine and N3-adenine adducts, and potentially Nucleotide Excision Repair (NER) for bulkier lesions.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can signal for programmed cell death (apoptosis) to eliminate the damaged cell.

  • Mutagenesis and Carcinogenesis: If the cell fails to repair the DNA damage before replication, misincorporation of bases opposite the adducted nucleotide can lead to permanent mutations. An accumulation of mutations in critical genes (e.g., tumor suppressors, oncogenes) can lead to carcinogenesis.[1][3]

III. The Metabolic Handle: The Role of the 3-(Methylthio)propyl Group

The 3-(methylthio)propyl moiety distinguishes this compound from simple alkyl methanesulfonates and introduces a "metabolic handle" that is likely to be acted upon by cellular enzymes. Thioethers are common in pharmaceuticals and are known to undergo metabolic transformations, primarily oxidation.[5][6]

Predicted Metabolic Pathway

The sulfur atom in the 3-(methylthio)propyl group is nucleophilic and susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver and other tissues. This would likely proceed through two steps:

  • Sulfoxidation: The thioether is oxidized to a sulfoxide.

  • Sulfonation: The sulfoxide can be further oxidized to a sulfone.

Metabolic Pathway of the 3-(Methylthio)propyl Moiety Thioether 3-(Methylthio)propyl (Thioether) Sulfoxide 3-(Methylsulfinyl)propyl (Sulfoxide) Thioether->Sulfoxide CYP450 Oxidation Sulfone 3-(Methylsulfonyl)propyl (Sulfone) Sulfoxide->Sulfone CYP450 Oxidation

Caption: Predicted two-step oxidation of the thioether moiety.

Impact of Metabolism on Biological Activity

This metabolic pathway could have several consequences for the overall mechanism of action:

  • Pharmacokinetics: The oxidation of the thioether to the more polar sulfoxide and sulfone would increase the water solubility of the compound. This would likely facilitate its renal excretion, potentially reducing its half-life and overall exposure.

  • Toxicity Modulation:

    • Detoxification: If the primary toxicity is driven by the alkylating methanesulfonate, rapid oxidation and excretion would be a detoxification pathway.

    • Bioactivation: It is also plausible that the oxidized metabolites (sulfoxide or sulfone) could have altered reactivity or target specificity. While less likely, the possibility of bioactivation cannot be entirely ruled out without experimental data.

  • Drug-Drug Interactions: As the metabolism is likely mediated by CYP enzymes, there is a potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of the same CYP isoforms.

The 3-(methylthio)propyl group is also structurally related to the amino acid methionine. Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor in the cell.[1][2][3] It is conceivable, though speculative, that the 3-(methylthio)propyl moiety could interfere with methionine or SAM metabolism, but this would be a secondary mechanism to the direct alkylating action.

IV. Proposed Experimental Protocols for Mechanism Validation

To validate the predicted mechanism of action, a series of in vitro and cellular assays are proposed.

Protocol 1: In Vitro DNA Alkylation Assay

Objective: To confirm the ability of 3-(Methylthio)propyl (methanesulfonate) to directly alkylate DNA and to identify the resulting adducts.

Methodology:

  • Incubation: Incubate calf thymus DNA with varying concentrations of 3-(Methylthio)propyl (methanesulfonate) in a physiological buffer at 37°C for defined time points. Include a negative control (buffer only) and a positive control (e.g., MMS).

  • DNA Digestion: After incubation, enzymatically digest the DNA to individual nucleosides.

  • LC-MS/MS Analysis: Analyze the digested samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a method to detect and quantify the expected adducts, such as N7-(3-methylthiopropyl)guanine and N3-(3-methylthiopropyl)adenine, based on their predicted mass-to-charge ratios.

  • Data Analysis: Quantify the levels of adducts formed as a function of compound concentration and time.

Expected Outcome: Detection and quantification of DNA adducts, confirming the DNA alkylating ability of the compound.

Protocol 2: Cellular DNA Damage and Cytotoxicity Assays

Objective: To assess the induction of DNA damage and cytotoxicity in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line like HeLa or a normal human cell line like fibroblasts).

  • Treatment: Treat the cells with a dose-range of 3-(Methylthio)propyl (methanesulfonate) for various durations.

  • Cytotoxicity Assay: Measure cell viability using a standard assay such as the MTT or CellTiter-Glo assay to determine the IC50 value.

  • Comet Assay (Single Cell Gel Electrophoresis): Perform a comet assay to detect DNA strand breaks, a hallmark of DNA damage and repair intermediates.

  • Immunofluorescence Staining: Stain for DNA damage markers such as γ-H2AX (a marker for DNA double-strand breaks) and 53BP1 (a DDR protein) and visualize by fluorescence microscopy.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution to identify cell cycle arrest, which is indicative of DDR activation.

Expected Outcome: A dose-dependent increase in DNA damage markers and cytotoxicity, and evidence of cell cycle arrest.

Workflow for Experimental Validation

Experimental Validation Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Metabolism Analysis DNA_Alkylation Protocol 1: In Vitro DNA Alkylation Assay Cytotoxicity Cytotoxicity Assay (IC50) DNA_Alkylation->Cytotoxicity Confirms Bioactivity DNA_Damage Comet Assay & γ-H2AX Staining Cytotoxicity->DNA_Damage Links Toxicity to DNA Damage Cell_Cycle Cell Cycle Analysis DNA_Damage->Cell_Cycle Confirms DDR Activation Metabolite_ID Metabolite Identification (LC-MS/MS with Liver Microsomes)

Caption: A proposed workflow for the experimental validation of the predicted mechanism.

V. Summary of Quantitative Data from Analogous Compounds

While no quantitative data exists for 3-(Methylthio)propyl (methanesulfonate), the following table presents data for related alkylating agents to provide context.

CompoundClassPrimary DNA AdductsNotes
Methyl methanesulfonate (MMS)Alkylating AgentN7-meG, N3-meAWidely used as a model genotoxin.[2]
Ethyl methanesulfonate (EMS)Alkylating AgentN7-etG, O6-etGPotent mutagen due to O6-guanine alkylation.[4]
3-(Methylthio)propyl (methanesulfonate) Predicted Alkylating Agent N7-alkylG, N3-alkylA Metabolism via thioether oxidation is predicted.

VI. Conclusion and Future Directions

The mechanism of action of 3-(Methylthio)propyl (methanesulfonate) is predicted to be primarily driven by its function as a DNA alkylating agent. The methanesulfonate group facilitates the covalent modification of DNA, leading to replication stress, activation of the DNA damage response, and potential mutagenicity and cytotoxicity. The 3-(methylthio)propyl moiety introduces a metabolic component, likely involving oxidation of the thioether to sulfoxide and sulfone derivatives. This metabolic pathway is anticipated to influence the compound's pharmacokinetic profile and could represent a route of detoxification.

Future research should focus on the experimental validation of this predicted mechanism. The protocols outlined in this guide provide a roadmap for confirming the DNA alkylating properties of the compound, characterizing its cellular effects, and identifying its metabolites. Such studies are crucial for a comprehensive understanding of the biological activity of 3-(Methylthio)propyl (methanesulfonate) and for assessing its potential toxicological and pharmacological relevance.

VII. References

  • Alkyl Methane Sulfonates - Fatty Acid & Lipids / Alfa Chemistry. (URL: --INVALID-LINK--)

  • Methyl methanesulfonate - Wikipedia. (URL: --INVALID-LINK--)

  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • The metabolism and homeostasis of methionine and S-adenosyl-methionine... | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--)

  • Metabolism of exogenous S-adenosyl-L-methionine in patients with liver disease - PubMed. (URL: --INVALID-LINK--)

  • Metabolism of Sulfur-Containing Xenobiotics - Taylor & Francis. (URL: --INVALID-LINK--)

  • Microbial metabolism of sulfur- and phosphorus-containing xenobiotics - PubMed. (URL: --INVALID-LINK--)

  • Inhibitory effects of 3-(methylthio) propyl isothiocyanate in comparison with benzyl isothiocyanate on Listeria monocytogenes | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases - UEF eRepo. (URL: --INVALID-LINK--)

  • Redox Regulation of Xenobiotics by Reactive Sulfur and Supersulfide Species - PubMed. (URL: --INVALID-LINK--)

  • Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka. (URL: --INVALID-LINK--)

  • 3-(Methylthio)propionic acid | CymitQuimica. (URL: --INVALID-LINK--)

  • 3-(Methylthio)propyl acetate | C6H12O2S | CID 85519 - PubChem - NIH. (URL: --INVALID-LINK--)

  • Alkylating agent exposure and its relation with cancer risk | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (URL: --INVALID-LINK--)

  • Showing Compound 3-(Methylthio)propyl acetate (FDB008380) - FooDB. (URL: --INVALID-LINK--)

  • A review of the genetic effects of ethyl methanesulfonate - PubMed. (URL: --INVALID-LINK--)

  • Metabolism of Sulfur-Containing Xenobiotics - Taylor & Francis Online. (URL: --INVALID-LINK--)

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Representative thioether‐containing drugs and bioactive compounds. - ResearchGate. (URL: --INVALID-LINK--)

  • Other drugs containing thioethers | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--)

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: --INVALID-LINK--)

  • Alkylating Agents - LiverTox - NCBI Bookshelf - NIH. (URL: --INVALID-LINK--)

  • 3-(Methylthio)propyl isothiocyanate = 98 , FG 505-79-3 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC. (URL: --INVALID-LINK--)

References

biological activity of 3-(Methylthio)propyl (methanesulfonate)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Biological Activity and Experimental Characterization of 3-(Methylthio)propyl (methanesulfonate)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Methylthio)propyl (methanesulfonate), a molecule with limited characterization in peer-reviewed literature, presents a compelling case for investigation based on its chemical structure. This guide posits that the compound's biological activity is likely dominated by its methanesulfonate (mesylate) functional group, a well-known leaving group that confers alkylating properties. By drawing parallels with extensively studied alkyl methanesulfonates such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), we predict that 3-(Methylthio)propyl (methanesulfonate) will function as a genotoxic agent, capable of covalently modifying biological nucleophiles like DNA and proteins.

This document serves as a foundational roadmap for researchers. It moves beyond a simple recitation of non-existent data to provide a robust theoretical framework for its mechanism, a series of detailed protocols for its empirical validation, and a predictive model of the cellular pathways it is likely to impact. The primary objective is to equip scientists with the necessary knowledge and experimental designs to systematically characterize this compound's biological effects, from initial cytotoxicity screening to elucidating its impact on the DNA Damage Response (DDR) pathway.

Chemical Identity and the Alkylating Hypothesis

3-(Methylthio)propyl (methanesulfonate) is an organic compound whose identity is defined by two key features: a propyl chain containing a thioether (methylthio) group and a terminal methanesulfonate ester.

PropertyValue
IUPAC Name 3-(methylthio)propyl methanesulfonate
CAS Number 232944-38-6[1]
Molecular Formula C₅H₁₂O₃S₂
Molecular Weight 184.28 g/mol
Chemical Structure CH₃-S-CH₂-CH₂-CH₂-O-SO₂-CH₃

The central hypothesis of this guide is that the methanesulfonate moiety acts as an excellent leaving group. In a biological environment rich with nucleophiles, the molecule can undergo nucleophilic substitution reactions, transferring its 3-(methylthio)propyl group to macromolecules. This process, known as alkylation, is the mechanistic basis for the biological activity of many classical genotoxins.[2][3]

The presence of the thioether in the alkylating chain distinguishes it from simpler compounds like propyl methanesulfonate and may influence its physicochemical properties, such as lipophilicity and cell permeability, potentially altering its potency or target specificity.

cluster_0 Alkylation Reaction Molecule 3-(Methylthio)propyl (methanesulfonate) TransitionState SN2 Transition State Molecule->TransitionState + Nucleophile Biological Nucleophile (e.g., N7 of Guanine in DNA) Nucleophile->TransitionState Product Alkylated DNA Adduct TransitionState->Product LeavingGroup Methanesulfonate Anion (Stable Leaving Group) TransitionState->LeavingGroup releases

Caption: General mechanism of DNA alkylation.

A Proposed Roadmap for Experimental Characterization

Given the absence of published data, a systematic, multi-tiered approach is required to define the . The following workflow provides a logical progression from broad phenotypic effects to specific mechanistic insights.

cluster_workflow Experimental Characterization Workflow start Compound Acquisition & Purity Verification (LC-MS, NMR) cyto Tier 1: In Vitro Cytotoxicity (MTT / CellTiter-Glo Assay) start->cyto Hypothesis: Compound is cytotoxic ic50 Determine IC50 Value in Multiple Cell Lines cyto->ic50 geno Tier 2: Genotoxicity Assessment (Alkaline Comet Assay) ic50->geno Use sub-lethal concentrations dna_damage Quantify DNA Strand Breaks (Tail Moment) geno->dna_damage Hypothesis: Compound causes DNA damage mech Tier 3: Mechanistic Insight (Western Blot for DDR) dna_damage->mech pathway Probe for γH2A.X, p53, PARP Cleavage mech->pathway Hypothesis: DNA damage activates DDR end Data Synthesis & Reporting pathway->end

Caption: Logical workflow for compound characterization.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial screen determines the concentration range over which the compound affects cell viability.

  • Objective: To calculate the half-maximal inhibitory concentration (IC₅₀).

  • Principle: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Materials:

    • Human cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HEK293 embryonic kidney).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • 3-(Methylthio)propyl (methanesulfonate), dissolved in DMSO to create a 100 mM stock.

    • MTT reagent (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well plates, multichannel pipette, plate reader (570 nm).

  • Methodology:

    • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the compound in complete medium (e.g., from 1 µM to 1 mM). Remove old medium from cells and add 100 µL of the compound dilutions. Include "vehicle-only" (DMSO) and "no-treatment" controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Purple formazan crystals will form in living cells.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Genotoxicity Assessment (Alkaline Comet Assay)

This assay directly visualizes DNA damage in individual cells.

  • Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

  • Materials:

    • Treated cells (use concentrations at and below the IC₅₀).

    • Positive control (e.g., 100 µM MMS or H₂O₂).

    • Low melting point agarose, normal melting point agarose.

    • Lysis buffer (high salt, Triton X-100, DMSO).

    • Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13).

    • DNA stain (e.g., SYBR Green or propidium iodide).

    • Fluorescence microscope with appropriate filters.

    • Comet scoring software.

  • Methodology:

    • Slide Preparation: Coat microscope slides with normal melting point agarose.

    • Cell Encapsulation: Harvest ~20,000 treated cells and mix them with molten low melting point agarose. Pipette this mixture onto the prepared slide and cover with a coverslip.

    • Lysis: Immerse the slides in cold lysis buffer for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoid.

    • DNA Unwinding: Place the slides in the electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind.

    • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

    • Neutralization & Staining: Gently wash the slides with a neutralization buffer and stain with a fluorescent DNA dye.

    • Visualization & Analysis: Image the comets using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail and the tail moment (tail length × % tail DNA). Compare the results from treated cells to negative and positive controls.

Predicted Mechanism of Action: Activation of the DNA Damage Response

As a putative alkylating agent, 3-(Methylthio)propyl (methanesulfonate) is predicted to cause DNA lesions that stall replication forks and transcription. This damage will trigger a complex signaling network known as the DNA Damage Response (DDR).

The DDR pathway is orchestrated by sensor kinases like ATM and ATR, which, upon detecting DNA damage, phosphorylate a cascade of downstream targets. A key event is the phosphorylation of the histone variant H2A.X to form γH2A.X, which serves as a beacon to recruit DNA repair machinery. This signaling cascade also activates the tumor suppressor protein p53, a critical transcription factor that can induce cell cycle arrest to allow time for repair or, if the damage is too severe, trigger apoptosis (programmed cell death).

cluster_pathway Predicted DNA Damage Response Pathway Compound 3-(Methylthio)propyl (methanesulfonate) DNA_Lesion DNA Alkylation (DNA Adducts) Compound->DNA_Lesion causes Sensor Sensor Kinases (ATM/ATR) DNA_Lesion->Sensor activates Mediator γH2A.X Formation (Damage Beacon) Sensor->Mediator phosphorylates Effector_p53 p53 Activation Sensor->Effector_p53 phosphorylates Outcome_Arrest Cell Cycle Arrest (Repair) Effector_p53->Outcome_Arrest induces Outcome_Apoptosis Apoptosis (Cell Death) Effector_p53->Outcome_Apoptosis induces

Caption: Predicted activation of the DDR pathway.

Data Summary and Interpretation

The following table should be used to summarize the quantitative data generated from the proposed experiments.

Cell LineCytotoxicity IC₅₀ (µM)Comet Assay (Fold increase in Tail Moment vs. Control)γH2A.X Upregulation (Fold Change vs. Control)
MCF-7 [Experimental Value][Experimental Value][Experimental Value]
A549 [Experimental Value][Experimental Value][Experimental Value]
HEK293 [Experimental Value][Experimental Value][Experimental Value]
MMS (Control) [Reference Value][Reference Value][Reference Value]

Interpretation:

  • A low IC₅₀ value across multiple cell lines would indicate potent cytotoxic activity.

  • A significant, dose-dependent increase in the comet tail moment would provide direct evidence of genotoxicity.

  • A corresponding increase in γH2A.X and p53 levels via Western blot would confirm the activation of the DDR pathway, strongly supporting the hypothesis that the compound's cytotoxicity stems from its DNA-damaging properties.

Conclusion and Future Directions

This guide establishes a strong, mechanistically-driven hypothesis for the . It is predicted to be a cytotoxic and genotoxic alkylating agent. The provided experimental protocols offer a clear and validated path for researchers to test this hypothesis and thoroughly characterize the compound.

Successful validation of this predicted activity would open several avenues for future research:

  • Mass Spectrometry-based Adductomics: To identify the specific DNA bases (e.g., N7-guanine) and amino acid residues alkylated by the compound.

  • Cell Cycle Analysis: To determine at which phase of the cell cycle (G1, S, or G2/M) the compound induces arrest.

  • In Vivo Studies: To assess the compound's activity and toxicity in a whole-organism model, such as zebrafish or mice.

By following the roadmap laid out in this guide, the scientific community can systematically unveil the biological role of this uncharacterized molecule, contributing valuable knowledge to the fields of toxicology and drug discovery.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(Methylthio)propyl (methanesulfonate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 3-(Methylthio)propyl (methanesulfonate). Synthesizing principles of organic chemistry with practical considerations for pharmaceutical development, this document explores the molecule's susceptibility to hydrolytic, oxidative, and nucleophilic degradation. Detailed experimental protocols for conducting forced degradation studies are provided, alongside visual representations of degradation mechanisms and analytical workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to anticipate, identify, and control the degradation of this and structurally related molecules.

Introduction: Understanding the Molecule

3-(Methylthio)propyl (methanesulfonate) is a bifunctional molecule of significant interest due to its potential applications as a reactive intermediate in organic synthesis and its possible presence as a process-related impurity in active pharmaceutical ingredients (APIs). The molecule's stability is dictated by the interplay of two key functional groups: a highly effective leaving group, the methanesulfonate (mesylate) ester, and a readily oxidizable methylthioether moiety.

The inherent reactivity of these groups suggests that 3-(Methylthio)propyl (methanesulfonate) is susceptible to degradation under a variety of conditions encountered during synthesis, purification, formulation, and storage. A thorough understanding of its stability profile is therefore paramount for ensuring the quality, safety, and efficacy of any related pharmaceutical product.

Core Structural Features and Reactivity

The chemical structure of 3-(Methylthio)propyl (methanesulfonate) is presented below.

Figure 1: Chemical Structure of 3-(Methylthio)propyl (methanesulfonate)

The primary determinants of this molecule's reactivity and, consequently, its degradation pathways are:

  • The Methanesulfonate Group: The methanesulfonate anion is the conjugate base of a strong acid, methanesulfonic acid, making it an excellent leaving group.[1] This facilitates nucleophilic substitution reactions at the propyl carbon to which it is attached.

  • The Thioether Linkage: The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are anticipated for 3-(Methylthio)propyl (methanesulfonate).

Nucleophilic Substitution (Hydrolysis)

Under aqueous conditions, particularly at neutral to basic pH, the methanesulfonate group is susceptible to displacement by nucleophiles. Water itself can act as a nucleophile in a hydrolysis reaction, although this is generally slow at neutral pH. Under basic conditions, the more potent nucleophile, hydroxide ion (OH⁻), will significantly accelerate the degradation.

Hydrolysis_Pathway sub 3-(Methylthio)propyl (methanesulfonate) ts Transition State sub->ts SN2 Attack nuc OH⁻ (Base-catalyzed) or H₂O (Neutral) nuc->ts prod1 3-(Methylthio)propan-1-ol ts->prod1 prod2 Methanesulfonate Anion ts->prod2

Figure 2: Base-Catalyzed Hydrolysis Pathway (SN2)

Mechanism: The reaction likely proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom attached to the oxygen of the methanesulfonate group, leading to the displacement of the methanesulfonate anion in a single concerted step.[2]

Degradation Products:

  • 3-(Methylthio)propan-1-ol

  • Methanesulfonic acid (or its conjugate base)

Oxidation

The thioether sulfur is readily oxidized by common oxidizing agents, such as hydrogen peroxide, peroxy acids, or even atmospheric oxygen under certain conditions (e.g., in the presence of light or metal catalysts). This oxidation can occur in a stepwise manner.

Oxidation_Pathway sub 3-(Methylthio)propyl (methanesulfonate) sulfoxide 3-(Methylsulfinyl)propyl (methanesulfonate) sub->sulfoxide Oxidation oxidant1 [O] oxidant1->sulfoxide sulfone 3-(Methylsulfonyl)propyl (methanesulfonate) sulfoxide->sulfone Further Oxidation oxidant2 [O] oxidant2->sulfone

Figure 3: Stepwise Oxidation of the Thioether Moiety

Mechanism: The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established chemical transformation.[3] The reaction with an oxidizing agent like hydrogen peroxide proceeds through a nucleophilic attack of the sulfur atom on the peroxide oxygen.

Degradation Products:

  • 3-(Methylsulfinyl)propyl (methanesulfonate) (the sulfoxide)

  • 3-(Methylsulfonyl)propyl (methanesulfonate) (the sulfone)

Thermal Degradation

While the C-S and S-O bonds in the core structure are relatively stable, high temperatures can induce decomposition. The onset of thermal degradation for many metal methanesulfonates is above 400°C.[4] For the organic ester, decomposition at lower temperatures is possible, potentially leading to a complex mixture of products through various elimination and fragmentation reactions.

Experimental Design: Forced Degradation Studies

To empirically determine the stability of 3-(Methylthio)propyl (methanesulfonate) and identify its degradation products, a forced degradation study is essential.[5][6] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Stress Conditions

The following table outlines a typical set of conditions for a forced degradation study.[7]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl24 - 72 hours at 60°CMinimal degradation expected due to the stability of the methanesulfonate ester under acidic conditions.[8]
Basic Hydrolysis 0.1 M NaOH2 - 24 hours at room temperatureNucleophilic substitution (hydrolysis) of the methanesulfonate group.
Oxidation 3% H₂O₂2 - 24 hours at room temperatureOxidation of the thioether to sulfoxide and sulfone.
Thermal Degradation 80°C (in solid state and in solution)24 - 72 hoursVarious fragmentation and elimination reactions.
Photodegradation Exposure to UV and visible light (ICH Q1B)As per guidelinesPhotolytically induced oxidation or fragmentation.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is a common starting point. For structural elucidation of the degradation products, mass spectrometry (MS) is indispensable.

Analytical_Workflow start Forced Degradation Sample hplc RP-HPLC-UV Analysis start->hplc separation Separation of Parent and Degradation Products hplc->separation quant Quantification of Degradation separation->quant lcms LC-MS/MS Analysis separation->lcms pathway Establish Degradation Pathways quant->pathway identification Structural Elucidation of Degradation Products lcms->identification identification->pathway

References

3-(Methylthio)propyl Methanesulfonate: A Novel Candidate in DNA Alkylating Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quest for Precision in DNA Alkylation Therapy

DNA alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of rapidly proliferating cancer cells. This action disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The methanesulfonate class of compounds, exemplified by the well-studied methyl methanesulfonate (MMS), are monofunctional alkylating agents known for their ability to methylate DNA bases, primarily at the N7 position of guanine and the N3 position of adenine.[2][3] This damage is primarily processed by the Base Excision Repair (BER) pathway, a critical cellular defense mechanism.[4][5][6]

While effective, the clinical utility of existing alkylating agents is often hampered by off-target toxicity and the development of drug resistance.[7][8] This necessitates the exploration of novel analogues with potentially improved therapeutic indices. This technical guide introduces 3-(methylthio)propyl methanesulfonate (CAS No. 232944-38-6), a structurally distinct, uncharacterized compound, as a promising candidate for investigation.[9] Its propyl chain and terminal methylthio- group offer unique steric and electronic properties compared to simple alkyl methanesulfonates, warranting a thorough evaluation of its potential as a DNA alkylating agent.

This document provides the essential scientific rationale, a proposed synthesis route, and a comprehensive suite of validated experimental protocols to fully characterize the DNA alkylating potential and cytotoxic activity of 3-(methylthio)propyl methanesulfonate.

Scientific Rationale and Proposed Mechanism of Action

The therapeutic potential of 3-(methylthio)propyl methanesulfonate is predicated on the established reactivity of the methanesulfonate (mesylate) group. The mesylate is an excellent leaving group due to the resonance stabilization of the resulting anion. This renders the propyl chain highly electrophilic and susceptible to nucleophilic attack by the electron-rich nitrogen and oxygen atoms within the DNA structure.

We hypothesize that 3-(methylthio)propyl methanesulfonate acts as a monofunctional alkylating agent via an S(_N)2 mechanism, analogous to other primary methanesulfonates.[10] The primary targets are expected to be the N7 of guanine and, to a lesser extent, the N3 of adenine. The presence of the sulfur atom in the methylthio- group may influence the compound's lipophilicity, cellular uptake, and interaction with other cellular components, potentially modulating its activity and toxicity profile compared to simple alkyl methanesulfonates.

Diagram: Proposed DNA Alkylation by 3-(Methylthio)propyl Methanesulfonate

DNA_Alkylation_Mechanism MTPM 3-(Methylthio)propyl Methanesulfonate (C₅H₁₂O₃S₂) Alkylated_DNA Alkylated Guanine Adduct (N7-adduct) MTPM->Alkylated_DNA SN2 Attack Mesylate Methanesulfonate Anion (Leaving Group) MTPM->Mesylate DNA_Base Guanine in DNA (Nucleophilic N7) DNA_Base->Alkylated_DNA

Caption: S(_N)2 reaction mechanism for DNA alkylation.

Proposed Synthesis of 3-(Methylthio)propyl Methanesulfonate

A straightforward and efficient synthesis can be envisioned through the reaction of 3-(methylthio)propan-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(methylthio)propan-1-ol (1 equivalent) and anhydrous dichloromethane (DCM) as the solvent.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution dropwise while stirring.

  • Mesylation: Add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(methylthio)propyl methanesulfonate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflows for Preclinical Evaluation

A tiered approach is recommended to systematically evaluate the compound's activity, starting with direct biochemical assays and progressing to cell-based models.

A. In Vitro DNA Alkylation Assay

This initial experiment aims to confirm the compound's ability to directly alkylate DNA in a cell-free environment.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified calf thymus DNA (or a specific guanine-rich oligonucleotide) in a buffered solution (e.g., Tris-HCl, pH 7.4).

  • Treatment: Add varying concentrations of 3-(methylthio)propyl methanesulfonate to the reaction mixture. Include a well-characterized alkylating agent like MMS as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

  • Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 24 hours).

  • DNA Digestion: After incubation, enzymatically digest the DNA to individual nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

  • Analysis: Analyze the resulting nucleoside mixture using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

  • Quantification: Identify and quantify the alkylated adducts (e.g., N7-[3-(methylthio)propyl]guanine) by comparing retention times and mass spectra to synthesized standards or predicted fragmentation patterns.

Diagram: Workflow for In Vitro DNA Alkylation Analysis

Alkylation_Workflow start Start: Calf Thymus DNA treatment Incubate with: 1. Vehicle (Control) 2. MMS (Positive Control) 3. Test Compound start->treatment digestion Enzymatic Digestion to Nucleosides treatment->digestion analysis LC-MS/MS Analysis digestion->analysis quant Identify & Quantify Alkylated Adducts analysis->quant end End: Confirmation of DNA Alkylation quant->end

Caption: Cell-free assay to confirm direct DNA modification.

B. Cellular Cytotoxicity Screening

This phase assesses the compound's ability to kill or inhibit the growth of cancer cells.[11][12] The use of a panel of cancer cell lines is crucial to identify potential cancer-type specificity.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(methylthio)propyl methanesulfonate. Remove the culture medium from the plates and add fresh medium containing the different compound concentrations. Include vehicle-only and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[13]

Table 1: Hypothetical IC₅₀ Data for 3-(Methylthio)propyl Methanesulfonate

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast15.2
A549Lung22.5
HCT116Colon9.8
HeLaCervical18.1

Diagram: High-Throughput Cytotoxicity Screening Workflow```dot digraph "Cytotoxicity_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

seed [label="Seed Cancer Cells\nin 96-well Plates"]; treat [label="Treat with Serial Dilutions\nof Test Compound"]; incubate [label="Incubate for 72h"]; assay [label="Perform Viability Assay\n(e.g., MTT, LDH)"]; read [label="Measure Signal\n(e.g., Absorbance)"]; analyze [label="Calculate IC50 Values"];

seed -> treat -> incubate -> assay -> read -> analyze; }

Caption: Key cellular events following DNA alkylation.

Discussion and Future Directions

The proposed research framework provides a robust pathway for the comprehensive evaluation of 3-(methylthio)propyl methanesulfonate as a novel DNA alkylating agent. Positive results from the in vitro and cellular assays would establish a strong foundation for its further development.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to the alkyl chain length and the thioether moiety to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Using DNA repair-deficient cell lines (e.g., MGMT-deficient or BER-deficient) to confirm the precise repair pathways involved and identify potential synthetic lethal interactions. [5][14]* In Vivo Efficacy and Toxicology: Progressing the most promising candidates to preclinical animal models (e.g., xenograft models) to assess anti-tumor efficacy, pharmacokinetics, and safety profiles.

The unique structural features of 3-(methylthio)propyl methanesulfonate hold the promise of a differentiated pharmacological profile. The systematic execution of the protocols outlined in this guide will be critical in determining its true potential as a next-generation therapeutic for cancer treatment.

References

exploring the electrophilicity of 3-(Methylthio)propyl (methanesulfonate)

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Electrophilicity of 3-(Methylthio)propyl Methanesulfonate

Executive Summary

In the landscape of drug discovery and development, the concept of electrophilicity occupies a critical, albeit dualistic, position. While electrophilic moieties are integral to the mechanism of action for numerous covalent therapies, they are also frequently implicated in off-target toxicity. Mastering the ability to finely tune a molecule's electrophilic potential is therefore a paramount objective. This technical guide provides an in-depth exploration of 3-(Methylthio)propyl Methanesulfonate, a molecule that serves as an exemplary case study in controlled electrophilicity. We will dissect its structural components, provide field-proven protocols for quantifying its reactivity, and discuss the strategic implications of its unique thioether functionality. This document is designed not merely as a set of instructions, but as a comprehensive resource to empower researchers to make informed decisions in the design and evaluation of next-generation therapeutics.

The Principle of Electrophilicity in Medicinal Chemistry

Electrophilicity, the measure of a chemical species' ability to accept electrons, is a fundamental parameter in predicting chemical reactivity. In drug development, an optimal level of electrophilicity is often sought. A compound that is too reactive can indiscriminately form covalent bonds with a multitude of biological nucleophiles (e.g., proteins, DNA), leading to idiosyncratic drug reactions and cytotoxicity. Conversely, a compound with insufficient electrophilicity may fail to engage its intended biological target, rendering it therapeutically inert.

The methanesulfonate (mesylate) group is a classic functional group used to introduce a controlled electrophilic character. It is an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack.[1] Unlike more reactive groups like alkyl halides, the reactivity of sulfonate esters can be modulated by steric and electronic factors within the molecule, offering a tunable handle for medicinal chemists.[2][3]

3-(Methylthio)propyl Methanesulfonate presents a particularly interesting case. The molecule consists of a propyl chain, activated at one end by a methanesulfonate leaving group and functionalized at the other by a methylthio (thioether) group. This unique arrangement prompts a critical investigation into how these two functionalities interact to define the compound's overall reactivity profile.

Synthesis and Characterization

A robust understanding of a molecule's properties begins with its synthesis and purification. The predictable and high-yielding nature of the synthetic route is crucial for ensuring the purity and reproducibility of subsequent experimental results.

Synthesis Pathway

3-(Methylthio)propyl Methanesulfonate is typically synthesized in a straightforward, two-step process starting from 3-(Methylthio)-1-propanol.[4][5][6][7]

  • Step 1: Mesylation of 3-(Methylthio)-1-propanol. The primary alcohol is converted to its corresponding methanesulfonate ester by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the HCl byproduct generated during the reaction.

G cluster_0 Synthesis of 3-(Methylthio)propyl Methanesulfonate reagents CH3S(CH2)3OH + CH3SO2Cl + (C2H5)3N arrow CH2Cl2, 0 °C to RT reagents->arrow product CH3S(CH2)3OSO2CH3 + (C2H5)3N·HCl arrow->product

Caption: Mesylation of 3-(Methylthio)-1-propanol.

Physicochemical Properties

A summary of the key physicochemical properties of the precursor and final product is provided below. These parameters are essential for designing experimental conditions, such as solvent selection and concentration ranges.

Property3-(Methylthio)-1-propanol3-(Methylthio)propyl Methanesulfonate
Molecular Formula C4H10OSC5H12O3S2
Molecular Weight 106.19 g/mol 184.28 g/mol
Appearance LiquidLiquid (presumed)
Boiling Point 89-90 °C / 13 mmHgN/A
Density 1.03 g/mL at 25 °CN/A

Quantitative Assessment of Electrophilicity

To move beyond qualitative descriptions, we must employ quantitative methods to characterize the electrophilicity of 3-(Methylthio)propyl Methanesulfonate. This is achieved by measuring its reaction rates with well-defined nucleophiles.

Kinetic Analysis via HPLC with a Model Thiol Nucleophile

A standard and robust method for quantifying electrophilicity is to monitor the rate of reaction with a biologically relevant nucleophile. Glutathione (GSH), a tripeptide that is the most abundant non-protein thiol in cells, is an excellent choice for this purpose.[8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

G MTPM 3-(Methylthio)propyl Methanesulfonate TS SN2 Transition State MTPM->TS Nucleophilic attack by GSH-thiolate GSH Glutathione (GSH) GSH->TS Adduct GSH-MTP Adduct TS->Adduct Bond formation Mesylate Methanesulfonate (Leaving Group) TS->Mesylate Leaving group departure G Thioether 3-(Methylthio)propyl Methanesulfonate (Weakly Electrophilic) Sulfoxide 3-(Methylsulfinyl)propyl Methanesulfonate (Moderately Electrophilic) Thioether->Sulfoxide Oxidation [O] (e.g., CYP450) Sulfone 3-(Methylsulfonyl)propyl Methanesulfonate (Strongly Electrophilic) Sulfoxide->Sulfone Oxidation [O]

References

An In-depth Technical Guide to CAS Number 232944-38-6: Unraveling the Properties and Applications of 3-(Methylthio)propyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 5, 2026 – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound identified by CAS number 232944-38-6, chemically known as 3-(Methylthio)propyl methanesulfonate. This document provides a detailed overview of its known properties and explores its potential, yet currently undocumented, applications within the scientific community.

Chemical Identity and Physicochemical Properties

3-(Methylthio)propyl methanesulfonate is a sulfur-containing organic compound. A thorough analysis of available data from chemical suppliers and safety data sheets has allowed for the compilation of its fundamental physicochemical characteristics.

PropertyValueSource
CAS Number 232944-38-6N/A
Molecular Formula C₅H₁₂O₃S₂N/A
Molecular Weight 184.28 g/mol N/A
Appearance No data availableN/A
Boiling Point No data availableN/A
Melting Point No data availableN/A
Solubility No data availableN/A

Synthesis and Manufacturing

Currently, detailed synthetic procedures for 3-(Methylthio)propyl methanesulfonate are not widely published in peer-reviewed literature. However, based on the principles of organic chemistry, a plausible synthetic route can be postulated.

A potential synthesis pathway could involve the esterification of 3-(methylthio)propan-1-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. This reaction would substitute the hydroxyl group with a methanesulfonate (mesylate) group, a good leaving group in nucleophilic substitution reactions.

Hypothetical Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 3-(methylthio)propan-1-ol D Esterification A->D B Methanesulfonyl chloride B->D C Base (e.g., Triethylamine) C->D E 3-(Methylthio)propyl methanesulfonate (CAS 232944-38-6) D->E

Caption: Hypothetical synthesis of 3-(Methylthio)propyl methanesulfonate.

Potential Applications in Research and Development

While specific applications for 3-(Methylthio)propyl methanesulfonate are not documented, its chemical structure suggests several potential areas of utility, primarily as a chemical intermediate.

Role as an Alkylating Agent

The methanesulfonate group is an excellent leaving group, making 3-(Methylthio)propyl methanesulfonate a potential alkylating agent. The 3-(methylthio)propyl moiety could be introduced into various molecules, such as amines, thiols, or carbanions, through nucleophilic substitution reactions. This functionality could be valuable in the synthesis of more complex molecules in medicinal chemistry and materials science.

Intermediate in Pharmaceutical Synthesis

Given its reactive nature, this compound could serve as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The introduction of the sulfur-containing propyl chain might be a critical step in building the carbon skeleton of a target drug molecule. Further research would be required to identify specific synthetic pathways where this intermediate could be employed.

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-(Methylthio)propyl methanesulfonate should be handled with care in a laboratory setting. Standard precautions for handling chemical reagents should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Outlook and Research Directions

The current body of knowledge on 3-(Methylthio)propyl methanesulfonate is limited, presenting an opportunity for further scientific exploration. Future research could focus on:

  • Development and optimization of a reliable synthetic protocol.

  • Investigation of its reactivity profile with various nucleophiles.

  • Screening for potential biological activity.

  • Exploration of its use as a building block in the synthesis of novel compounds.

As a Senior Application Scientist, it is imperative to acknowledge the nascent stage of research surrounding this particular compound. This guide is intended to provide a foundational understanding and to stimulate further investigation into the properties and potential uses of 3-(Methylthio)propyl methanesulfonate. The scientific community is encouraged to build upon this preliminary information through rigorous experimentation and to publish findings to expand the collective knowledge base.

Preliminary Toxicity Screening of 3-(Methylthio)propyl (methanesulfonate): A Mechanistic and Risk-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preamble: Rationale for a Structure-Activity Relationship (SAR)-Guided Investigation

Therefore, this guide is built on the strong scientific premise that 3-(Methylthio)propyl (methanesulfonate) is a potential genotoxic agent. Our preliminary screening strategy is designed as a tiered, logical cascade of in vitro assays to efficiently characterize its cytotoxic and genotoxic potential, thereby informing early-stage risk assessment and guiding further development decisions. This approach prioritizes mechanistic understanding and minimizes the use of animal testing in line with the 3Rs principles (Replacement, Reduction, and Refinement).

Tier 1: Foundational Cytotoxicity Assessment

Expertise & Causality: Before we can meaningfully assess specialized endpoints like genotoxicity, we must first understand the concentration at which our test compound causes general cellular damage or death (cytotoxicity). High concentrations of any chemical can cause cytotoxicity through non-specific mechanisms, which can confound the results of more sensitive assays. For instance, a compound that kills all cells at the tested concentrations will appear "negative" in a genotoxicity assay that requires cell division for the endpoint to be observed. Therefore, our initial goal is to determine a sublethal concentration range for subsequent, more specific toxicological evaluations.[5]

We will employ two distinct, mechanistically complementary assays to build a robust cytotoxicity profile.

Mitochondrial Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[6] The core principle is the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

MTT_Mechanism cluster_cell Viable Cell Mitochondrion Mitochondrion (Active Dehydrogenases) Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Enzymatic Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondrion Enters Cell

Caption: Mechanism of the MTT assay in a viable cell.

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2, a liver cell line with metabolic activity, or TK6, a human lymphoblastoid line used in genotoxicity) in a 96-well microplate at a density of 1 x 10⁴ cells/well.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of 3-(Methylthio)propyl (methanesulfonate) in the appropriate cell culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to the planned genotoxicity assays (e.g., 24 hours).[9]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10] Mix thoroughly on an orbital shaker for 15 minutes.[9]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (OD_treated / OD_control) * 100. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Membrane Integrity Assessment: The LDH Release Assay

The Lactate Dehydrogenase (LDH) assay provides a complementary endpoint to the MTT assay. LDH is a stable cytosolic enzyme present in all eukaryotic cells.[11][12] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[11][13] Measuring the activity of this extracellular LDH provides a quantitative measure of cell lysis and membrane damage.[14]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to include a "Maximum LDH Release" control by treating a set of wells with a lysis buffer provided in a commercial kit.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate. Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) according to the manufacturer's instructions.[13]

  • Incubation & Data Acquisition: Incubate at room temperature for up to 30 minutes, protected from light.[13] The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which then reduces the tetrazolium salt to a colored formazan product.[13] Measure the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage relative to the maximum release control, after subtracting the background from the spontaneous release (untreated) control.

Data Summary: Tier 1

The results from these two assays will be summarized to provide a comprehensive view of the compound's cytotoxic profile.

AssayEndpoint MeasuredHypothetical IC₅₀ (µM)Interpretation
MTT Mitochondrial Dehydrogenase Activity (Metabolic Viability)150 µMConcentration at which metabolic function is reduced by 50%.
LDH Lactate Dehydrogenase Release (Membrane Integrity)250 µMConcentration causing 50% of maximum cell lysis.

Insight: A lower IC₅₀ in the MTT assay compared to the LDH assay might suggest that the compound impairs mitochondrial function before causing outright cell membrane rupture. This initial mechanistic clue is valuable for understanding the mode of action.

Tier 2: Genotoxicity Potential Assessment

Expertise & Causality: Based on the SAR analysis, the primary toxicological concern is genotoxicity. We will use a standard two-test in vitro battery to assess this risk, as recommended by regulatory guidelines.[15] This battery includes a bacterial gene mutation assay and a mammalian cell chromosomal damage assay.

Screening_Workflow cluster_info Initial Analysis cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Genotoxicity SAR Structural Alert Analysis (Alkyl Methanesulfonate) MTT MTT Assay (Metabolic Viability) SAR->MTT LDH LDH Assay (Membrane Integrity) SAR->LDH Ames Ames Test (Bacterial Gene Mutation) MTT->Ames Determine non-toxic concentration range MNT In Vitro Micronucleus Test (Mammalian Chromosome Damage) MTT->MNT LDH->Ames Determine non-toxic concentration range LDH->MNT Result1 Result1 Ames->Result1 Mutagenic? Result2 Result2 MNT->Result2 Clastogenic or Aneugenic?

Caption: Tiered workflow for preliminary toxicity screening.

Bacterial Reverse Mutation Assay: The Ames Test

The Ames test is a widely used method for identifying chemical substances that can cause gene mutations.[16][17] The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium to survive.[18] The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize histidine (becoming His+) and thus grow on a histidine-free medium.[18][19]

Causality: Many chemical carcinogens are metabolically activated to their reactive forms by enzymes in the liver.[18] To mimic this, the assay is run both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction called S9.[17] A positive result, especially in the presence of S9, is a strong indicator of mutagenic potential.

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[20]

  • Test Mixture Preparation: In separate sterile tubes for each concentration and control, combine:

    • 100 µL of the bacterial culture.

    • 100 µL of the test compound at various concentrations (selected based on cytotoxicity data) or the appropriate control (vehicle, positive controls like sodium azide for -S9, 2-aminoanthracene for +S9).

    • 500 µL of phosphate buffer (for -S9 conditions) or 500 µL of S9 mix (for +S9 conditions).[17]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[18]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[18]

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Data Summary: Ames Test
StrainS9 MixConc. (µ g/plate )Revertant Colonies (Mean ± SD)Fold Increase vs. ControlResult
TA100-Vehicle210 ± 151.0-
10225 ± 201.1-
50450 ± 352.1Positive
TA100+Vehicle230 ± 181.0-
10510 ± 402.2Positive
501100 ± 854.8Positive
In Vitro Micronucleus Assay

This assay detects damage to chromosomes in mammalian cells. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei.[21][22]

Causality: To ensure that only cells that have undergone division are scored, an inhibitor of cytokinesis, Cytochalasin B, is added.[21] This results in binucleated cells, and the presence of micronuclei in these specific cells is a clear indicator that genetic damage occurred and was expressed during mitosis.[22][23] This method provides a reliable measure of genotoxicity without being confounded by cell cycle arrest.[22]

  • Cell Culture and Treatment: Seed a mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat with the test compound for a short period (e.g., 3-6 hours) and a long period (e.g., 24 hours, equivalent to 1.5-2.0 cell cycles).[24][25] Concentrations should be based on the Tier 1 cytotoxicity data, typically up to a concentration causing ~50% cytotoxicity.

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. The incubation continues for a period allowing for the completion of one cell cycle.

  • Cell Harvesting & Staining: Harvest the cells, subject them to a hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.[24]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21] Record the frequency of micronucleated binucleated cells.

Tier 3: Preliminary In Vivo Assessment (Proposed)

Should the in vitro data, particularly from the genotoxicity battery, indicate a significant hazard, a limited, ethically-reviewed in vivo study may be warranted. The Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[26][27] This would provide initial data on systemic toxicity and potential target organs.

The procedure involves dosing a small group of animals (typically 3 female rats) at a defined starting dose level (e.g., 300 mg/kg).[26] The outcome (mortality or survival) determines the next step: dosing at a lower or higher level, or stopping the test.[26] Observations include clinical signs, body weight changes, and gross necropsy at the end of the 14-day observation period.[28]

Conclusion and Path Forward

This structured, tiered approach provides a scientifically rigorous and resource-efficient strategy for the preliminary toxicity screening of 3-(Methylthio)propyl (methanesulfonate). By starting with foundational cytotoxicity assays and progressing to specific genotoxicity tests, we can build a comprehensive hazard profile. The results of this screening cascade will be critical for:

  • Early Risk Assessment: Identifying potential genotoxic hazards at an early stage.

  • Informing Chemical Design: Guiding medicinal chemists to modify the structure to mitigate toxicity.

  • Decision Making: Providing the necessary data to make an informed " go/no-go " decision on the continued development of the compound.

A positive finding in both the Ames and micronucleus assays, consistent with the compound's structural class, would strongly indicate that 3-(Methylthio)propyl (methanesulfonate) is a genotoxic agent and should be handled with extreme caution and likely deprioritized for further development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-(Methylthio)propyl (methanesulfonate) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial characterization and use of 3-(Methylthio)propyl (methanesulfonate) (CAS No. 13550-16-6) in a cell culture setting. As of this writing, there is a notable absence of published literature detailing the specific biological activity, cytotoxicity, or established protocols for this compound. Therefore, this guide adopts a first-principles approach, outlining a systematic methodology for researchers to determine critical experimental parameters. We will draw upon the known activities of structurally related compounds—alkyl methanesulfonates—to inform a testable hypothesis regarding its mechanism of action. The core of this document is a detailed, multi-phase protocol designed to empower researchers to safely and effectively establish a validated workflow for their specific cell models.

Introduction: Characterizing a Novel Chemical Entity

3-(Methylthio)propyl (methanesulfonate) belongs to the family of alkyl methanesulfonates. This chemical class includes well-studied compounds such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), which are known potent alkylating agents.[1][2] These agents covalently transfer alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1][3][4] Alkylation of DNA bases, such as guanine and adenine, can lead to base mispairing, replication fork stalling, DNA strand breaks, and ultimately, cell cycle arrest or apoptosis.[1][5]

Given its structure, it is reasonable to hypothesize that 3-(Methylthio)propyl (methanesulfonate) also functions as a DNA alkylating agent. However, the specific reactivity, cellular uptake, and potency are unknown and must be determined empirically. This protocol is therefore designed as a roadmap for systematic investigation.

Hypothesized Mechanism of Action

The proposed mechanism involves the methanesulfonate group acting as a good leaving group, facilitating the alkylation of DNA by the 3-(methylthio)propyl moiety. This DNA damage would likely trigger a DNA Damage Response (DDR) pathway, potentially involving key proteins like p53.

Hypothesized_MoA cluster_0 Extracellular cluster_1 Cellular Compartments cluster_2 Molecular Events Compound 3-(Methylthio)propyl (methanesulfonate) Cytoplasm Cytoplasm Compound->Cytoplasm Uptake Nucleus Nucleus Cytoplasm->Nucleus DNA_Alkylation DNA Alkylation (Guanine, Adenine) Nucleus->DNA_Alkylation Reacts with DNA DDR DNA Damage Response (DDR) Activation DNA_Alkylation->DDR p53 p53 Upregulation DDR->p53 Cell_Outcome Cell Cycle Arrest Apoptosis Necroptosis p53->Cell_Outcome Protocol_Workflow Phase1 Phase I: Preparation & Solubility Phase2 Phase II: Cytotoxicity Profiling (IC50) Phase1->Phase2 Determine Max Soluble Conc. Phase3 Phase III: Time-Course & Mechanistic Assays Phase2->Phase3 Determine IC50 & Sub-lethal Doses Result Establish Validated Protocol (Working Concentration & Time) Phase3->Result

References

Application Notes and Protocols: 3-(Methylthio)propyl (methanesulfonate) as a Covalent Chemical Probe for Cysteine-Rich Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Exploring the Cysteine Proteome

In the landscape of chemical biology and drug discovery, the development of novel chemical probes is paramount to elucidating the complex network of protein interactions and identifying new therapeutic targets. We introduce 3-(Methylthio)propyl (methanesulfonate), a bespoke chemical probe designed for the covalent modification of nucleophilic residues within the proteome, with a particular emphasis on cysteine. This probe uniquely combines a reactive methanesulfonate electrophile with a flexible 3-(methylthio)propyl linker. The methanesulfonate group acts as an efficient leaving group, facilitating covalent bond formation with target proteins, while the thioether moiety offers a potential site for secondary interactions or future bioorthogonal cleavage strategies.

This guide provides a comprehensive overview of the rationale behind the design of 3-(Methylthio)propyl (methanesulfonate), its synthesis, and detailed protocols for its application in chemical proteomics workflows. These applications are primarily centered around activity-based protein profiling (ABPP) to identify and characterize protein targets in complex biological systems.

Mechanism of Action: Covalent Alkylation of Nucleophilic Residues

The primary mechanism of action for 3-(Methylthio)propyl (methanesulfonate) is the alkylation of nucleophilic amino acid residues. The methanesulfonate (mesylate) group is an excellent leaving group, rendering the terminal propyl carbon susceptible to nucleophilic attack. In a biological context, the most reactive nucleophile is the thiolate anion of cysteine residues.[1] Other nucleophilic residues such as lysine, histidine, and aspartate can also be targeted, albeit typically with lower reactivity compared to cysteine.[2]

The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond between the probe and the cysteine residue, releasing methanesulfonic acid as a byproduct. This covalent and irreversible modification allows for the robust labeling and subsequent identification of target proteins.

Mechanism_of_Action Probe 3-(Methylthio)propyl (methanesulfonate) TS S-N-2 Transition State Probe->TS Nucleophilic Attack Protein Protein-Cys-SH Protein->TS ModifiedProtein Alkylated Protein-Cys-S-Probe TS->ModifiedProtein Covalent Bond Formation Byproduct Methanesulfonic Acid TS->Byproduct Synthesis_Workflow Start 3-(Methylthio)-1-propanol Reaction Stir at 0°C to room temp. Start->Reaction Reacts with Reagents + Methanesulfonyl Chloride + Triethylamine in Dichloromethane Reagents->Reaction Workup Aqueous Workup (H2O, HCl, NaHCO3, Brine) Reaction->Workup Yields crude product Purification Column Chromatography Workup->Purification Purified by Product 3-(Methylthio)propyl (methanesulfonate) Purification->Product Final Product Chemoproteomics_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_proteomics_prep Proteomics Sample Processing cluster_analysis Analysis Proteome Cell Lysate or Intact Cells Labeling Incubate with 3-(Methylthio)propyl (methanesulfonate) Proteome->Labeling Denature Denaturation, Reduction, & Alkylation (Control) Labeling->Denature Labeled Proteome Digest Tryptic Digestion Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Peptide Mixture Data Database Search & Data Analysis LCMS->Data Output Output Data->Output Identified Modified Proteins & Sites

References

Application Notes & Protocols: A Framework for Evaluating 3-(Methylthio)propyl (methanesulfonate)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the experimental design and toxicological evaluation of 3-(Methylthio)propyl (methanesulfonate). As a potential alkylating agent, this compound warrants rigorous investigation, particularly when present as an impurity in pharmaceutical products. This guide is structured to lead researchers and drug development professionals through a logical, tiered approach, from initial characterization and in silico assessment to detailed in vitro and in vivo studies. The protocols herein are designed to ensure scientific integrity, explain the causality behind experimental choices, and align with global regulatory expectations for safety assessment.

Introduction: The Significance of Methanesulfonates

Methanesulfonate (mesylate) esters are a class of compounds recognized for their potential to act as alkylating agents.[1][2] An alkylating agent is a highly reactive chemical that introduces an alkyl group into biological macromolecules, most critically, DNA.[3][4] This covalent modification of DNA can lead to strand breaks, cross-linking, and base-pair mutations, which can disrupt DNA replication and transcription, ultimately resulting in cytotoxicity, mutagenicity, and carcinogenicity.[2][5]

3-(Methylthio)propyl (methanesulfonate), hereafter referred to as MTP-MS, belongs to this class. Its presence, even at trace levels as a process-related impurity or degradant in an active pharmaceutical ingredient (API), is a significant safety concern. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) M7 guideline, mandate strict control and toxicological assessment of such potentially mutagenic impurities (PMIs).[6][7] This document outlines a robust experimental framework to characterize the toxicological profile of MTP-MS, with a primary focus on its genotoxic potential.

Section 1: Physicochemical Characterization & Analytical Protocol

A prerequisite for any toxicological study is the unambiguous identification and quantification of the test article. The purity of MTP-MS must be established, and a sensitive, validated analytical method is essential for its detection in various matrices.

Rationale for Method Selection

Due to their reactivity and typically low concentrations, methanesulfonates like MTP-MS often require highly sensitive analytical techniques. Direct injection methods can be challenging due to the non-volatile nature of these compounds.[8] Therefore, a derivatization strategy followed by chromatographic separation is often the most reliable approach. This enhances sensitivity and allows for detection using common systems like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11]

Protocol 1: Quantification of MTP-MS by Derivatization-HPLC-UV

This protocol is adapted from established methods for other methanesulfonate impurities.[8][9]

Principle: The methanesulfonate moiety is not chromophoric. To enable UV detection, MTP-MS is reacted with a nucleophilic derivatizing agent that contains a strong chromophore. The resulting derivative is stable and can be easily separated and quantified by reverse-phase HPLC.

Materials:

  • MTP-MS reference standard

  • Sodium dibenzyldithiocarbamate (or other suitable derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Sample matrix (e.g., API dissolved in a suitable solvent)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of MTP-MS reference standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample (e.g., API) and dissolve it in the chosen solvent.

  • Derivatization Reaction:

    • To an aliquot of each standard and sample solution, add an excess of the derivatizing agent solution.

    • Add a pH regulator (e.g., NaOH solution) if necessary to optimize the reaction, especially if the API is acidic.[8]

    • Incubate the mixture in a controlled environment (e.g., 60°C for 30 minutes). The optimal time and temperature must be determined during method development.

  • HPLC Analysis:

    • Inject the derivatized solutions into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV maximum of the derivatized product (e.g., ~280 nm for dithiocarbamate derivatives).[12]

    • Column Temperature: 30°C.

  • Quantification: Construct a calibration curve from the peak areas of the derivatized standards. Use the regression equation to calculate the concentration of MTP-MS in the samples.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Section 2: Tiered Approach to Genotoxicity Assessment

A tiered, weight-of-evidence approach is the cornerstone of modern genetic toxicology. This strategy begins with computational and in vitro methods to efficiently screen for hazards before proceeding to more complex and resource-intensive in vivo studies.

Genotoxicity_Workflow cluster_0 Tier 1: Hazard Identification cluster_1 Tier 2: In Vitro Confirmation cluster_2 Tier 3: In Vivo Verification cluster_3 Risk Assessment QSAR In Silico Analysis (QSAR) - Structural Alerts for Mutagenicity Ames Bacterial Reverse Mutation Assay (Ames) - OECD 471 QSAR->Ames Predicts Potential Micronucleus In Vitro Micronucleus Test - OECD 487 Ames->Micronucleus Positive Result (Gene Mutation) Risk Data Interpretation & Risk Assessment - ICH M7 Classification - Determine Permissible Daily Exposure (PDE) Ames->Risk Negative Result (No Gene Mutation) Invivo_MN In Vivo Micronucleus Test (Rodent Hematopoietic Cells) - OECD 474 Micronucleus->Invivo_MN Positive Result (Clastogenicity/ Aneugenicity) Micronucleus->Risk Negative Result (No Chromosomal Damage) Chromo In Vitro Chromosomal Aberration Test - OECD 473 Chromo->Invivo_MN Confirms Clastogenicity Invivo_MN->Risk Definitive Genotoxicity Data Comet In Vivo Comet Assay (e.g., Liver, Duodenum) - OECD 489 Comet->Risk Target Organ DNA Damage

Caption: Tiered workflow for genotoxicity assessment of MTP-MS.

Tier 1: Hazard Identification

In Silico Analysis: Before laboratory testing, the structure of MTP-MS should be evaluated using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies (e.g., one expert rule-based and one statistical-based) to predict its bacterial mutagenicity potential.[13] The presence of the methanesulfonate ester is a well-known structural alert for mutagenicity, and this analysis formally documents the predicted risk.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result occurs when the test article causes a reverse mutation (reversion), allowing the bacteria to grow on a nutrient-deficient medium. It is a fundamental screen for gene mutation.[14]

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • E. coli strain (e.g., WP2 uvrA)

  • S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver for metabolic activation.

  • Top agar, minimal glucose agar plates.

  • Positive controls: (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA1535 without S9, 2-aminoanthracene for all strains with S9).

  • Negative control: Vehicle (e.g., DMSO).

Procedure:

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range. The highest concentration should show some toxicity but not be excessively bactericidal.

  • Main Experiment (Plate Incorporation Method):

    • Prepare test solutions of MTP-MS in a suitable vehicle.

    • In a test tube, combine 0.1 mL of bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation).

    • Pre-incubate the mixture at 37°C for 20-30 minutes.

    • Add 2.0 mL of molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Interpretation: A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control value.

Causality: The inclusion of the S9 mix is critical to mimic mammalian metabolism, as many chemicals are only converted to their mutagenic form by liver enzymes.[14] The use of multiple bacterial strains with different mutation types (frameshift vs. base-pair substitution) ensures broad detection of mutagenic mechanisms.

Tier 2: In Vitro Mammalian Cell Assays

If the Ames test is positive, the next step is to assess the potential for chromosomal damage in mammalian cells.

Protocol 3: In Vitro Micronucleus Test (OECD 487)

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, formed from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind during cell division.[14]

Materials:

  • Mammalian cell line (e.g., L5178Y, TK6, CHO, or human peripheral blood lymphocytes).

  • Culture medium, fetal bovine serum, antibiotics.

  • Cytochalasin B (to block cytokinesis, leading to binucleated cells where micronuclei are easily scored).

  • Test article (MTP-MS), vehicle control, positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • S9 mix for metabolic activation.

  • Fixative (e.g., methanol:acetic acid) and DNA stain (e.g., Giemsa, DAPI).

Procedure:

  • Cell Culture: Grow cells to a suitable confluency.

  • Treatment: Expose cell cultures to various concentrations of MTP-MS, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).

  • Recovery: Wash the cells and re-culture them in fresh medium. Add Cytochalasin B. The total culture time should be approximately 1.5-2 normal cell cycles.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the slides with a DNA-specific stain.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Section 3: Mechanistic Insights and Advanced In Vitro Studies

Understanding the specific type of DNA damage and cellular response can provide valuable mechanistic information.

DNA_Damage_Pathway MTP_MS MTP-MS (Alkylating Agent) DNA DNA MTP_MS->DNA Alkylation Alkylated_DNA Alkylated DNA Adducts (e.g., N7-methylguanine) Replication_Stress Replication Fork Stall Alkylated_DNA->Replication_Stress During S-Phase DSB Double-Strand Breaks Replication_Stress->DSB ATM_ATR Sensor Kinases (ATM/ATR) DSB->ATM_ATR Activation Apoptosis Apoptosis DSB->Apoptosis If damage is severe H2AX γ-H2AX Foci Formation ATM_ATR->H2AX Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Signaling Cascade Repair DNA Repair ATM_ATR->Repair Recruitment of Repair Factors

Caption: DNA damage response pathway initiated by an alkylating agent.

Protocol 4: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

Principle: The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[15] Quantifying γ-H2AX foci by immunofluorescence provides a sensitive measure of this critical DNA lesion.

Materials:

  • Mammalian cell line (e.g., HepG2, A549).

  • Cell culture plates or chamber slides.

  • MTP-MS and controls.

  • Paraformaldehyde (PFA) for fixation.

  • Triton X-100 for permeabilization.

  • Primary antibody against phospho-H2AX (Ser139).

  • Fluorescently-labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells onto chamber slides and allow them to attach. Treat with MTP-MS for various time points (e.g., 1, 4, 24 hours).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block non-specific binding with blocking buffer (e.g., BSA in PBS). Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescent secondary antibody.

  • Mounting and Imaging: Counterstain nuclei with DAPI and mount the slides. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number and intensity of γ-H2AX foci per nucleus. A significant increase compared to the vehicle control indicates the induction of DSBs.

Section 4: In Vivo Study Design

If in vitro tests confirm genotoxic potential, in vivo studies are required to understand the hazard in a whole organism, considering metabolic and dispositional factors. All animal studies must be ethically reviewed and adhere to the 3Rs (Replacement, Reduction, Refinement).

Table 1: Key Considerations for In Vivo Study Design

ParameterRationale & Considerations
Species Selection A relevant species, typically a rodent (mouse or rat), should be used. The choice may be guided by metabolic similarity to humans, if known.[16]
Route of Administration Should be the same as the intended clinical route for the parent drug, if possible, to ensure relevant exposure.[16]
Dose Selection Based on a preliminary dose-range finding study. The highest dose should induce some toxicity (e.g., ~10% weight loss) but not exceed a limit dose (e.g., 2000 mg/kg). At least three dose levels should be tested.
Sampling Time Crucial for capturing the peak effect. For the micronucleus test, this is typically 24 and 48 hours after a single administration. For the Comet assay, it may be earlier (e.g., 2-6 hours).
Tissues to be Examined For systemic genotoxicity, bone marrow is standard (micronucleus test). For organ-specific effects, the Comet assay is used on relevant tissues like the liver (major site of metabolism) and the first site of contact (e.g., duodenum for oral administration).[17]
Protocol 5: In Vivo Rodent Bone Marrow Micronucleus Test (OECD 474)

Principle: This test evaluates chromosomal damage in the bone marrow of treated animals. Immature erythrocytes (polychromatic erythrocytes, PCEs) are scored for the presence of micronuclei.

Procedure:

  • Animal Dosing: Administer MTP-MS to groups of animals (e.g., 5 per sex per group) via the selected route. Include vehicle and positive control groups.

  • Bone Marrow Aspiration: At appropriate time points (e.g., 24h and 48h), humanely euthanize the animals and aspirate bone marrow from the femur or tibia.

  • Slide Preparation: Create bone marrow smears on microscope slides.

  • Staining: Stain the slides with a dye that differentiates PCEs from mature (normochromatic) erythrocytes (e.g., May-Grünwald-Giemsa).

  • Scoring: Score at least 4000 PCEs per animal for the frequency of micronucleated PCEs (MN-PCEs). Also, determine the ratio of PCEs to total erythrocytes as a measure of bone marrow toxicity.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated groups compared to the vehicle control indicates a positive result.

Section 5: Data Interpretation and Risk Assessment

The culmination of this experimental work is a weight-of-evidence assessment to classify the risk posed by MTP-MS.

  • Genotoxicity Profile:

    • Ames Positive, In Vivo Negative: If MTP-MS is positive in the Ames test but negative in a well-conducted in vivo study (e.g., micronucleus test), it may be classified as a non-carcinogenic mutagen. The risk may be considered low if exposure is controlled.

    • In Vitro Positive, In Vivo Positive: If MTP-MS is positive in both in vitro and in vivo assays, it is considered a DNA-reactive mutagen and a potential human carcinogen.

  • Regulatory Application (ICH M7):

    • For a confirmed in vivo mutagen, a compound-specific Permissible Daily Exposure (PDE) must be calculated based on carcinogenicity data (if available) or by applying a Threshold of Toxicological Concern (TTC) approach. The TTC for mutagenic impurities is typically set at 1.5 µ g/day for chronic drug exposure.[6][18]

    • The manufacturing process for any associated drug must demonstrate control of MTP-MS to a level at or below this acceptable intake limit.

Conclusion

The experimental framework detailed in these application notes provides a robust and scientifically sound pathway for evaluating the genotoxic potential of 3-(Methylthio)propyl (methanesulfonate). By progressing through a logical sequence of analytical validation, in silico prediction, in vitro hazard identification, and in vivo risk characterization, researchers can generate the comprehensive data package required for an informed safety assessment. This approach not only ensures regulatory compliance but, more importantly, safeguards patient health by controlling the risk associated with potentially mutagenic impurities in pharmaceutical products.

References

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(Methylthio)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the complete structural characterization of 3-(Methylthio)propyl methanesulfonate using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present optimized protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, and a self-validating system of data interpretation is detailed to ensure unambiguous assignment of all proton and carbon signals. This guide is intended for researchers, scientists, and drug development professionals requiring rigorous analytical methods for the structural verification of small molecules.

Introduction

3-(Methylthio)propyl methanesulfonate is a bifunctional organic compound containing both a thioether and a methanesulfonate ester group. Such molecules are valuable as intermediates in organic synthesis, particularly for introducing sulfur-containing moieties or as alkylating agents. Given its reactive nature, precise structural confirmation is paramount to ensure purity, verify reaction outcomes, and understand potential degradation pathways.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This guide moves beyond simple spectral acquisition to detail a comprehensive workflow that leverages a combination of 1D and 2D NMR experiments to create a redundant, cross-verifiable dataset, ensuring the highest level of analytical confidence.

Molecular Structure and Predicted Spectral Features

The fundamental step in NMR analysis is to correlate the observed spectral data with the molecule's atomic framework.

Caption: Molecular structure of 3-(Methylthio)propyl methanesulfonate with atom numbering.

Based on established principles of chemical shifts, the following spectral features are anticipated:

  • ¹H NMR: Four distinct signals are expected. The protons on C4, being attached to an oxygen atom of the strongly electron-withdrawing methanesulfonate group, will be the most downfield. The protons on C2, adjacent to the thioether sulfur, will be deshielded relative to a standard alkane but less so than those on C4. The methyl protons of the thioether (C1) and the methanesulfonate (C5) will appear as singlets.

  • ¹³C NMR: Five unique carbon signals are expected. The carbon attached to the oxygen (C4) will be the most downfield, followed by the carbon of the methanesulfonate methyl group (C5). The carbons of the propyl chain (C2, C3) and the thioether methyl (C1) will appear at higher fields.[1]

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[2][3] A homogeneous solution, free of particulate matter and paramagnetic impurities, is critical for achieving high-resolution spectra.[2]

Materials:

  • 3-(Methylthio)propyl methanesulfonate (5-10 mg)

  • Deuterated Chloroform (CDCl₃, ~0.7 mL)

  • 5 mm NMR Tube (Good quality, e.g., Wilmad or Norell)[3][4]

  • Pasteur pipette and bulb

  • Small vial for dissolution

Procedure:

  • Weigh approximately 5-10 mg of the analyte into a clean, dry vial. This concentration is generally sufficient for ¹H and most ¹³C experiments on modern spectrometers.[3][4]

  • Add approximately 0.7 mL of CDCl₃ to the vial. The use of a deuterated solvent is necessary for the spectrometer's field-frequency lock.[4][5]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • If particulates are present, filter the solution through a small cotton plug placed in a Pasteur pipette directly into the NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is within the active volume of the spectrometer's coils.[2][4][5]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following protocols are generalized for a modern Fourier-transform NMR spectrometer (e.g., Bruker 400 MHz or equivalent).

Workflow Overview:

Caption: General workflow for comprehensive NMR analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation SamplePrep Sample Preparation (Protocol 1) H1 1D ¹H SamplePrep->H1 C13 1D ¹³C DEPT DEPT-135 COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Processing Data Processing HMBC->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Verification Interpretation->Structure

Step-by-Step Acquisition:

  • Initial Setup: Insert the sample, lock on the CDCl₃ deuterium signal, and perform magnetic field shimming to optimize homogeneity.

  • ¹H NMR Spectrum:

    • Acquire a standard one-dimensional proton spectrum.

    • Rationale: This provides the primary information on proton chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling).

  • ¹³C{¹H} NMR Spectrum:

    • Acquire a broadband proton-decoupled carbon spectrum.

    • Rationale: This experiment reveals the chemical shifts of all unique carbon atoms in the molecule, with each signal appearing as a singlet.

  • DEPT-135 and DEPT-90 Spectra:

    • Run the Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

    • Rationale: DEPT-135 distinguishes carbon types: CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. DEPT-90 shows only CH signals.[6][7][8] This provides definitive information about the number of hydrogens attached to each carbon.

  • 2D COSY (Correlation Spectroscopy):

    • Acquire a gradient-selected ¹H-¹H COSY spectrum.

    • Rationale: This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[9][10] Off-diagonal cross-peaks connect coupled protons, establishing the connectivity of proton spin systems.[9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a gradient-selected ¹H-¹³C HSQC spectrum.

    • Rationale: HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling).[11][12][13] This provides an unambiguous link between the proton and carbon skeletons of the molecule.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a gradient-selected ¹H-¹³C HMBC spectrum.

    • Rationale: HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[12][14][15] This is a crucial experiment for piecing together different fragments of the molecule, especially across heteroatoms or quaternary carbons.

Data Processing and Spectral Interpretation

Data should be processed using standard NMR software such as Mnova, TopSpin, or NMRium.[16][17][18][19] Processing steps include Fourier transformation, phase and baseline correction, and chemical shift referencing (residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Predicted Data and Assignments

The following table summarizes the predicted and assigned NMR data for 3-(Methylthio)propyl methanesulfonate.

Atom Label¹H Shift (ppm), Mult.¹³C Shift (ppm)DEPT-135COSY Correlations (with)HSQC Correlation (with)HMBC Correlations (with)
C1 -H₃~2.1, s~15PositiveNoneC1C2
C2 -H₂~2.6, t~30NegativeC3-H₂C2C1, C3, S-C
C3 -H₂~2.1, p~28NegativeC2-H₂, C4-H₂C3C2, C4
C4 -H₂~4.3, t~68NegativeC3-H₂C4C3, S-C(O₂)
C5 -H₃~3.0, s~37PositiveNoneC5S-C(O₂)

Mult.: s = singlet, t = triplet, p = pentet

Stepwise Interpretation
  • ¹H NMR Analysis:

    • The triplet at ~4.3 ppm integrates to 2H and is assigned to C4-H₂ , deshielded by the adjacent oxygen of the sulfonate ester.

    • The singlet at ~3.0 ppm integrates to 3H and is assigned to the methanesulfonate methyl protons, C5-H₃ .

    • The triplet at ~2.6 ppm (2H) is assigned to C2-H₂ , adjacent to the thioether sulfur.

    • The singlet at ~2.1 ppm (3H) is assigned to the thioether methyl protons, C1-H₃ .

    • The multiplet (pentet) around ~2.1 ppm (2H) is assigned to the central methylene group, C3-H₂ .

  • ¹³C and DEPT Analysis:

    • The ¹³C spectrum will show five signals.

    • The DEPT-135 spectrum validates the assignments: C1 and C5 will be positive (CH₃), while C2, C3, and C4 will be negative (CH₂). This confirms the absence of CH or quaternary carbons.

  • 2D COSY Analysis:

    • A critical cross-peak will be observed between the triplet at ~4.3 ppm (C4-H₂ ) and the pentet at ~2.1 ppm (C3-H₂ ).

    • Another cross-peak will connect the pentet at ~2.1 ppm (C3-H₂ ) with the triplet at ~2.6 ppm (C2-H₂ ).

    • This pattern of correlations definitively establishes the -CH₂(C2)-CH₂(C3)-CH₂(C4)- propyl chain connectivity.

  • 2D HSQC Analysis:

    • This spectrum provides direct, one-to-one correlations, solidifying the assignments from the 1D spectra. For example, the proton signal at ~4.3 ppm will show a cross-peak only with the carbon signal at ~68 ppm, confirming the C4-H₂ assignment. Each protonated carbon will have a corresponding cross-peak.

  • 2D HMBC Analysis:

    • This is the final and most powerful verification step. Key long-range correlations will be observed:

      • The methyl protons C1-H₃ (~2.1 ppm) will show a correlation to the carbon C2 (~30 ppm).

      • The methylene protons C4-H₂ (~4.3 ppm) will show a correlation to the carbon C3 (~28 ppm) and, critically, to the sulfonate methyl carbon C5 (~37 ppm) across the oxygen and sulfur atoms.

      • The sulfonate methyl protons C5-H₃ (~3.0 ppm) will show a correlation to the methylene carbon C4 (~68 ppm).

    • These correlations bridge the thioether and methanesulfonate fragments, confirming the complete molecular constitution.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, an unambiguous and robust characterization of 3-(Methylthio)propyl methanesulfonate can be achieved. The workflow described herein, moving from basic ¹H and ¹³C acquisition to multi-bond correlation experiments like HMBC, provides a self-validating methodology essential for rigorous structural confirmation in research and industrial settings. This approach not only verifies the target structure but also provides a powerful tool for identifying and characterizing related impurities or degradation products.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of 3-(Methylthio)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methylthio)propyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who use this versatile alkylating agent. We will address common issues related to low reactivity and yield, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction to 3-(Methylthio)propyl Methanesulfonate

3-(Methylthio)propyl methanesulfonate is a primary alkyl sulfonate ester. It is prized in organic synthesis for its ability to introduce the 3-(methylthio)propyl moiety into a target molecule. The methanesulfonate (mesylate, OMs) group is an excellent leaving group, significantly more effective than halides in many cases, making the compound a potent electrophile for nucleophilic substitution reactions (S_N2).[1][2][3] However, achieving high efficiency requires careful consideration of reaction parameters and an awareness of the molecule's unique structural features.

Troubleshooting Guide & FAQs

Q1: My S_N2 reaction is sluggish or has stalled completely. What are the first critical parameters to check?

A1: When a reaction with 3-(Methylthio)propyl methanesulfonate fails to proceed, the issue often lies with the fundamental reaction setup. Before exploring more complex possibilities, perform these initial checks.

1. Reagent Purity and Integrity:

  • Substrate Quality: The methanesulfonate ester can be susceptible to hydrolysis if exposed to moisture over long periods. This would convert it back to the unreactive 3-(methylthio)-1-propanol. Confirm the purity of your starting material using NMR or LC-MS. A key indicator of hydrolysis is the presence of methanesulfonic acid or its salt in your reaction mixture.

  • Nucleophile Potency: If your nucleophile is anionic (e.g., an alkoxide or phenoxide), ensure it was prepared correctly and not inadvertently neutralized by acidic impurities or moisture. For neutral nucleophiles like amines, ensure they are free of excess proton sources (e.g., hydrochloride salts) that would render them non-nucleophilic.

  • Solvent Anhydrousness: S_N2 reactions are highly sensitive to protic impurities. Water or alcohol solvents can solvate the nucleophile, blunting its reactivity, or compete in the reaction.[4] Always use freshly dried, anhydrous solvents.

2. Reaction Temperature: Activation energy (Ea) is a significant barrier in any reaction. While S_N2 reactions on primary substrates are often feasible at room temperature, sluggish kinetics can frequently be overcome by moderate heating.

  • Initial Approach: If your reaction is proceeding slowly at room temperature, try increasing the temperature to 40-60 °C.

  • Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material. If no change is observed after 2-4 hours at the elevated temperature, a more fundamental issue is likely at play. Be cautious not to overheat, as this can promote side reactions.

3. Base Stoichiometry (if applicable): When reacting with a pro-nucleophile that requires deprotonation (like a thiol or a secondary amine), the choice and amount of base are critical.

  • Insufficient Base: If less than one equivalent of base is used, your nucleophile will not be fully generated, leading to an incomplete reaction.

  • Inappropriate Base: Using a base that is too strong or sterically hindered (e.g., potassium tert-butoxide) can favor a competing E2 elimination pathway, although this is less common for primary substrates. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good choice.[5]

Q2: I've confirmed my reagents are pure and conditions are anhydrous, but the yield is still low. Could an intramolecular side reaction be the culprit?

A2: Yes, this is a critical and often overlooked issue specific to 3-(Methylthio)propyl methanesulfonate and related structures. The sulfur atom of the methylthio group is itself a potent nucleophile. It can attack the electrophilic carbon bearing the mesylate leaving group in an intramolecular S_N2 reaction.

This process, known as anchimeric assistance or neighboring group participation, results in the formation of a stable, five-membered cyclic sulfonium salt (tetrahydro-1-methylthiophenium methanesulfonate). This side reaction consumes your starting material and reduces the yield of your desired product.[6]

Key Factors Influencing Intramolecular Cyclization:

  • Solvent Choice: Polar, non-nucleophilic solvents can stabilize the charged sulfonium ion intermediate, potentially favoring this side reaction.

  • Temperature: Higher temperatures can accelerate this intramolecular process alongside the desired intermolecular reaction.

  • Nucleophile Concentration: If the concentration of your external nucleophile is low, the intramolecular reaction, which is kinetically pseudo-first-order, can become dominant.

Mitigation Strategies:
  • Maximize Nucleophile Concentration: Ensure your primary nucleophile is present at a sufficiently high concentration to favor the intermolecular pathway.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. Consider starting at 0 °C and slowly warming to room temperature.

  • Solvent Selection: While polar aprotic solvents are generally preferred for S_N2 reactions, you may need to screen different options to find one that disfavors the cyclization. See the table below for guidance.

Visualizing the Competing Pathways

The diagram below illustrates the desired intermolecular S_N2 reaction versus the undesired intramolecular cyclization.

G sub 3-(Methylthio)propyl Methanesulfonate ts1 Intermolecular S_N2 Transition State sub->ts1 Path A (Desired) ts2 Intramolecular S_N2 Transition State sub->ts2 Path B (Undesired) nuc External Nucleophile (Nu⁻) nuc->ts1 prod Desired Product (Nu-CH₂CH₂CH₂SMe) side_prod Cyclic Sulfonium Salt (Side Product) ts1->prod ts2->side_prod

Caption: Competing reaction pathways for 3-(Methylthio)propyl Methanesulfonate.

Q3: How does my choice of solvent critically affect the reaction, and what are the best options?

A3: The solvent plays a multifaceted role in nucleophilic substitution reactions. For an S_N2 mechanism, the ideal solvent must dissolve the reactants but minimally interact with the nucleophile.[4][7]

  • Polar Aprotic Solvents (Recommended): These solvents (e.g., DMF, DMSO, Acetonitrile) possess dipoles that can solvate the counter-ion of the nucleophile but do not have acidic protons to form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the S_N2 reaction rate.[8]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, and ethanol will form a tight solvation shell around the nucleophile through hydrogen bonding. This cage stabilizes the nucleophile, increasing the energy required for it to attack the electrophile and dramatically slowing the reaction rate.[4]

Data Table: Common Solvents for S_N2 Reactions
SolventClassDielectric Constant (ε)Characteristics & Recommendations
DMF Polar Aprotic37Excellent choice. Dissolves many organic and ionic compounds. High boiling point.
Acetonitrile Polar Aprotic36Good choice. Lower boiling point makes for easier removal.
DMSO Polar Aprotic47Very polar, excellent solvent. Can be difficult to remove. Use with caution.
Acetone Polar Aprotic21A less polar option, but can be effective and is easily removed.
Methanol Polar Protic33Avoid. Solvates nucleophiles, reducing reactivity. Can act as a competing nucleophile.
Water Polar Protic80Avoid. Strongly solvates nucleophiles and can promote hydrolysis of the mesylate.
Q4: I am seeing a new, less polar spot on my TLC plate. What could this be?

A4: The formation of a less polar byproduct often points to an elimination (E2) reaction, yielding 3-(methylthio)prop-1-ene. While primary substrates like this one are less prone to elimination than secondary or tertiary ones, it can still occur under specific conditions:

  • Sterically Hindered, Strong Base: Using a bulky, strong base like potassium tert-butoxide (t-BuOK) significantly favors elimination over substitution.

  • High Temperatures: Excessive heat can also promote elimination pathways.

If you suspect elimination is occurring, consider switching to a less hindered base (e.g., K₂CO₃) or running the reaction at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for reacting 3-(Methylthio)propyl methanesulfonate with a generic nucleophile (Nu-H) requiring a base.

  • Reagent Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under an inert atmosphere (N₂ or Ar).

    • Use anhydrous solvent from a freshly opened bottle or one that has been dried over molecular sieves.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the nucleophile (Nu-H, 1.0 eq.).

    • Dissolve the nucleophile in the chosen anhydrous polar aprotic solvent (e.g., DMF, see table above).

    • Cool the solution to 0 °C in an ice bath.

    • Add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq. or potassium carbonate, 1.5 eq.) portion-wise.

    • Stir the mixture at 0 °C for 15-30 minutes.

  • Substrate Addition:

    • Dissolve 3-(Methylthio)propyl methanesulfonate (1.1 eq.) in a small amount of the reaction solvent.

    • Add the substrate solution dropwise to the cooled, stirred reaction mixture over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting reagent.

    • If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue monitoring.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

If you encounter low yields, follow this logical decision tree to diagnose the issue.

G start Low Yield or Stalled Reaction q1 Are reagents pure & conditions anhydrous? start->q1 sol1 Action: Dry solvents/reagents. Verify starting material purity via NMR/MS. q1->sol1 No q2 Is the temperature optimal? q1->q2 Yes sol1->q2 sol2 Action: Increase temperature to 40-60°C. Monitor reaction progress. q2->sol2 No q4 Is the solvent appropriate? q2->q4 Yes sol2->q4 q3 Is there evidence of side reactions (e.g., cyclic sulfonium salt)? sol3 Action: Use lowest possible temperature. Increase nucleophile concentration. q3->sol3 Yes end_node Reaction Optimized q3->end_node No sol3->end_node q4->q3 Yes sol4 Action: Switch to a polar aprotic solvent (DMF, Acetonitrile). q4->sol4 No sol4->q3

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 3-(Methylthio)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(Methylthio)propyl (methanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. As a Senior Application Scientist, I will provide field-proven insights and detailed troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-(Methylthio)propyl (methanesulfonate)?

The most common and direct method for synthesizing 3-(Methylthio)propyl (methanesulfonate) is through the mesylation of 3-(methylthio)-1-propanol. This reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][3][4]

Q2: What are the primary challenges I might face during this synthesis?

Researchers may encounter several challenges, including:

  • Incomplete reaction: The starting alcohol may not be fully consumed.

  • Formation of byproducts: The most common byproducts are the corresponding alkyl chloride and oxidized species of the thioether.[1]

  • Purification difficulties: Separating the desired product from the reaction mixture and byproducts can be challenging due to the properties of the sulfur-containing compounds.

  • Product instability: The mesylate product can be susceptible to degradation under certain conditions.

Q3: Why is temperature control so critical during the addition of methanesulfonyl chloride?

Methanesulfonyl chloride is a highly reactive and corrosive substance that reacts exothermically with alcohols and other nucleophiles.[1][5] Adding it at low temperatures (typically 0 °C) helps to control the reaction rate, minimize the formation of byproducts, and prevent potential runaway reactions. Failure to maintain a low temperature can lead to the formation of the corresponding alkyl chloride as a significant side product.[1]

Q4: Can the thioether group be oxidized during the reaction?

Yes, the thioether (sulfide) group in 3-(methylthio)-1-propanol is susceptible to oxidation to form the corresponding sulfoxide or sulfone.[6][7] While methanesulfonyl chloride is not a primary oxidizing agent, impurities or reaction conditions can potentially lead to this side reaction. It is crucial to use high-purity reagents and maintain an inert atmosphere to minimize this risk.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation (Incomplete Reaction) 1. Poor quality reagents: Decomposed methanesulfonyl chloride or wet solvent/base. 2. Insufficient base: Not enough base to neutralize the HCl byproduct, leading to a halt in the reaction. 3. Low reaction temperature and short reaction time: The reaction may be too slow at very low temperatures.1. Use fresh, high-purity reagents. Methanesulfonyl chloride should be a clear, colorless liquid. Solvents and bases should be anhydrous.[8] 2. Ensure correct stoichiometry. Use at least a slight excess of the base (e.g., 1.2-1.5 equivalents). 3. Monitor the reaction by TLC. If the reaction is sluggish at 0 °C, allow it to warm to room temperature and stir for a longer duration.[9]
Presence of a Significant Amount of Alkyl Chloride Byproduct 1. High reaction temperature: Addition of MsCl at temperatures above 0 °C. 2. Use of a nucleophilic base: Pyridine, while commonly used, can sometimes promote the formation of the alkyl chloride.1. Maintain strict temperature control. Add the methanesulfonyl chloride dropwise to the reaction mixture at 0 °C.[1] 2. Use a non-nucleophilic base. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred over pyridine to minimize this side reaction.
Formation of Oxidized Byproducts (Sulfoxide/Sulfone) 1. Presence of oxidizing impurities: Impurities in the starting materials or solvents. 2. Exposure to air (oxygen): The thioether can be sensitive to aerial oxidation, especially under prolonged reaction times or elevated temperatures.1. Use high-purity, degassed solvents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Difficulties in Product Purification 1. Similar polarity of product and byproducts: The desired mesylate, unreacted alcohol, and some byproducts may have close Rf values on TLC. 2. Product is an oil: Oily products can be more challenging to purify by crystallization.1. Optimize column chromatography conditions. Use a gradient elution system with a solvent mixture such as hexane/ethyl acetate or dichloromethane/methanol to improve separation. 2. Perform an aqueous workup. Washing the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate, and brine can help remove many impurities before chromatography.[9]
Product Decomposition During Workup or Storage 1. Presence of residual acid or base: Traces of acid or base can catalyze the decomposition of the mesylate. 2. Hydrolysis: Mesylates are reactive and can be hydrolyzed by water, especially at elevated temperatures.1. Ensure a thorough aqueous workup to remove all acidic and basic residues. 2. Dry the final product thoroughly under vacuum and store it in a cool, dry, and dark place.

Experimental Protocols

Detailed Synthesis Protocol for 3-(Methylthio)propyl Methanesulfonate

This protocol is a generalized procedure based on standard mesylation reactions and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 3-(Methylthio)-1-propanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(methylthio)-1-propanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add triethylamine (1.5 eq.) at 0 °C (ice-water bath).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[9]

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Methylthio)propyl (methanesulfonate).

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.

Characterization Data

The identity and purity of the synthesized 3-(Methylthio)propyl (methanesulfonate) should be confirmed by analytical techniques such as NMR and HPLC.

Technique Expected Observations
¹H NMR The spectrum should show characteristic peaks for the methylthio group (a singlet around δ 2.1 ppm), the propyl chain (multiplets), and the methanesulfonyl group (a singlet around δ 3.0 ppm). The methylene group adjacent to the mesylate oxygen will be shifted downfield compared to the starting alcohol.
¹³C NMR The spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the mesylate group will be significantly downfield.
HPLC A pure sample should show a single major peak. The retention time will depend on the column and mobile phase used. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for analysis.[10][11][12]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reactants 3-(Methylthio)-1-propanol + Methanesulfonyl Chloride + Triethylamine Reaction_Vessel DCM, 0°C to RT Inert Atmosphere Reactants->Reaction_Vessel 1. Mix & React Quench Add Water Reaction_Vessel->Quench 2. Quench Wash_Acid Wash with 1M HCl Quench->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (Na₂SO₄ or MgSO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography 3. Purify Pure_Product Pure 3-(Methylthio)propyl (methanesulfonate) Chromatography->Pure_Product Troubleshooting_Logic cluster_low_yield Low Yield / Incomplete Reaction cluster_byproducts Byproduct Formation cluster_purification_issues Purification Issues Start Problem Encountered Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Is yield the issue? Byproducts Byproduct Formation Start->Byproducts Are there unexpected spots on TLC? Purification Purification Difficulty Start->Purification Is separation the problem? Check_Reagents Check Reagent Quality (MsCl, Solvent, Base) Low_Yield->Check_Reagents Check_Stoichiometry Verify Base Stoichiometry (≥1.2 eq.) Low_Yield->Check_Stoichiometry Check_Conditions Adjust Reaction Time/Temp (Monitor by TLC) Low_Yield->Check_Conditions Alkyl_Chloride Alkyl Chloride Detected Byproducts->Alkyl_Chloride Oxidation Oxidized Products Detected Byproducts->Oxidation Check_Temp Maintain 0°C during MsCl Addition Alkyl_Chloride->Check_Temp Check_Base Use Non-Nucleophilic Base (e.g., TEA) Alkyl_Chloride->Check_Base Check_Atmosphere Use Inert Atmosphere (N₂ or Ar) Oxidation->Check_Atmosphere Optimize_Chroma Optimize Column Chromatography (Solvent Gradient) Purification->Optimize_Chroma Thorough_Workup Ensure Thorough Aqueous Workup Purification->Thorough_Workup

References

Technical Support Center: Synthesis of 3-(Methylthio)propyl (methanesulfonate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Methylthio)propyl (methanesulfonate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to move beyond simple protocols, offering a causal understanding of the experimental choices that lead to higher yields and purity.

The conversion of an alcohol, such as 3-(Methylthio)-1-propanol, into a methanesulfonate (mesylate) is a fundamental and powerful transformation in organic synthesis.[1][2] This process converts the hydroxyl group, which is a poor leaving group (HO⁻), into a mesylate group (-OMs), which is an excellent leaving group, comparable to halides.[2][3][4] This activation is critical for subsequent nucleophilic substitution (SN2) or elimination (E1/E2) reactions. This guide will address the common challenges encountered during this synthesis and provide robust, validated solutions.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 3-(Methylthio)propyl (methanesulfonate) in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting alcohol. What are the likely causes and solutions?

Low conversion is a frequent issue that can typically be traced back to reagent integrity or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inactive Methanesulfonyl Chloride (MsCl): MsCl is highly susceptible to hydrolysis from atmospheric moisture, which deactivates it.[5]

    • Solution: Always use a fresh bottle of MsCl or distill the reagent before use.[5] Ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If the base is insufficient, the HCl can protonate the starting alcohol, rendering it non-nucleophilic, or protonate the amine base, halting the reaction.

    • Solution: Use a slight excess of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). A stoichiometry of 1.2 to 1.5 equivalents relative to the alcohol is recommended.[5]

  • Reaction Temperature is Too Low: While low temperatures are necessary to control the initial exotherm, an excessively low temperature may prevent the reaction from reaching completion.

    • Solution: A common and effective procedure is to add the methanesulfonyl chloride dropwise at 0 °C and then allow the reaction to slowly warm to room temperature while monitoring its progress by Thin-Layer Chromatography (TLC).[5]

Question 2: I've isolated my product, but the yield is low and I see a significant, less polar byproduct by TLC/NMR. What is this impurity?

The most common byproduct in this reaction is the corresponding alkyl chloride, 3-chloro-1-(methylthio)propane.

Cause: This occurs when the chloride ion (Cl⁻), generated from MsCl or the neutralization of HCl, acts as a nucleophile and displaces the newly formed mesylate group via an SN2 reaction.[5][7] This side reaction is competitive with the desired mesylation.

Solutions:

  • Use Methanesulfonic Anhydride: The most effective way to eliminate the alkyl chloride byproduct is to use methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride.[7] This reagent serves the same purpose but does not introduce chloride ions into the reaction mixture.

  • Lower the Reaction Temperature: The SN2 displacement is a separate kinetic event from the mesylate formation. Running the reaction at a consistently lower temperature (e.g., maintaining it at 0 °C for the entire duration) can disfavor the chloride attack.[5]

  • Optimize Base and Reagent Addition: Add the methanesulfonyl chloride slowly to the solution of the alcohol and base. This maintains a low instantaneous concentration of the electrophile and the resulting HCl, minimizing the free chloride available for the side reaction.

Question 3: My reaction mixture turned dark brown or black upon adding the reagents. What causes this decomposition?

A dark, tarry reaction mixture is indicative of decomposition, which can be caused by several factors.

Possible Causes & Solutions:

  • Excessive Heat: The reaction between an alcohol and MsCl is exothermic. Uncontrolled addition of the reagent can cause a rapid temperature spike, leading to the decomposition of starting materials or the thermally sensitive product.

    • Solution: Always perform the addition of MsCl at 0 °C in an ice bath and add it dropwise to maintain temperature control.[5]

  • Reactive Sulfene Intermediate: In the presence of a base like triethylamine, methanesulfonyl chloride can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[8] While this is part of the proposed mechanism, under certain conditions (e.g., high temperature or with a very strong base), sulfene can polymerize or react in other undesired ways, leading to tar formation.[5][8]

    • Solution: Stick to milder bases like TEA or pyridine and maintain low temperatures. If issues persist, screening different solvents may identify a medium that disfavors decomposition pathways.[5]

  • Impure Starting Materials: Impurities in the 3-(Methylthio)-1-propanol can char under the reaction conditions.

    • Solution: Ensure the purity of the starting alcohol, distilling it if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction? A base is crucial to neutralize the stoichiometric amount of HCl produced when the alcohol reacts with methanesulfonyl chloride.[7] Without a base, the generated acid would protonate the amine base or the starting alcohol, effectively stopping the reaction. Tertiary amines like triethylamine or pyridine are typically used because they are non-nucleophilic and won't compete with the alcohol.[5][7]

Q2: What is the ideal stoichiometry for the reaction? For optimal results, the following stoichiometry is recommended as a starting point.

ReagentEquivalentsPurpose
3-(Methylthio)-1-propanol1.0Substrate
Methanesulfonyl Chloride1.1 - 1.3Mesylating Agent
Triethylamine (or similar)1.2 - 1.5Acid Scavenger
Anhydrous Solvent (DCM)-Reaction Medium (0.1-0.5 M)
Data synthesized from BenchChem technical documents.[5]

Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. The product, 3-(Methylthio)propyl (methanesulfonate), is significantly less polar than the starting alcohol. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The starting alcohol will have a low Rf value, while the product will have a much higher Rf. The reaction is complete when the alcohol spot is no longer visible.

Q4: What are the critical safety precautions for methanesulfonyl chloride? Methanesulfonyl chloride is highly toxic, corrosive, and a potent lachrymator (causes tearing).[8] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a quenching solution (like dilute sodium bicarbonate) ready in case of spills.

Q5: Is it possible to use a different sulfonylating agent? Yes. While mesylates are common, tosylates (from p-toluenesulfonyl chloride, TsCl) are also frequently used to make alcohols better leaving groups.[2][3] The choice often depends on the specific requirements of the subsequent reaction step, as tosylates are more crystalline and can sometimes be easier to purify. The reaction conditions are very similar.

Visualized Workflows and Mechanisms

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic sulfur atom of methanesulfonyl chloride, followed by deprotonation of the oxonium intermediate by the base to yield the final product.

reaction_mechanism cluster_reactants Reactants cluster_products Products Alcohol 3-(Methylthio)-1-propanol (R-OH) Intermediate Protonated Intermediate [R-O(H)-Ms]+ Cl- Alcohol->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Intermediate Base Triethylamine (Et3N) Base->Intermediate Deprotonation Product 3-(Methylthio)propyl (methanesulfonate) (R-OMs) Salt Triethylammonium Chloride (Et3N·HCl) Intermediate->Product Intermediate->Salt

Caption: General mechanism for the mesylation of an alcohol.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues with the synthesis.

troubleshooting_workflow Start Reaction Issue Detected Problem What is the primary issue? Start->Problem LowYield Low or No Conversion Problem->LowYield Yield Byproduct Major Byproduct Seen Problem->Byproduct Purity Decomposition Mixture Turned Tarry Problem->Decomposition Appearance CheckReagents Are reagents active/anhydrous? LowYield->CheckReagents IdentifyByproduct Is byproduct less polar? Byproduct->IdentifyByproduct CheckTemp Was temperature controlled? Decomposition->CheckTemp Sol_Reagents Use fresh/distilled MsCl. Ensure anhydrous conditions. CheckReagents->Sol_Reagents No CheckConditions Are conditions optimal? CheckReagents->CheckConditions Yes Sol_Conditions Check stoichiometry (1.2-1.5 eq base). Allow warming to RT. CheckConditions->Sol_Conditions No Sol_Chloride Byproduct is likely alkyl chloride. 1. Use methanesulfonic anhydride. 2. Lower reaction temperature. IdentifyByproduct->Sol_Chloride Yes Sol_Other Characterize impurity. Consider purification of starting material. IdentifyByproduct->Sol_Other No Sol_Temp Ensure slow, dropwise addition at 0 °C. CheckTemp->Sol_Temp No Sol_ReagentPurity Check purity of starting alcohol. CheckTemp->Sol_ReagentPurity Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Standard Operating Protocol

This protocol is a validated starting point for the synthesis of 3-(Methylthio)propyl (methanesulfonate).

Materials and Reagents:

  • 3-(Methylthio)-1-propanol (Reagent Grade, ≥98%)

  • Methanesulfonyl Chloride (≥99.5%)[8]

  • Triethylamine (Distilled from CaH₂, ≥99.5%)

  • Dichloromethane (Anhydrous, ACS Grade)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line.

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve 3-(Methylthio)-1-propanol (1.0 eq) in anhydrous dichloromethane (to make a 0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.3 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. It is critical to maintain the internal temperature below 5 °C during the addition to control the exothermic reaction.[5]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is fully consumed (typically 1-3 hours).

  • Workup - Quenching: Once complete, cool the mixture back to 0 °C and slowly quench by adding cold water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to remove residual acid)

    • Brine (to remove bulk water)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

side reactions of 3-(Methylthio)propyl (methanesulfonate) in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(Methylthio)propyl Methanesulfonate (MTPM). This document is designed for researchers, scientists, and drug development professionals utilizing MTPM as an alkylating agent in biological systems. MTPM is a potent electrophile, valued for its ability to form stable thioether bonds, typically by reacting with cysteine residues. However, its reactivity can also lead to a range of unintended side reactions with other biological nucleophiles.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate, identify, and mitigate these side reactions, ensuring the integrity and success of your experiments. We will delve into the causality behind these reactions, provide validated protocols for their detection, and offer strategies for optimizing your experimental design.

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

This section addresses specific problems you may encounter during your work with MTPM. Each entry details potential causes rooted in the compound's reactivity and provides actionable solutions.

Issue 1: My protein/peptide shows a higher molecular weight than expected on MS, often with multiple adducts.

Core Problem: You are observing off-target alkylation. While cysteine is often the intended target due to the high nucleophilicity of its thiolate anion, other residues can and will react, especially under non-optimal conditions.

Causality & Explanation: 3-(Methylthio)propyl methanesulfonate is a potent alkylating agent that reacts with nucleophiles via an SN2 mechanism. The methanesulfonate (mesylate) group is an excellent leaving group. The reactivity of nucleophilic amino acid side chains is highly dependent on their pKa and the pH of the reaction buffer. At neutral or alkaline pH, other residues besides cysteine become deprotonated and increasingly nucleophilic, leading to off-target modifications.

Key Off-Target Residues:

  • Histidine: The imidazole side chain of histidine (pKa ~6.0-7.0) is a common site for off-target alkylation, particularly at or above neutral pH.[1][2][3]

  • Methionine: The thioether in methionine can be alkylated to form a sulfonium ion. This side reaction can be prevalent, sometimes affecting a significant percentage of methionine-containing peptides.[4][5]

  • Lysine & N-terminus: The primary amines of lysine side chains and the protein's N-terminus (pKa ~9-11) are typically protonated at neutral pH. However, they can become significant targets if reactions are performed at high pH (>8.5).

  • Aspartate & Glutamate: Carboxylate groups can be esterified, though this is less common under typical aqueous conditions.

Data Interpretation: Expected Mass Shifts When troubleshooting by mass spectrometry, it is critical to search for the specific mass addition corresponding to the 3-(methylthio)propyl group (-CH₂-CH₂-CH₂-S-CH₃).

ComponentChemical FormulaMonoisotopic Mass (Da)Average Mass (Da)
3-(Methylthio)propyl group C₄H₉S89.045289.18

Troubleshooting Workflow & Protocol

G start Unexpected Mass Adducts Observed in MS step1 Step 1: Confirm Identity of Adducts (LC-MS/MS Analysis) start->step1 step2 Step 2: Database Search (Search for +89.045 Da on His, Met, Lys, etc.) step1->step2 step3 Step 3: Analyze Reaction Conditions step2->step3 sub3_1 Is pH > 7.5? step3->sub3_1 sub3_2 Is reagent concentration high? step3->sub3_2 sub3_3 Is reaction time prolonged? step3->sub3_3 res1 Primary Cause: Alkylation of His, Lys, N-terminus sub3_1->res1 res2 Primary Cause: Reduced Specificity, Increased Off-Target Reactions sub3_2->res2 sub3_3->res2 sol1 Solution: Lower reaction pH to 6.5-7.2 to protonate His and amines. res1->sol1 sol2 Solution: Perform stoichiometry titration. Reduce reagent molar excess. res2->sol2 sol3 Solution: Optimize reaction time. Quench reaction promptly. res2->sol3

Protocol: Identification of Off-Target Modifications by LC-MS/MS

  • Sample Preparation:

    • Take an aliquot of your MTPM-reacted protein sample. If the protein is large, proceed with proteolytic digestion (e.g., with trypsin).

    • Control: Prepare a parallel sample of the unmodified protein.

    • Reduce disulfide bonds with DTT (10 mM, 56°C, 30 min).

    • Alkylate any newly exposed cysteines with a different alkylating agent, such as iodoacetamide (IAM), to prevent disulfide scrambling. This also serves as a control to differentiate from MTPM-modified cysteines.

    • Proceed with in-solution or in-gel tryptic digestion.

    • Desalt the resulting peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Use a standard data-dependent acquisition (DDA) method.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Configure your search to include variable modifications:

      • Carbamidomethylation of Cysteine (+57.021 Da) (from the IAM step).

      • Oxidation of Methionine (+15.995 Da) (a common artifact).

      • 3-(Methylthio)propylation of C, H, M, K, N-terminus (+89.045 Da).

    • Compare the results from your MTPM-reacted sample against the unmodified control to identify specific sites of modification.

Issue 2: My biological sample (e.g., protein, cell lysate) loses activity after treatment with MTPM.

Core Problem: The loss of activity can stem from two primary sources: (1) Modification of a critical amino acid residue in an active site or allosteric site, or (2) Denaturation/precipitation of the protein due to excessive modification or reagent-induced changes in the solvent.

Causality & Explanation: If an amino acid essential for substrate binding, catalysis, or conformational stability is alkylated, the protein's function can be severely compromised. For instance, alkylation of a catalytic cysteine or histidine residue will likely abolish enzymatic activity.[6] Furthermore, extensive surface modification of lysine residues can alter a protein's solubility and lead to aggregation.

Investigative Strategy:

  • Rule out Gross Denaturation: Check for visible precipitation. Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess the aggregation state of the protein after reaction compared to a control.

  • Identify the Site of Modification: If the protein is stable, the issue is likely site-specific. Use the LC-MS/MS protocol described in Issue 1 to pinpoint which residues are being modified.

  • Correlate Modification with Function: Once modified residues are identified, use structural information (PDB, AlphaFold) to determine if they are located in functionally critical regions.

  • Perform a Dose-Response Experiment: Titrate the concentration of MTPM and measure biological activity at each concentration. A clear inverse correlation between MTPM concentration and activity points towards modification-induced inactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of MTPM in aqueous buffer?

Answer: The two main categories of side reactions are hydrolysis and off-target alkylation .

  • Hydrolysis: MTPM can react with water, which acts as a nucleophile, to produce 3-(methylthio)propan-1-ol and methanesulfonic acid. The rate of hydrolysis is dependent on temperature and pH.[7] This reaction consumes the reagent, reducing its effective concentration for your desired reaction.

  • Off-Target Alkylation: As detailed in the troubleshooting guide, MTPM can react with various nucleophilic amino acid side chains (His, Met, Lys, etc.) and other biological molecules like glutathione (GSH).[1][4][5]

G MTPM 3-(Methylthio)propyl Methanesulfonate (MTPM) Cys Target Reaction (Cysteine Thiolate) MTPM->Cys Desired Alkylation His Side Reaction (Histidine) MTPM->His Off-Target Met Side Reaction (Methionine) MTPM->Met Off-Target H2O Side Reaction (Hydrolysis) MTPM->H2O Degradation Other Other Nucleophiles (Lys, GSH, N-term) MTPM->Other

Q2: How can I minimize these side reactions and improve specificity for cysteine?

Answer: Optimizing reaction conditions is key to maximizing specificity.

ParameterRecommendationRationale (Causality)
pH 6.5 - 7.5 The pKa of the cysteine thiol is ~8.3. At pH 7, a sufficient population of the highly nucleophilic thiolate anion exists for reaction. The imidazole of Histidine (pKa ~6.5) and the amines of Lysine/N-terminus (pKa >9) are largely protonated and thus less nucleophilic, increasing specificity for cysteine.[8]
Stoichiometry Use the lowest effective molar excess of MTPM.High concentrations of MTPM will drive less favorable off-target reactions. Perform a titration (e.g., 1.1x, 2x, 5x, 10x molar excess) and analyze the product by MS to find the optimal ratio of target modification to side reactions.
Reaction Time Monitor the reaction and quench it promptly.Prolonged reaction times allow for the slow accumulation of off-target products. Monitor progress via LC-MS and quench the reaction (e.g., with excess DTT or β-mercaptoethanol) once the desired modification level is reached.
Temperature 4°C to Room Temperature Lower temperatures slow down all reactions, including hydrolysis and off-target modifications. While the primary reaction is also slower, the activation energy for side reactions may be higher, providing a better specificity window. Avoid elevated temperatures.[9]
Q3: What are the potential genotoxic risks of using MTPM?

Answer: As a methanesulfonate-based alkylating agent, MTPM should be considered a potential genotoxin. Compounds like methyl methanesulfonate (MMS) are known to alkylate DNA bases (primarily purines like guanine and adenine), which can lead to mutations.[10][11]

Risk Mitigation & Handling:

  • Handle with Care: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area or chemical fume hood.

  • Experimental Design: In cell-based assays, be aware that MTPM could induce a DNA damage response. Include appropriate controls (e.g., vehicle-only) to distinguish this from your intended experimental effect.

  • Drug Development: If MTPM or a derivative is part of a therapeutic candidate, a full genotoxicity assessment is required. Residuals must be carefully controlled and monitored.

Q4: What are the best analytical methods for detecting MTPM-adducts?

Answer: A combination of chromatographic and mass spectrometric techniques is the gold standard.

  • For Proteins/Peptides: Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem MS (MS/MS), is the most powerful tool. It allows for the precise identification of the modified residue and quantification of the extent of modification.[12]

  • For Small Molecules (e.g., in cell lysates): LC-MS/MS is also ideal. Methods like neutral loss scanning (for the loss of the methanesulfonate group or parts of the adduct) can help screen for potential adducts.

  • For DNA Adducts: Specialized techniques are often required due to the low abundance of adducts. These include LC-MS/MS with selected reaction monitoring (SRM) , or more sensitive methods like the ³²P-postlabeling assay if the adduct structure is unknown.[13][14]

  • For Monitoring Reagent Stability: High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used to track the disappearance of the MTPM peak over time in your buffer to determine its hydrolysis rate.[15][16]

References

Technical Support Center: Managing Off-Target Effects of 3-(Methylthio)propyl (methanesulfonate)

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-05

Introduction

Welcome to the technical support center for researchers utilizing 3-(Methylthio)propyl (methanesulfonate). This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. As a potent alkylating agent, 3-(Methylthio)propyl (methanesulfonate) is a valuable tool for various research applications. However, its reactivity, which is central to its function, can also lead to off-target effects that may confound experimental results.

This document provides a comprehensive resource for understanding, identifying, and mitigating these off-target effects. Please note that while direct experimental data on 3-(Methylthio)propyl (methanesulfonate) is limited, the principles and protocols outlined here are based on extensive knowledge of structurally related and well-characterized alkylating agents, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[1][2][3][4]

Part 1: Understanding the Chemical Nature of 3-(Methylthio)propyl (methanesulfonate)

3-(Methylthio)propyl (methanesulfonate) belongs to the class of monofunctional alkylating agents. Its reactivity stems from the methanesulfonate group, which is a good leaving group, making the propyl chain an electrophile that can react with nucleophilic sites in various biomolecules.

Mechanism of Action and Potential for Off-Target Effects

The primary mechanism of action for alkylating agents involves the covalent modification of DNA, particularly at the N7 position of guanine and the N3 position of adenine.[1][3] This DNA damage, if not repaired, can lead to replication fork stalling, mutations, and ultimately, cell death. This genotoxicity is often the desired "on-target" effect in cancer research and mutagenesis studies.

However, the same electrophilic nature that allows for DNA alkylation also enables reactions with a wide array of other cellular nucleophiles. These unintended interactions are the source of off-target effects.

Potential Off-Target Interactions Include:

  • Protein Alkylation: Reaction with nucleophilic amino acid residues such as cysteine, histidine, and lysine can alter protein structure and function.

  • RNA Alkylation: Modification of RNA can affect its structure, stability, and function in translation and gene regulation.

  • Induction of Oxidative Stress: Cellular metabolism of the compound or the cellular response to alkylation damage can lead to the production of reactive oxygen species (ROS).[5]

  • Alteration of Lipid Metabolism: Some alkylating agents have been shown to induce lipid stress and affect cellular membranes, independent of their DNA-damaging properties.[1]

  • Depletion of Cellular Nucleophiles: Reaction with abundant cellular nucleophiles, such as glutathione (GSH), can disrupt cellular redox balance and detoxification pathways.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Mechanism of on-target and potential off-target effects.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during experiments with 3-(Methylthio)propyl (methanesulfonate) and provides actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: I'm observing higher-than-expected cytotoxicity at concentrations where my target should not be significantly engaged. What could be the cause?

A1: This is a classic sign of off-target toxicity. The high reactivity of alkylating agents can lead to widespread cellular damage independent of your intended target.

  • Explanation: At high concentrations, the compound can cause significant damage to DNA, proteins, and other essential biomolecules, leading to general cellular stress and death.[6][7]

  • Troubleshooting:

    • Perform a detailed dose-response curve: Determine the EC50 for cytotoxicity in your cell line and compare it to the concentration required for your desired on-target effect.

    • Use the lowest effective concentration: Always use the minimum concentration that elicits the desired on-target phenotype to minimize off-target effects.

    • Include a vehicle control: This will help you differentiate between compound-induced effects and those caused by the solvent (e.g., DMSO).

Q2: My experimental results are inconsistent across different batches of cells or experiments. What should I check?

A2: Inconsistency can arise from several factors related to both the compound and the biological system.

  • Explanation: The cellular response to alkylating agents can be influenced by the cell cycle stage, metabolic state, and DNA repair capacity, which can vary with cell passage number and culture conditions.

  • Troubleshooting:

    • Standardize cell culture conditions: Use cells within a narrow passage number range, ensure consistent seeding densities, and standardize the timing of treatment.

    • Check compound stability: Prepare fresh stock solutions of 3-(Methylthio)propyl (methanesulfonate) regularly and store them appropriately to avoid degradation.

    • Monitor cellular health: Ensure cells are healthy and in the exponential growth phase before treatment.

Q3: How can I be sure that the phenotype I observe is due to the intended on-target effect and not an off-target interaction?

A3: This is a critical question in chemical biology. A multi-pronged approach is necessary to build confidence in your results.

  • Explanation: A single experiment is rarely sufficient to definitively link a compound's effect to a specific target.[8] Corroborating evidence from different experimental approaches is essential.

  • Validation Strategies:

    • Orthogonal Approaches: Use a structurally unrelated compound that is known to modulate the same target. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[8][9][10]

    • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. The resulting phenotype should mimic the effect of the compound.[11]

    • Negative Controls: If available, use a structurally similar but inactive analog of your compound. This control should not produce the observed phenotype.[12][13][14]

Q4: I suspect my compound is causing oxidative stress. How can I test for this and mitigate it?

A4: Alkylating agents can induce ROS production.[5]

  • Explanation: The cellular response to DNA damage and the depletion of antioxidants like glutathione can lead to an imbalance in cellular redox state.

  • Testing and Mitigation:

    • Measure ROS levels: Use fluorescent probes like DCFDA or CellROX to quantify intracellular ROS levels after treatment.

    • Co-treatment with antioxidants: Perform experiments in the presence of an antioxidant like N-acetylcysteine (NAC) to see if it rescues the observed phenotype. If it does, it suggests that oxidative stress is a contributing factor.

Part 3: Experimental Protocols for Off-Target Effect Management

This section provides detailed protocols for key experiments to identify and manage the off-target effects of 3-(Methylthio)propyl (methanesulfonate).

Protocol 1: Determining the Optimal Concentration Range

Objective: To identify the concentration range that maximizes the on-target effect while minimizing off-target cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Dilution: Prepare a serial dilution of 3-(Methylthio)propyl (methanesulfonate) in your cell culture medium. A typical range would be from 100 µM down to 1 nM. Include a vehicle-only control.

  • Treatment: Treat the cells with the different concentrations of the compound for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • Assays:

    • Cytotoxicity Assay: Use a commercially available assay (e.g., MTS, MTT, or CellTiter-Glo) to measure cell viability.

    • On-Target Activity Assay: In parallel, measure the desired on-target effect. This could be a measure of DNA damage (e.g., γH2AX staining), inhibition of a specific enzyme, or a change in a signaling pathway.

  • Data Analysis: Plot the dose-response curves for both cytotoxicity and on-target activity. The optimal concentration window will be where you see a significant on-target effect with minimal cytotoxicity.

ConcentrationCell Viability (%)On-Target Effect (%)
Vehicle1000
1 nM985
10 nM9520
100 nM9255
1 µM8580
10 µM5090
100 µM1095

Table 1: Example data for determining the optimal concentration.

Protocol 2: Validating On-Target Engagement with Orthogonal Approaches

Objective: To confirm that the observed cellular phenotype is a direct result of the compound's interaction with its intended target.

Methodology:

  • Orthogonal Compound:

    • Identify a structurally different compound that is reported to have the same on-target activity.

    • Perform a dose-response experiment with this orthogonal compound and compare the resulting phenotype to that observed with 3-(Methylthio)propyl (methanesulfonate).

  • Genetic Knockdown:

    • Transfect your cells with siRNA or a CRISPR/Cas9 system targeting your protein of interest.

    • Confirm the knockdown or knockout of the target protein by Western blot or qPCR.

    • Assess the cellular phenotype in the absence of the target protein. This should phenocopy the effect of your compound.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for validating on-target effects.

Protocol 3: Global Off-Target Profiling using Proteomics

Objective: To identify unintended protein targets of 3-(Methylthio)propyl (methanesulfonate) on a proteome-wide scale.

Methodology:

  • Cell Treatment: Treat your cells with 3-(Methylthio)propyl (methanesulfonate) at a concentration known to elicit the phenotype of interest. Include a vehicle-treated control.

  • Protein Extraction: Lyse the cells and extract the total proteome.

  • Sample Preparation: Prepare the protein samples for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion.

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify and quantify proteins that are differentially abundant or show evidence of modification in the treated versus control samples.

    • Bioinformatic analysis can then be used to identify pathways and cellular processes that are affected by the off-target interactions.

References

Technical Support Center: Purification Strategies for 3-(Methylthio)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Methylthio)propyl Methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-proven strategies to help you achieve the desired purity for your compound. Our approach is rooted in a deep understanding of the chemical properties of both the sulfonate ester and thioether functionalities, ensuring that the proposed methods are not only effective but also scientifically sound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound Stability and Handling

Question 1: How stable is 3-(Methylthio)propyl Methanesulfonate, and what are the primary degradation pathways I should be concerned about during purification?

Answer: 3-(Methylthio)propyl Methanesulfonate possesses two key functional groups that dictate its stability: a methanesulfonate (mesylate) ester and a thioether. Understanding their individual liabilities is crucial for selecting appropriate purification conditions.

  • Methanesulfonate Ester Hydrolysis: Mesylates are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. However, the hydrolysis of simple methanesulfonate esters is predominantly influenced by the water rate at neutral to moderately high pH (up to pH 10-12).[1][2] This means that prolonged exposure to aqueous solutions, especially at elevated temperatures, can lead to the formation of 3-(methylthio)propan-1-ol. It is noteworthy that the pH dependence of sulfonate ester hydrolysis differs significantly from that of carboxylate esters, with the former showing a relatively constant rate of hydrolysis over a wide pH range.[1][2]

  • Thioether Oxidation: The thioether moiety is prone to oxidation, which can convert the sulfide to a sulfoxide and subsequently to a sulfone.[3][4] This is a significant concern if your crude material has been exposed to oxidizing agents or even atmospheric oxygen over extended periods, particularly in the presence of light or metal catalysts. Common laboratory oxidants like hydrogen peroxide can facilitate this transformation.[4][5]

  • Nucleophilic Attack: As a potent alkylating agent, the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions.[6] Care should be taken to avoid reactive nucleophiles during purification, such as primary and secondary amines, under conditions that could promote substitution.

Recommendation: To minimize degradation, it is advisable to work with the compound at moderate temperatures, under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern, and to use anhydrous solvents whenever possible. Shortening the duration of purification steps involving water is also recommended.

Identifying and Removing Common Impurities

Question 2: My initial purity analysis shows several contaminants. What are the likely impurities from the synthesis of 3-(Methylthio)propyl Methanesulfonate and how do I address them?

Answer: The impurity profile of your compound will largely depend on the synthetic route employed. A common method for synthesizing alkyl methanesulfonates is the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base.[7][8]

Potential Impurities and Their Removal Strategies:

ImpurityOriginRecommended Removal Strategy
3-(Methylthio)propan-1-ol Unreacted starting materialLiquid-liquid extraction or column chromatography.
Methanesulfonyl Chloride Excess reagentAqueous workup with a mild base (e.g., sodium bicarbonate solution).
Triethylamine/Pyridine Base catalystWashing with a dilute acidic solution (e.g., 1M HCl), followed by a water wash.
Triethylammonium/Pyridinium Hydrochloride ByproductAqueous extraction.
3-(Methylsulfinyl)propyl Methanesulfonate (Sulfoxide) Oxidation of the thioetherColumn chromatography.
3-(Methylsulfonyl)propyl Methanesulfonate (Sulfone) Further oxidation of the thioetherColumn chromatography.
Bis(3-(methylthio)propyl) ether Side reaction during synthesisColumn chromatography or distillation.

A general workflow for the initial workup of the reaction mixture is outlined below. This process is designed to remove the most common and easily separable impurities.

G A Crude Reaction Mixture B Dilute with an Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) A->B C Wash with dilute HCl B->C Removes residual base D Wash with saturated NaHCO3 solution C->D Removes unreacted MsCl and acidic byproducts E Wash with Brine D->E Aids in phase separation F Dry over anhydrous Na2SO4 or MgSO4 E->F G Concentrate in vacuo F->G H Crude Product for Further Purification G->H

Caption: Initial workup workflow for crude 3-(Methylthio)propyl Methanesulfonate.

Purification Protocols

Question 3: What is the most effective method to purify 3-(Methylthio)propyl Methanesulfonate to a high degree of purity (>98%)?

Answer: Achieving high purity often requires a multi-step approach. Based on the properties of alkyl methanesulfonates and thioethers, a combination of liquid-liquid extraction, column chromatography, and potentially distillation or recrystallization is recommended.

Flash column chromatography is a highly effective technique for separating compounds with different polarities. Given the presence of both a polar sulfonate ester and a less polar thioether, this method is well-suited for removing both more polar and less polar impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

    • TLC Analysis: Spot the crude material on a silica gel TLC plate and develop it in various ratios of ethyl acetate/hexanes (e.g., 10:90, 20:80, 30:70). The ideal solvent system will give your product a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Causality: The silica gel, a polar stationary phase, will have a stronger affinity for more polar compounds. Less polar impurities will elute first, followed by the product, and then more polar impurities like the corresponding alcohol or sulfoxide/sulfone byproducts.

If the compound is a liquid at room temperature and thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. This method separates compounds based on their boiling points.

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Crude Material: Place the crude 3-(Methylthio)propyl Methanesulfonate in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point of methanesulfonic acid is 122 °C at 1 mmHg, providing a reference point for the expected boiling range.[9]

  • Purity Check: Analyze the collected fractions for purity.

Trustworthiness: This protocol is self-validating as a pure compound will have a sharp, constant boiling point at a given pressure.

If 3-(Methylthio)propyl Methanesulfonate is a solid or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For esters, solvents like toluene, or a two-solvent system such as diethyl ether-petroleum ether, can be effective.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

G A Crude Product B Column Chromatography A->B C Purity > 95%? B->C F Pure Product (>98%) C->F Yes G Further Purification Needed C->G No D Vacuum Distillation (if liquid) D->F E Recrystallization (if solid) E->F G->D G->E

Caption: Decision tree for the purification strategy of 3-(Methylthio)propyl Methanesulfonate.

Purity Assessment

Question 4: How can I confidently assess the purity of my final product?

Answer: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of non-volatile compounds.

    • Method: A reverse-phase HPLC method using a C18 column is a good starting point.[1][11] A mobile phase consisting of a mixture of acetonitrile and water or a buffer like ammonium acetate is commonly used for alkyl methanesulfonates.[1][3]

    • Detection: Since 3-(Methylthio)propyl Methanesulfonate lacks a strong UV chromophore, a UV detector set to a low wavelength (e.g., 210 nm) may provide some response. For higher sensitivity and specificity, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed.[5] Alternatively, derivatization to introduce a UV-active moiety can be considered for trace analysis.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS provides excellent separation and structural information.

    • Method: A capillary column such as a DB-624 or DB-VRX is often suitable for separating alkyl methanesulfonates.[2][12]

    • Detection: The mass spectrometer provides definitive identification of the main component and any impurities based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified compound and can also be used for quantitative purity assessment (qNMR) if an internal standard is used. The spectra should be clean, with integrations matching the expected proton and carbon counts.

  • Elemental Analysis: For a final confirmation of purity, elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur, which should match the theoretical values for the molecular formula C₅H₁₂O₅S₂.

By employing these analytical techniques, you can confidently determine the purity of your 3-(Methylthio)propyl Methanesulfonate and ensure it meets the requirements for your downstream applications.

References

Technical Support Center: Stability of 3-(Methylthio)propyl (methanesulfonate) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methylthio)propyl (methanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a potent electrophile, the stability of 3-(Methylthio)propyl (methanesulfonate) is paramount for reproducible and reliable experimental outcomes.

Introduction: Understanding the Core Stability Concerns

3-(Methylthio)propyl (methanesulfonate) is a sulfonate ester, a class of compounds known for their reactivity as alkylating agents. The primary mode of degradation in solution is solvolysis, particularly hydrolysis. The rate and pathway of this degradation are significantly influenced by experimental conditions such as pH, temperature, and solvent composition. This guide will walk you through the key factors affecting the stability of 3-(Methylthio)propyl (methanesulfonate) and provide actionable solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-(Methylthio)propyl (methanesulfonate) in aqueous solutions?

A1: The primary degradation pathway in aqueous solutions is hydrolysis. The methanesulfonate group is a good leaving group, and the molecule will react with water, leading to the formation of 3-(methylthio)propan-1-ol and methanesulfonic acid. This reaction is generally dominated by the uncatalyzed water rate at neutral to moderately acidic pH.[1][2][3][4][5]

Q2: How does pH affect the stability of 3-(Methylthio)propyl (methanesulfonate)?

A2: Unlike carboxylate esters, the hydrolysis of simple methanesulfonate esters like 3-(Methylthio)propyl (methanesulfonate) is largely independent of pH in the range of approximately 2 to 10.[1][2][3] The hydrolysis rate is primarily dependent on the water concentration. However, at very high pH (typically above 12), base-catalyzed hydrolysis becomes more significant, leading to an increased degradation rate.[1]

Q3: Can I use buffers in my solution?

A3: Yes, using buffers to maintain a stable pH is recommended, especially for prolonged experiments. A buffer in the neutral pH range (e.g., phosphate buffer at pH 7) is ideal for minimizing both acid- and base-catalyzed hydrolysis. Be mindful that some buffer components can be nucleophilic and may react with the compound. It is advisable to use non-nucleophilic buffers where possible.

Q4: What is the recommended storage condition for solutions of 3-(Methylthio)propyl (methanesulfonate)?

A4: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at low temperatures (2-8 °C) and protected from light. For longer-term storage, aliquoting and freezing at -20 °C or below may be considered, but freeze-thaw cycles should be avoided. The stability under these conditions should be validated for your specific solvent system.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 3-(Methylthio)propyl (methanesulfonate) in solution.

Problem 1: Inconsistent or lower-than-expected experimental results.

This is often the first sign of compound degradation. If you are observing a loss of activity or variability in your results, it is crucial to assess the stability of your 3-(Methylthio)propyl (methanesulfonate) solution.

Troubleshooting Workflow:

A Inconsistent Results B Prepare a fresh solution A->B C Analyze for degradation products (e.g., by HPLC, GC-MS) B->C D Degradation Confirmed? C->D E Review solution preparation and storage D->E Yes G No Degradation Detected D->G No F Optimize experimental conditions E->F H Investigate other experimental variables G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Prepare a Fresh Solution: The simplest first step is to prepare a fresh solution of 3-(Methylthio)propyl (methanesulfonate) immediately before your experiment. Compare the results with those obtained from previously prepared or stored solutions.

  • Analytical Verification: If fresh preparation does not resolve the issue, analyze your solution for the presence of degradation products.

    • Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable method. A reversed-phase C18 column can be used to separate the parent compound from the more polar degradation product, 3-(methylthio)propan-1-ol. Gas chromatography-mass spectrometry (GC-MS) can also be employed.[6]

    • Procedure:

      • Prepare a standard of your 3-(Methylthio)propyl (methanesulfonate).

      • Inject a sample of your working solution.

      • Look for the appearance of new peaks, particularly one with a shorter retention time, which would be consistent with the more polar alcohol degradation product.

  • Review Solution Preparation and Storage: If degradation is confirmed, critically evaluate your procedures.

    • Solvent Quality: Ensure you are using high-purity, anhydrous solvents if preparing stock solutions in organic solvents. The presence of water can initiate hydrolysis.[7][8]

    • Temperature: Avoid exposing the solution to elevated temperatures for extended periods.[9]

    • Storage Duration: Minimize the time between solution preparation and use.

Problem 2: Unexpected side reactions or byproducts in your experiment.

The methanesulfonate group makes 3-(Methylthio)propyl (methanesulfonate) a potent electrophile, meaning it can react with nucleophiles other than water in your experimental system.[10]

Potential Reactivity Pathway:

cluster_0 Reaction Environment A 3-(Methylthio)propyl (methanesulfonate) C Nucleophilic Substitution A->C B Nucleophile (e.g., amines, thiols, buffers) B->C D Unintended Byproduct C->D

Caption: Nucleophilic substitution leading to byproduct formation.

Troubleshooting and Mitigation:

  • Identify Potential Nucleophiles: Review all components of your reaction mixture. Common nucleophiles include:

    • Amine groups in buffers (e.g., Tris) or other molecules.

    • Thiol groups (e.g., from cysteine residues in proteins, or thiol-containing reagents).

    • Hydroxide ions at high pH.

  • Choice of Buffer: If a buffer is necessary, consider using one with low nucleophilicity, such as HEPES or phosphate buffers.

  • Protecting Groups: In a synthetic chemistry context, if other functional groups in your molecules are reacting with 3-(Methylthio)propyl (methanesulfonate), you may need to use appropriate protecting group strategies.

Problem 3: Solution appears cloudy or has precipitated.

While 3-(Methylthio)propyl (methanesulfonate) is a liquid at room temperature, its solubility in aqueous solutions may be limited. Precipitation can occur if the concentration exceeds its solubility limit in your specific solvent system.

Solubility Considerations:

SolventGeneral SolubilityConsiderations
WaterSparingly solubleSolubility can be affected by temperature and the presence of salts.[11]
Polar Organic Solvents (e.g., DMSO, DMF, Acetonitrile)Generally solubleThese are often good choices for preparing concentrated stock solutions.
Alcohols (e.g., Ethanol, Methanol)SolubleBe aware that at elevated temperatures and in the presence of acid, there is a potential for transesterification, though this is less common than hydrolysis.[7]

Troubleshooting Steps:

  • Determine the Solubility Limit: If you are working with a new solvent system, it is advisable to experimentally determine the approximate solubility limit.

  • Prepare Stock Solutions: For aqueous experiments, a common strategy is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous medium for the final working concentration, ensuring the final concentration of the organic solvent is compatible with your experimental system.

  • Gentle Warming and Sonication: If you suspect your compound is slow to dissolve, gentle warming or sonication can be used. However, avoid prolonged heating to minimize degradation.

References

Technical Support Center: Overcoming Resistance to 3-(Methylthio)propyl (methanesulfonate) in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The information provided in this guide is based on the established mechanisms of resistance to alkylating agents, the chemical class to which 3-(Methylthio)propyl (methanesulfonate) belongs. As there is limited publicly available data on this specific compound, this guide offers general strategies and troubleshooting advice applicable to this class of chemotherapeutics.

Introduction to 3-(Methylthio)propyl (methanesulfonate) and Alkylating Agent Resistance

3-(Methylthio)propyl (methanesulfonate) is presumed to be an alkylating agent, a class of compounds that exert their cytotoxic effects by covalently attaching alkyl groups to DNA. This DNA damage, if not repaired, can lead to the activation of apoptotic pathways and cell death. However, cancer cells can develop resistance to alkylating agents through various mechanisms, leading to treatment failure. This guide provides researchers with a comprehensive resource to understand, identify, and potentially overcome resistance to 3-(Methylthio)propyl (methanesulfonate) in in vitro cancer models.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to 3-(Methylthio)propyl (methanesulfonate), is now showing resistance. What are the common causes?

A1: Acquired resistance to alkylating agents is a common phenomenon.[1] The most prevalent causes include:

  • Increased DNA Repair: Upregulation of DNA repair pathways is a primary mechanism of resistance. The O6-methylguanine-DNA methyltransferase (MGMT) enzyme can directly reverse DNA alkylation, preventing the formation of cytotoxic lesions.[2][3] The mismatch repair (MMR) and base excision repair (BER) pathways also play crucial roles in repairing DNA damage induced by alkylating agents.[2][3]

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the MDR1 gene), which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[4]

  • Drug Inactivation: Intracellular detoxification systems, primarily involving glutathione (GSH) and glutathione S-transferases (GSTs), can conjugate with and inactivate the alkylating agent before it reaches its DNA target.[5]

  • Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can allow cells to survive despite the presence of drug-induced DNA lesions.[6]

Q2: How can I determine the IC50 value of 3-(Methylthio)propyl (methanesulfonate) in my cell line?

A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][5][7][8] A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: I am observing high variability in my experimental results. What could be the reasons?

A3: High variability can stem from several factors:

  • Compound Stability: Ensure that 3-(Methylthio)propyl (methanesulfonate) is properly stored and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition.

  • Assay Performance: Pipetting errors, uneven cell seeding, and improper incubation times can all contribute to variability. Ensure all steps of the assay are performed consistently and accurately.

Q4: Can I reverse the resistance to 3-(Methylthio)propyl (methanesulfonate)?

A4: In some cases, resistance can be reversed or circumvented. Strategies include:

  • Combination Therapy: Using inhibitors of the resistance mechanism, such as an MGMT inhibitor or an inhibitor of drug efflux pumps, in combination with the alkylating agent.

  • Targeting Alternative Pathways: Identifying and targeting other signaling pathways that the resistant cells have become dependent on for survival.[9]

Troubleshooting Guide: Investigating Resistance Mechanisms

This section provides a structured approach to identifying the potential mechanisms of resistance in your cell line.

Workflow for Investigating Resistance

Resistance Investigation Workflow start Resistant Cell Line Observed ic50 Confirm Resistance: Determine IC50 Shift (MTT Assay) start->ic50 pathways Investigate Potential Mechanisms ic50->pathways dna_repair Assess DNA Repair Capacity pathways->dna_repair drug_efflux Evaluate Drug Efflux pathways->drug_efflux detox Measure Detoxification Pathways pathways->detox western_dna Western Blot for MGMT, MSH2, PARP1 dna_repair->western_dna qpcr_mdr1 qRT-PCR for MDR1 Expression drug_efflux->qpcr_mdr1 gsh_assay GSH/GST Activity Assay detox->gsh_assay outcome Develop Strategy to Overcome Resistance western_dna->outcome qpcr_mdr1->outcome gsh_assay->outcome

Caption: A stepwise workflow for investigating and addressing resistance.

Step 1: Confirm and Quantify Resistance

Issue: Suspected resistance to 3-(Methylthio)propyl (methanesulfonate).

Troubleshooting Approach: Perform a dose-response experiment to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.

Recommended Assay: MTT Cell Viability Assay.[2][5][7][8]

Data Summary Table:

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental3-(Methylthio)propyl (methanesulfonate)101
Resistant3-(Methylthio)propyl (methanesulfonate)10010
Step 2: Investigate DNA Repair Pathways

Hypothesis: Resistant cells have upregulated DNA repair mechanisms.

Troubleshooting Approach: Assess the protein levels of key DNA repair enzymes.

Recommended Assay: Western Blotting.[10]

Key Proteins to Analyze:

  • MGMT: Directly reverses alkylation damage.[2][3]

  • MSH2: A key component of the mismatch repair (MMR) pathway.

  • PARP1: Involved in the base excision repair (BER) pathway.[3]

Step 3: Evaluate Drug Efflux

Hypothesis: Resistant cells are actively pumping the drug out.

Troubleshooting Approach: Measure the expression of the MDR1 gene, which encodes the P-glycoprotein efflux pump.

Recommended Assay: Quantitative Real-Time PCR (qRT-PCR).[3][11][12]

Signaling Pathway of a Common Resistance Mechanism

Drug Efflux Pathway drug_ext 3-(Methylthio)propyl (methanesulfonate) (Extracellular) drug_int Drug (Intracellular) drug_ext->drug_int Passive Diffusion pgp P-glycoprotein (MDR1) drug_int->pgp dna DNA drug_int->dna Target Interaction pgp->drug_ext Active Efflux (ATP-dependent) damage DNA Alkylation dna->damage apoptosis Apoptosis damage->apoptosis

Caption: Overexpression of P-glycoprotein leads to increased drug efflux.

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the IC50 of 3-(Methylthio)propyl (methanesulfonate).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Drug Treatment: Treat the cells with a serial dilution of 3-(Methylthio)propyl (methanesulfonate) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To quantify the expression of DNA repair proteins.

Methodology:

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MGMT, MSH2, PARP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression of the MDR1 gene.

Methodology:

  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.[12]

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for MDR1 and a reference gene (e.g., GAPDH or ACTB).[12]

  • Data Analysis: Calculate the relative expression of MDR1 using the ΔΔCt method, normalizing to the reference gene and comparing the resistant cells to the parental cells.[12]

References

Validation & Comparative

A Comparative Guide to the Genotoxic Activity of 3-(Methylthio)propyl methanesulfonate and Methyl Methanesulfonate (MMS)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount for elucidating biological pathways and assessing potential therapeutic candidates. Alkylating agents, a cornerstone of genetic toxicology and cancer research, are potent molecules that covalently modify nucleic acids, leading to a range of cellular responses. This guide provides an in-depth comparison of the well-characterized monofunctional alkylating agent, methyl methanesulfonate (MMS), and the less-studied compound, 3-(methylthio)propyl methanesulfonate.

While a wealth of experimental data exists for MMS, detailing its genotoxic and mutagenic effects, 3-(methylthio)propyl methanesulfonate remains largely uncharacterized in the public domain. Therefore, this guide will present a comprehensive overview of the known activities of MMS, followed by a predictive analysis of 3-(methylthio)propyl methanesulfonate's potential activity. This analysis is grounded in structure-activity relationships and data from structurally analogous compounds, offering a scientifically reasoned perspective in the absence of direct experimental evidence.

Introduction to the Alkylating Agents

Methyl Methanesulfonate (MMS) is a classic SN2-type methylating agent widely employed in laboratory settings to induce DNA damage and study cellular repair mechanisms.[1] Its simple structure and high reactivity have made it a benchmark compound for investigating the cellular response to DNA alkylation.[1]

3-(Methylthio)propyl methanesulfonate , on the other hand, is a larger molecule featuring a propyl chain with a terminal methylthio group. While its commercial availability suggests its use in chemical synthesis, its biological activity has not been extensively documented in peer-reviewed literature.

Chemical Properties and Structure

A comparative summary of the key chemical properties of both compounds is presented below.

PropertyMethyl Methanesulfonate (MMS)3-(Methylthio)propyl methanesulfonate
CAS Number 66-27-3232944-38-6
Molecular Formula C₂H₆O₃SC₅H₁₂O₃S₂
Molecular Weight 110.13 g/mol 184.28 g/mol
Structure CH₃SO₃CH₃CH₃SO₃(CH₂)₃SCH₃
Predicted Reactivity HighModerate to High
Solubility High in water and organic solventsPredicted to be soluble in organic solvents

Mechanism of Action: A Tale of Two Alkyl Groups

The primary mode of action for both compounds is expected to be DNA alkylation, where the alkyl group is transferred to nucleophilic sites on DNA bases. However, the nature of the alkyl group—methyl versus 3-(methylthio)propyl—will significantly influence the reaction kinetics and the resulting DNA adduct profile.

Methyl Methanesulfonate (MMS): A Prototypical SN2 Methylating Agent

MMS is a monofunctional alkylating agent that reacts primarily through an SN2 (bimolecular nucleophilic substitution) mechanism.[2] This mechanism favors the methylation of nitrogen atoms in DNA bases, with the most abundant adducts being N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[1] The formation of these adducts can lead to base mispairing during DNA replication and transcription, ultimately resulting in mutations. The cellular response to MMS-induced damage typically involves the base excision repair (BER) pathway.

MMS_Alkylation MMS Methyl Methanesulfonate (MMS) DNA DNA MMS->DNA SN2 Alkylation Adducts N7-methylguanine N3-methyladenine DNA->Adducts forms Replication DNA Replication Adducts->Replication causes mispairing BER Base Excision Repair (BER) Adducts->BER recognized by Mutation Mutation Replication->Mutation leads to BER->DNA repairs

Figure 1. Simplified pathway of MMS-induced DNA damage and repair.

3-(Methylthio)propyl methanesulfonate: A Predictive Analysis

In the absence of direct experimental data, we can infer the potential mechanism of 3-(Methylthio)propyl methanesulfonate based on its structure. The presence of a propyl chain suggests that it will also act as a monofunctional alkylating agent. However, the larger size of the propyl group compared to the methyl group may introduce steric hindrance, potentially slowing the rate of alkylation.

The reaction mechanism is likely to be a mix of SN1 and SN2 character. While primary alkyl halides typically favor SN2 reactions, the presence of the sulfur atom in the side chain could influence the electronic properties of the molecule, potentially stabilizing a carbocation intermediate and introducing some SN1 character. A greater SN1 character would lead to a higher proportion of O-alkylation products, such as O6-alkylguanine, in addition to N-alkylation. O6-alkylguanine is a highly mutagenic lesion that is repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT).

The sulfur atom itself could also be a site of metabolic activation or deactivation, adding another layer of complexity to its biological activity.

Predicted_Alkylation MTPM 3-(Methylthio)propyl methanesulfonate DNA DNA MTPM->DNA SN1/SN2 Alkylation N_Adducts N-alkylation (N7-G, N3-A) DNA->N_Adducts forms O_Adducts O-alkylation (O6-G) DNA->O_Adducts forms BER Base Excision Repair (BER) N_Adducts->BER repaired by MGMT MGMT Repair O_Adducts->MGMT repaired by Mutation Mutation O_Adducts->Mutation highly mutagenic BER->DNA repairs MGMT->DNA repairs

Figure 2. Predicted pathway of 3-(Methylthio)propyl methanesulfonate-induced DNA damage.

Comparative Biological Activity: Established vs. Inferred

Biological EffectMethyl Methanesulfonate (MMS)3-(Methylthio)propyl methanesulfonate (Inferred)
Genotoxicity Potent genotoxin, induces DNA strand breaks and micronuclei.[3]Expected to be genotoxic. The larger alkyl group may influence the potency.
Mutagenicity Strong mutagen in various test systems, primarily causing base-pair substitutions.Predicted to be mutagenic. A potential for O6-guanine alkylation could lead to a high frequency of G:C to A:T transitions.
Cytotoxicity Induces cell cycle arrest and apoptosis at sufficient concentrations.Expected to be cytotoxic, though the effective concentration may differ from MMS.
Carcinogenicity Classified as a probable human carcinogen (IARC Group 2A).Lacks data, but its predicted mutagenicity suggests potential carcinogenicity.

Experimental Protocols for Assessing Alkylating Agent Activity

To empirically determine the activity of 3-(Methylthio)propyl methanesulfonate and compare it to MMS, a battery of standard genotoxicity assays should be employed.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[4][5][6]

Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[4][5] The test chemical is incubated with the bacteria, and the mixture is plated on a histidine-deficient medium.[6] Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can synthesize their own histidine and form colonies.[4] The number of revertant colonies is proportional to the mutagenic potency of the chemical.

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth.[5]

  • Metabolic Activation (Optional but recommended): Prepare an S9 fraction from the livers of Aroclor-1254 induced rats. This mixture contains metabolic enzymes that can convert a pro-mutagen into its active form.[5]

  • Exposure: In a test tube, combine the test chemical at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer.

  • Plating: Add molten top agar to the tube, gently vortex, and pour the mixture onto a minimal glucose agar plate.[5]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[6]

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain 1. Grow Salmonella (his- strains) Mix 3. Mix Bacteria, Test Compound, and S9/Buffer Strain->Mix S9 2. Prepare S9 Mix (optional) S9->Mix Plate 4. Add Top Agar and Plate on Minimal Medium Mix->Plate Incubate 5. Incubate at 37°C Plate->Incubate Count 6. Count Revertant Colonies (his+) Incubate->Count Result 7. Assess Mutagenicity Count->Result

Figure 3. Workflow for the Ames Test.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[7][8][9]

Principle: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[7] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head (undamaged DNA) are proportional to the amount of DNA damage.[8]

Step-by-Step Methodology:

  • Cell Preparation: Treat cultured cells with the test compound for a defined period. Harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.[10]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA to migrate.[8]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

In Vitro Micronucleus Assay

The micronucleus assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[11][12][13]

Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[12] The assay measures the frequency of micronucleated cells in a population exposed to a test agent.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to various concentrations of the test compound.

  • Cytokinesis Block (Optional but recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis.[11]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[14]

Conclusion and Future Directions

Methyl methanesulfonate is a well-established genotoxic agent with a clearly defined mechanism of action. Its activity profile serves as a valuable benchmark for evaluating other alkylating agents. In contrast, 3-(Methylthio)propyl methanesulfonate is a compound for which there is a significant data gap. Based on structure-activity relationships, it is predicted to be a genotoxic and mutagenic agent, although its potency and the precise nature of the DNA adducts it forms may differ from those of MMS.

To definitively characterize the activity of 3-(Methylthio)propyl methanesulfonate, rigorous experimental evaluation using the assays outlined in this guide is essential. Such studies would not only provide crucial safety data but also contribute to a deeper understanding of how structural modifications to alkylating agents influence their biological activity. This knowledge is vital for the continued development of safer chemicals and more effective therapeutic agents.

References

A Researcher's Guide to Confirming DNA Adduct Formation by 3-(Methylthio)propyl (methanesulfonate): A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with DNA is a cornerstone of toxicology and therapeutic development. This guide provides an in-depth technical comparison and experimental framework for confirming DNA adduct formation by the alkylating agent 3-(methylthio)propyl (methanesulfonate). We will explore the mechanistic rationale for its reactivity, present detailed protocols for adduct identification, and compare its expected properties to other well-characterized alkylating agents.

The Significance of DNA Adducts

DNA adducts are covalent modifications of DNA that can arise from exposure to a wide range of chemical agents, including environmental pollutants and chemotherapeutic drugs.[1][2] These modifications can disrupt the normal processes of DNA replication and transcription, leading to mutations and, in some cases, initiating carcinogenesis.[2] Therefore, the ability to detect and characterize DNA adducts is crucial for assessing the genotoxic potential of a compound. Alkylating agents, a class of compounds that transfer an alkyl group to nucleophilic sites on DNA, are particularly potent inducers of DNA adducts.[3][4]

3-(Methylthio)propyl (methanesulfonate): An Alkylating Agent of Interest

3-(Methylthio)propyl (methanesulfonate) is a sulfonate-containing organic compound.[5] While less studied than its counterpart, methyl methanesulfonate (MMS), its structure suggests a potential for DNA alkylation.[6][7] The methanesulfonate group is an excellent leaving group, making the propyl chain an electrophilic species susceptible to nucleophilic attack by the electron-rich centers in DNA bases.

Proposed Mechanism of Action

The proposed mechanism of DNA adduct formation by 3-(methylthio)propyl (methanesulfonate) is analogous to that of other alkyl methanesulfonates, which typically proceed through an SN2 mechanism.[8] The nucleophilic sites on DNA, primarily the N7 position of guanine and the N3 position of adenine, are expected to attack the electrophilic carbon of the propyl group, displacing the methanesulfonate leaving group.[2][9] This results in the formation of a stable covalent bond between the 3-(methylthio)propyl group and the DNA base.

Mechanism of DNA Adduct Formation cluster_reactants Reactants cluster_transition Transition State cluster_products Products DNA_base Nucleophilic Site on DNA (e.g., N7 of Guanine) TS SN2 Transition State DNA_base->TS Nucleophilic Attack Alkylating_Agent 3-(Methylthio)propyl (methanesulfonate) Alkylating_Agent->TS DNA_Adduct DNA Adduct (e.g., N7-(3-methylthio)propyl-guanine) TS->DNA_Adduct Leaving_Group Methanesulfonate Anion TS->Leaving_Group Departure of Leaving Group

Caption: Proposed SN2 mechanism for DNA adduct formation.

Experimental Confirmation of DNA Adduct Formation

A multi-pronged approach is essential to definitively confirm and characterize the formation of DNA adducts by 3-(methylthio)propyl (methanesulfonate). The following experimental workflow outlines the key steps, from in vitro adduct synthesis to detailed structural elucidation.

Experimental Workflow cluster_synthesis In Vitro Adduct Synthesis cluster_digestion Sample Preparation cluster_detection Detection & Characterization Incubation Incubate 3-(Methylthio)propyl (methanesulfonate) with: - Deoxyguanosine - Calf Thymus DNA Hydrolysis Enzymatic Hydrolysis of DNA to Deoxynucleosides Incubation->Hydrolysis HPLC HPLC Separation of Adducted Deoxynucleosides Hydrolysis->HPLC MS Mass Spectrometry (LC-MS/MS) - Adduct Identification - Fragmentation Analysis HPLC->MS NMR NMR Spectroscopy - Structural Elucidation MS->NMR For detailed structure

Caption: Workflow for confirming DNA adduct formation.

Part 1: In Vitro Reaction and Adduct Synthesis

The initial step involves reacting 3-(methylthio)propyl (methanesulfonate) with either a single deoxynucleoside (e.g., deoxyguanosine) or purified DNA (e.g., calf thymus DNA) under controlled in vitro conditions.[10][11][12] This allows for the generation of a sufficient quantity of the putative adduct for subsequent analysis.

Protocol: In Vitro Reaction with Deoxyguanosine

  • Reaction Setup: In a microcentrifuge tube, dissolve deoxyguanosine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Addition of Alkylating Agent: Add a molar excess of 3-(methylthio)propyl (methanesulfonate) to the deoxyguanosine solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 24-48 hours) with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching agent or by proceeding directly to purification.

  • Purification: Purify the resulting adducts using high-performance liquid chromatography (HPLC).

Part 2: Detection and Characterization by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for sensitive and specific detection of DNA adducts.[13][14][15][16][17] This technique allows for the separation of the adducted nucleosides from the unmodified ones, followed by their identification based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns.

Protocol: LC-MS/MS Analysis of DNA Adducts

  • DNA Hydrolysis: Digest the DNA from the in vitro reaction (or from cellular exposure) to individual deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

  • Chromatographic Separation: Inject the hydrolyzed sample onto a reverse-phase HPLC column to separate the components.

  • Mass Spectrometric Detection:

    • Full Scan MS: Acquire full scan mass spectra to identify the molecular ions corresponding to the expected adducts.

    • Tandem MS (MS/MS): Select the precursor ion of the putative adduct and subject it to collision-induced dissociation (CID). The characteristic neutral loss of the deoxyribose moiety (116 Da) is a strong indicator of a deoxynucleoside adduct.[13] Further fragmentation of the adducted base will provide structural information.

ParameterExpected Value for N7-(3-methylthio)propyl-deoxyguanosine
Precursor Ion [M+H]⁺ m/z corresponding to C₁₄H₂₁N₅O₄S
Product Ion (after neutral loss of deoxyribose) [M+H - 116]⁺
Other Product Ions Fragments corresponding to the adducted guanine base
Part 3: Structural Elucidation by NMR Spectroscopy

For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[18][19][20] While requiring a larger amount of purified adduct, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of the adduction site and the conformation of the adduct.

Protocol: NMR Analysis of Purified Adduct

  • Sample Preparation: Dissolve the purified adduct in a suitable deuterated solvent (e.g., D₂O).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the characteristic chemical shifts of the protons on the 3-(methylthio)propyl group and the modified deoxynucleoside.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, confirming the covalent linkage and the site of adduction.

Comparative Analysis with Other Alkylating Agents

To contextualize the potential genotoxicity of 3-(methylthio)propyl (methanesulfonate), it is useful to compare its expected properties with those of well-characterized alkylating agents.

Feature3-(Methylthio)propyl (methanesulfonate) (Hypothesized)Methyl Methanesulfonate (MMS)Nitrogen Mustards (e.g., Mechlorethamine)
Mechanism SN2SN2[21]Formation of reactive aziridinium ion[22]
Primary Adducts Mono-adducts at N7-Gua, N3-AdeN7-methylguanine, 3-methyladenine[6][7][9]N7-guanine adducts, inter- and intrastrand crosslinks[23]
Reactivity ModerateHighVery High
Cytotoxicity Expected to be cytotoxicCytotoxic, induces apoptosis[24]Highly cytotoxic, used in chemotherapy[25]
Detection Method LC-MS/MS, NMRLC-MS/MS, ³²P-postlabeling[26]Various, including LC-MS/MS

Alternative Methodologies for DNA Adduct Detection

While LC-MS/MS and NMR are powerful tools, other techniques can also be employed for DNA adduct analysis.

  • ³²P-Postlabeling Assay: This highly sensitive method involves the enzymatic digestion of DNA, followed by the transfer of a radiolabeled phosphate group to the adducted nucleotides.[27][28][29][30] The radiolabeled adducts are then separated by chromatography and quantified. This technique is particularly useful for detecting unknown adducts and for screening complex mixtures.[31]

  • Immunoassays: If an antibody specific to the 3-(methylthio)propyl adduct can be generated, immunoassays such as ELISA can provide a high-throughput method for quantifying adduct levels.

Conclusion and Future Directions

This guide provides a comprehensive framework for the confirmation and characterization of DNA adducts formed by 3-(methylthio)propyl (methanesulfonate). By combining in vitro synthesis with advanced analytical techniques such as LC-MS/MS and NMR, researchers can definitively establish the reactivity of this compound with DNA. Comparative analysis with other alkylating agents will further aid in understanding its potential biological activity. Future studies should focus on investigating the formation of these adducts in cellular systems and in vivo models to fully elucidate the toxicological and potential therapeutic implications of 3-(methylthio)propyl (methanesulfonate).

References

A Comparative Genotoxicity Assessment of 3-(Methylthio)propyl (methanesulfonate) Against Established Mutagens

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development and Chemical Safety Assessment

Authored by: A Senior Application Scientist

Introduction: The Imperative of Genotoxicity Profiling in Chemical Safety

In the landscape of pharmaceutical development and chemical safety, the early and accurate assessment of a compound's genotoxic potential is paramount. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations and potentially cancer. Therefore, rigorous evaluation of new chemical entities is not only a regulatory requirement but a critical step in ensuring human safety. This guide provides a framework for assessing the genotoxicity of 3-(Methylthio)propyl (methanesulfonate), a compound of interest, by comparing its activity against two well-characterized alkylating agents and known mutagens: Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS).

The core of this guide is built upon established, validated assays that form the bedrock of genetic toxicology: the bacterial reverse mutation assay (Ames test), the in vitro mammalian cell micronucleus test, and the single-cell gel electrophoresis (Comet) assay. By understanding the mechanistic underpinnings of these assays and comparing the profile of a test article to known positive controls, researchers can make informed decisions about the developmental trajectory of a compound.

3-(Methylthio)propyl (methanesulfonate) possesses a methanesulfonate group, a structural alert for potential alkylating activity, a mechanism shared with MMS and EMS.[1][2][3] This structural similarity necessitates a thorough investigation of its genotoxic potential. This guide will walk through the experimental design, execution, and data interpretation for a comprehensive genotoxicity assessment.

Comparative Mutagens: Understanding the Benchmarks

A robust comparative assessment requires well-characterized reference compounds. MMS and EMS are classic monofunctional alkylating agents widely used as positive controls in genotoxicity studies.

  • Methyl Methanesulfonate (MMS): An SN2-type alkylating agent, MMS primarily methylates nitrogen atoms in DNA bases, particularly the N7 position of guanine and the N3 position of adenine.[2][4] This damage can lead to DNA strand breaks and is a potent inducer of base-pair substitution mutations.[5][6]

  • Ethyl Methanesulfonate (EMS): EMS acts through a mixed SN1/SN2 reaction mechanism, ethylating DNA at both nitrogen and oxygen atoms.[1] Ethylation at the O6 position of guanine is particularly mutagenic, leading to G:C to A:T transition mutations.[1][3] EMS is also known to cause chromosome breakage.[1][7]

The differing alkylation mechanisms of MMS and EMS provide a broad spectrum of genotoxic activity against which to compare 3-(Methylthio)propyl (methanesulfonate).

A Tiered Approach to Genotoxicity Testing

A standard battery of in vitro tests is typically employed for initial genotoxicity screening. This guide focuses on three key assays that provide complementary information on a compound's ability to induce gene mutations, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss), as well as direct DNA damage.

The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for mutagenicity.[8][9] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize these essential amino acids.[8][10] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.[8][11]

Causality Behind Experimental Choices: The inclusion of multiple bacterial strains with different types of mutations (e.g., base-pair substitutions and frameshifts) allows for the detection of a wide range of mutagens.[9] Furthermore, the test is conducted with and without the addition of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver.[12][13] This is crucial because some chemicals only become mutagenic after being metabolized.

  • Strain Preparation: Inoculate overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) in nutrient broth and incubate until the late exponential phase of growth.

  • Metabolic Activation: Prepare the S9 mix containing S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and buffer. Keep on ice.

  • Test Article and Control Preparation: Prepare a dilution series of 3-(Methylthio)propyl (methanesulfonate) in a suitable solvent. Prepare positive controls (e.g., MMS for TA100 and TA1535, 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9) and a vehicle control.

  • Preincubation: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution (or control), and 0.5 mL of phosphate buffer (for -S9) or S9 mix (for +S9).

  • Incubation: Vortex the tubes and incubate at 37°C for 20-30 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex gently, and pour the mixture onto minimal glucose agar plates.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the vehicle control.

CompoundStrainS9 ActivationConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over VehicleResult
Vehicle (DMSO)TA100-0120 ± 151.0Negative
MMSTA100-1.0850 ± 457.1Positive
3-(Methylthio)propyl (methanesulfonate)TA100-10135 ± 181.1Negative
50280 ± 252.3Positive
100550 ± 384.6Positive
Vehicle (DMSO)TA98+045 ± 81.0Negative
Benzo[a]pyreneTA98+5.0320 ± 227.1Positive
3-(Methylthio)propyl (methanesulfonate)TA98+1050 ± 101.1Negative
5065 ± 121.4Negative
10075 ± 151.7Negative

Interpretation: In this hypothetical scenario, 3-(Methylthio)propyl (methanesulfonate) induces a dose-dependent increase in revertant colonies in strain TA100 without metabolic activation, suggesting it is a direct-acting mutagen that causes base-pair substitutions. It does not appear to induce frameshift mutations (TA98).

In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus assay is a cornerstone for detecting chromosomal damage.[14] It identifies both clastogens and aneugens. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[15]

Causality Behind Experimental Choices: The use of cytochalasin B, an inhibitor of cytokinesis, is a common practice in this assay.[15] This allows for the identification of cells that have undergone one cell division, as they become binucleated. Scoring micronuclei only in these binucleated cells ensures that the observed damage occurred during or after treatment and was expressed during mitosis. The assay should be performed with and without S9 metabolic activation.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) to a sufficient density.

  • Exposure: Treat the cells with various concentrations of 3-(Methylthio)propyl (methanesulfonate), a vehicle control, and positive controls (e.g., MMS for -S9, cyclophosphamide for +S9) for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths to allow for the formation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, determine the cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

CompoundS9 ActivationConcentration (µM)% Binucleated Cells with Micronuclei ± SDFold Increase over VehicleCBPIResult
Vehicle (DMSO)-01.5 ± 0.51.01.85Negative
MMS-5012.8 ± 2.18.51.42Positive
3-(Methylthio)propyl (methanesulfonate)-101.8 ± 0.61.21.80Negative
504.2 ± 1.12.81.65Positive
1008.9 ± 1.85.91.30Positive

Interpretation: The hypothetical data indicate that 3-(Methylthio)propyl (methanesulfonate) induces a significant, dose-dependent increase in micronuclei in the absence of metabolic activation, suggesting it is a clastogen or aneugen. The decreasing CBPI at higher concentrations indicates cytotoxicity.

The Single-Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."[17][19] The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Causality Behind Experimental Choices: The assay can be performed under alkaline or neutral conditions. The alkaline version (pH > 13) is more common as it detects single- and double-strand breaks and alkali-labile sites.[19] The neutral version is more specific for double-strand breaks.[16][17] This allows for some discrimination in the type of DNA damage induced.

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat with various concentrations of 3-(Methylthio)propyl (methanesulfonate), a vehicle control, and a positive control (e.g., MMS or H₂O₂).

  • Embedding in Agarose: Mix the treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment.

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the chosen comet parameter.

CompoundConcentration (µM)% Tail DNA ± SDFold Increase over VehicleResult
Vehicle (DMSO)04.5 ± 1.21.0Negative
MMS10035.2 ± 4.57.8Positive
3-(Methylthio)propyl (methanesulfonate)105.1 ± 1.51.1Negative
5012.8 ± 2.82.8Positive
10028.6 ± 3.96.4Positive

Interpretation: The hypothetical results show a clear dose-dependent increase in % Tail DNA, indicating that 3-(Methylthio)propyl (methanesulfonate) directly damages DNA, causing strand breaks or alkali-labile sites.

Visualizing the Workflow

Genotoxicity_Testing_Workflow cluster_Ames Ames Test cluster_Micro Micronucleus Assay cluster_Comet Comet Assay Ames1 Bacterial Strains (e.g., TA100, TA98) Ames2 Treatment with Test Article ± S9 Metabolic Activation Ames1->Ames2 Ames3 Plate on Minimal Medium Ames2->Ames3 Ames4 Count Revertant Colonies Ames3->Ames4 Final_Assessment Comparative Genotoxicity Profile Ames4->Final_Assessment Micro1 Mammalian Cells (e.g., TK6) Micro2 Treatment with Test Article ± S9 Metabolic Activation Micro1->Micro2 Micro3 Add Cytochalasin B Micro2->Micro3 Micro4 Harvest and Stain Micro3->Micro4 Micro5 Score Micronuclei in Binucleated Cells Micro4->Micro5 Micro5->Final_Assessment Comet1 Single Cell Suspension Comet2 Treatment with Test Article Comet1->Comet2 Comet3 Embed in Agarose, Lyse Comet2->Comet3 Comet4 Electrophoresis (Alkaline) Comet3->Comet4 Comet5 Stain and Score (% Tail DNA) Comet4->Comet5 Comet5->Final_Assessment Test_Article 3-(Methylthio)propyl (methanesulfonate) Test_Article->Ames2 Test_Article->Micro2 Test_Article->Comet2 Positive_Controls MMS & EMS Positive_Controls->Ames2 Positive_Controls->Micro2 Positive_Controls->Comet2

Synthesis and Conclusion: Building a Genotoxicity Profile

Based on our hypothetical data, a genotoxicity profile for 3-(Methylthio)propyl (methanesulfonate) can be constructed:

  • Positive in the Ames test with a base-pair substitution specific strain (TA100) without metabolic activation. This suggests it is a direct-acting mutagen.

  • Positive in the in vitro micronucleus assay , indicating it is a clastogen and/or aneugen in mammalian cells.

  • Positive in the Comet assay , confirming its ability to cause direct DNA strand breaks.

This profile is consistent with that of an alkylating agent, similar to MMS. The lack of a requirement for metabolic activation in all three assays suggests that the parent compound is the genotoxic species.

Comparison to Known Mutagens:

FeatureMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)3-(Methylthio)propyl (methanesulfonate) (Hypothetical)
Mechanism SN2 Alkylating AgentMixed SN1/SN2 Alkylating AgentLikely Alkylating Agent
Ames Test Positive (Base-pair substitutions)Positive (Base-pair substitutions)Positive (Base-pair substitutions)
Micronucleus Test PositivePositivePositive
Comet Assay PositivePositivePositive
Metabolic Activation Required NoNoNo

The genotoxicity profile of 3-(Methylthio)propyl (methanesulfonate), as constructed from our hypothetical data, closely resembles that of MMS. This finding would raise a significant concern for its further development and would trigger the need for in vivo follow-up studies to understand its genotoxic potential in a whole animal system.

This guide provides a comprehensive framework for the logical and scientifically rigorous assessment of the genotoxicity of a novel compound. By employing a battery of validated assays and comparing the results to well-characterized mutagens, researchers can build a robust data package to inform critical safety decisions.

References

Validating a Novel Research Tool: An In Vitro Comparative Guide for 3-(Methylthio)propyl (methanesulfonate)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the novel chemical entity, 3-(Methylthio)propyl (methanesulfonate). As of the date of this publication, publicly available data on the specific biological activities of this compound is limited. Therefore, this document serves as a practical, experience-driven roadmap for researchers seeking to characterize similar novel molecules. We will use 3-(Methylthio)propyl (methanesulfonate) as a case study, postulating a mechanism of action based on its chemical structure and outlining a rigorous, self-validating experimental plan to confirm its utility and compare it to established research tools.

Introduction: From Chemical Structure to Hypothesized Biological Activity

3-(Methylthio)propyl (methanesulfonate) possesses a methanesulfonate (mesylate) group, a well-known leaving group in organic chemistry, attached to a propyl chain containing a methylthio ether linkage. The presence of the mesylate group suggests a potential for the compound to act as an alkylating agent. Alkylating agents are a class of compounds that transfer an alkyl group to nucleophilic sites on biomolecules, including DNA, RNA, and proteins.[1][2][3][4][5]

One of the most extensively studied alkylating agents used in research is Methyl Methanesulfonate (MMS).[2][3][4][6] MMS is known to methylate DNA, primarily at the N7 position of guanine and the N3 position of adenine.[2][4] This DNA damage, if not properly repaired, can lead to stalled replication forks, chromosome breaks, and ultimately, cell death.[6] Given the structural similarities, we hypothesize that 3-(Methylthio)propyl (methanesulfonate) may exhibit similar genotoxic and cytotoxic properties.

This guide will therefore focus on a series of in vitro assays designed to:

  • Determine the cytotoxicity of 3-(Methylthio)propyl (methanesulfonate).

  • Investigate its potential to induce DNA damage.

  • Compare its potency and efficacy to a well-characterized alkylating agent, MMS, and a structurally related, but likely less reactive compound, 3-(Methylthio)propyl acetate, as a negative control.

Experimental Workflow for In Vitro Validation

A logical and stepwise approach is crucial for the validation of any new research compound.[7][8][9][10] The following workflow provides a clear path from initial cytotoxicity screening to more specific mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Comparative Analysis a Dose-response cytotoxicity assay (MTT) b Determine IC50 values a->b c Comet Assay (Single Cell Gel Electrophoresis) b->c Select sub-lethal concentrations d γH2AX Immunofluorescence Staining e Compare IC50 and DNA damage potential to controls d->e f Data Interpretation and Conclusion e->f G cluster_0 Mechanism of Action a Alkylating Agent (e.g., 3-(Methylthio)propyl (methanesulfonate)) b DNA Alkylation (DNA Adducts) a->b Covalent Modification c Replication Stress & DNA Strand Breaks b->c d ATM/ATR Kinase Activation c->d e H2AX Phosphorylation d->e f γH2AX Foci Formation e->f Recruitment to damage sites

References

comparing the effects of 3-(Methylthio)propyl (methanesulfonate) across different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cellular Effects of Alkylating Agents, Featuring Methyl Methanesulfonate (MMS)

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Framing the Investigation of Alkylating Agents

Researchers investigating novel therapeutic compounds, such as the specified 3-(Methylthio)propyl (methanesulfonate), often face the challenge of limited publicly available data. While direct comparative analyses for this specific molecule are not extensively documented, a robust framework for its evaluation can be established by examining a closely related and well-characterized compound: Methyl Methanesulfonate (MMS).

MMS is a classic monofunctional alkylating agent renowned for its ability to induce DNA lesions, primarily through methylation. It preferentially methylates guanine at the N-7 position and adenine at the N-3 position[1]. This action triggers a cascade of cellular responses, including DNA damage repair activation, cell cycle arrest, and programmed cell death, making it an invaluable tool in cancer research and toxicology. This guide leverages the extensive body of research on MMS to provide a comprehensive comparison of its effects across various cell lines. The methodologies, experimental designs, and data interpretation frameworks presented here serve as a robust template for the systematic investigation of 3-(Methylthio)propyl (methanesulfonate) and other novel alkylating agents.

Mechanism of Action: The Molecular Cascade Initiated by MMS

The cytotoxic effects of MMS are rooted in its function as a DNA alkylating agent. Upon entering the cell, MMS transfers a methyl group to nucleophilic sites on DNA bases. This modification, or "adduct," distorts the DNA helix, obstructing the processes of replication and transcription[1]. The cell's machinery recognizes these adducts as damage, initiating a complex signaling network known as the DNA Damage Response (DDR).

The DDR orchestrates a pause in the cell cycle to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death) to prevent the propagation of potentially harmful mutations. While this pathway is often mediated by the tumor suppressor protein p53, MMS has been shown to induce apoptosis even in its absence, highlighting the existence of p53-independent cell death mechanisms[2].

MMS Methyl Methanesulfonate (MMS) DNA Nuclear DNA MMS->DNA DNA_Damage DNA Adducts & Replication Stress DNA->DNA_Damage DDR_Activation DDR Sensor Activation (e.g., ATM/ATR) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways DDR_Activation->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) DDR_Activation->Apoptosis If damage is severe

Caption: Workflow of MMS-induced cellular response.

Comparative Analysis of MMS Effects Across Diverse Cell Lines

The cellular response to MMS is not uniform; it is highly dependent on the genetic background of the cell line, particularly the status of oncogenes and tumor suppressor genes.

Cytotoxicity and Differential Sensitivity

The potency of MMS varies significantly among cell lines. This differential sensitivity is often linked to the cell's transformation status and its capacity for DNA repair. For example, a study using NIH 3T3 mouse embryonic fibroblasts transformed with various oncogenes revealed distinct survival outcomes following MMS treatment. Notably, cells transformed with the v-H-ras oncogene displayed a significant survival advantage compared to those transformed with v-raf, v-src, v-erbB-2, v-fes, and v-mos[3]. This suggests that certain oncogenic pathways may confer resistance to alkylating agents.

Furthermore, p53-deficient cell lines, such as the human lung carcinoma line H1299 and the human hepatocellular carcinoma line Hep3B, still undergo apoptosis in response to high concentrations of MMS, indicating that the absence of this key tumor suppressor does not grant complete resistance[2].

Table 1: Comparative Cytotoxic Effects of MMS on Various Cell Lines

Cell Line Cancer Type Key Genetic Feature Observed Effect of MMS Reference
NIH 3T3 (v-H-ras) Mouse Fibroblast (Transformed) v-H-ras Oncogene Increased survival, tendency towards necrosis [3]
NIH 3T3 (v-raf/v-src) Mouse Fibroblast (Transformed) v-raf or v-src Oncogene Decreased survival, induction of apoptosis [3]
H1299 Human Non-Small Cell Lung Cancer p53-null Apoptosis induced at high concentrations (400-800 µM) [2]
Hep3B Human Hepatocellular Carcinoma p53-null Apoptosis induced at high concentrations (400-800 µM) [2]

| P3 Cells | Human Teratocarcinoma | Not Specified | Inhibition of growth, S-phase delay, G2 arrest |[4] |

Induction of Apoptosis vs. Necrosis

The mode of cell death induced by MMS can also differ. As mentioned, while most oncogene-transformed NIH 3T3 cells underwent apoptosis, the more resistant v-H-ras transformed cells were pushed towards necrosis[3]. This switch in death modality is significant, as apoptosis is a controlled, non-inflammatory process, whereas necrosis is characterized by cell lysis and the release of cellular contents, which can provoke inflammation.

In p53-deficient H1299 and Hep3B cells, MMS triggers the intrinsic pathway of apoptosis. This is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent cleavage and activation of caspase-9 and caspase-3[2]. This demonstrates a p53-independent mechanism for engaging the core apoptotic machinery.

MMS MMS-Induced DNA Damage Caspase2 Active Caspase-2 (Nuclear-Cytosolic Translocation) MMS->Caspase2 MMP Loss of Mitochondrial Membrane Potential Caspase2->MMP Mito Mitochondria CytC Cytochrome c Release Mito->CytC MMP->Mito Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation (Effector Caspase) Caspase9->Caspase3 PARP PARP Cleavage & Apoptosis Caspase3->PARP

Caption: p53-independent apoptosis pathway induced by MMS.

Cell Cycle Perturbation

A hallmark of DNA damaging agents is their ability to interfere with cell cycle progression. Exposure of human teratocarcinoma (P3) cells to MMS results in a pronounced delay in transit through the S-phase (DNA synthesis) and a subsequent arrest of cells in the G2/M phase[4]. This G2 checkpoint activation is a critical protective mechanism, preventing cells with damaged DNA from entering mitosis. The extent of this cell cycle arrest is typically dose-dependent and correlates with the levels of cytotoxicity and sister chromatid exchange[4].

Table 2: Comparative Cell Cycle Effects of MMS

Cell Line Baseline (Untreated) Post-MMS Treatment Key Observation Reference
P3 Cells Normal Distribution Increased % of cells in S and G2/M S-phase delay and G2 arrest [4]
Hypothetical Cell Line A G1: 60%, S: 25%, G2/M: 15% G1: 30%, S: 35%, G2/M: 35% Strong G2/M arrest N/A

| Hypothetical Cell Line B | G1: 55%, S: 30%, G2/M: 15% | G1: 50%, S: 40%, G2/M: 10% | Predominant S-phase delay | N/A |

Experimental Protocols: A Guide to Core Methodologies

To ensure scientific rigor and reproducibility, the following standardized protocols are recommended for assessing the effects of alkylating agents like MMS or 3-(Methylthio)propyl (methanesulfonate).

Cell Viability and Cytotoxicity Assessment (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product, the amount of which is proportional to the number of living cells[5][6].

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., MMS) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of MTS solution to each well[6][7].

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time is critical and should be optimized for each cell line, as metabolic rates can vary.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader[6][7].

  • Analysis: After subtracting the background absorbance (medium-only wells), calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis[8]. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost[9].

Protocol Steps:

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with the test compound for the desired time. Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Cell Harvesting: Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL[9].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution[9].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9][10]. This allows time for the Annexin V and PI to bind.

  • Final Preparation: Add 400 µL of 1X Annexin-Binding Buffer to each tube and keep samples on ice, protected from light[9].

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on their fluorescence profiles:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA[11][12].

Protocol Steps:

  • Cell Harvesting: Collect at least 1 x 10⁶ cells per sample. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing[11][13]. This step is crucial for permeabilizing the cells and preventing clumping. Fix for at least 1 hour at 4°C (cells can be stored in ethanol at -20°C for weeks).

  • Washing: Centrifuge the fixed cells (a higher 'g' force may be needed) and wash twice with PBS to remove the ethanol[11].

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL). This step is essential because PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement[11][14].

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse width vs. pulse area to gate out cell doublets and aggregates. The resulting histogram will show distinct peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, with the S phase appearing between them.

References

A Cross-Validation Showdown: Taming a Genotoxic Impurity with Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Robust Quantification of 3-(Methylthio)propyl (methanesulfonate)

In the landscape of pharmaceutical development, the control of potential genotoxic impurities (PGIs) is not merely a regulatory hurdle; it is a fundamental pillar of patient safety.[1][2] The compound 3-(Methylthio)propyl (methanesulfonate), a sulfonate ester, falls into a class of compounds that warrants rigorous analytical scrutiny due to its structural alerts for genotoxicity.[3] Ensuring the accuracy and reliability of methods used to detect and quantify such impurities at trace levels is paramount. This guide provides an in-depth comparison of two orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)—for the analysis of 3-(Methylthio)propyl (methanesulfonate). We will delve into the scientific rationale behind method selection, present detailed experimental protocols, and showcase a cross-validation strategy designed to ensure the highest level of data integrity.

The very nature of sulfonate esters presents a significant analytical challenge. These compounds often lack a strong ultraviolet (UV) chromophore, rendering traditional HPLC-UV detection insufficiently sensitive for the trace-level analysis required for PGIs.[4][5] This necessitates the use of more universal or sensitive detection techniques. Furthermore, the semi-volatile nature of many sulfonate esters makes them amenable to gas chromatography, but this is highly dependent on the specific properties of the analyte.

Our target analyte, 3-(Methylthio)propyl (methanesulfonate), is a case in point. Based on the analysis of structurally similar compounds, we can infer key physicochemical properties that guide our analytical strategy. For instance, related propyl methanesulfonates are liquids at room temperature, suggesting sufficient volatility for GC analysis. However, the presence of the thioether and sulfonate groups may also allow for solubility in polar organic solvents compatible with HPLC. The lack of a significant UV chromophore is a critical consideration, pushing us towards non-UV based detection methods for liquid chromatography.

This guide will therefore focus on two powerful, yet fundamentally different, analytical approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive technique ideal for volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A universal detection method for non-volatile and semi-volatile compounds that does not rely on chromophores.

The cross-validation of these orthogonal methods provides a high degree of confidence in the reported results, as it is unlikely that two such different analytical techniques would be subject to the same matrix interferences or systematic errors.

The Imperative of Cross-Validation: A Workflow for Confidence

Cross-validation of analytical methods is a critical exercise to demonstrate the consistency and accuracy of results obtained from different procedures. It is especially important when transferring methods between laboratories or when introducing a new method. The workflow below outlines the key stages of a robust cross-validation plan.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome Dev_GCMS GC-MS Method Development & Validation Sample_Prep Prepare Spiked API Samples Dev_GCMS->Sample_Prep Dev_HPLC HPLC-CAD Method Development & Validation Dev_HPLC->Sample_Prep Analysis_GCMS Analyze Samples by GC-MS Sample_Prep->Analysis_GCMS Analysis_HPLC Analyze Samples by HPLC-CAD Sample_Prep->Analysis_HPLC Data_Comp Compare Results Statistically Analysis_GCMS->Data_Comp Analysis_HPLC->Data_Comp Conclusion Acceptance Criteria Met? (e.g., Bland-Altman Plot) Data_Comp->Conclusion Report Final Report Conclusion->Report

Caption: A streamlined workflow for the cross-validation of two orthogonal analytical methods.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: The anticipated volatility of 3-(Methylthio)propyl (methanesulfonate) makes GC-MS an excellent candidate for its analysis. The mass spectrometer provides exceptional specificity and sensitivity, allowing for confident identification and quantification even at very low levels.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 100 mg of the Active Pharmaceutical Ingredient (API) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane.

  • Prepare a series of calibration standards of 3-(Methylthio)propyl (methanesulfonate) in dichloromethane.

  • Prepare spiked API samples by adding known amounts of 3-(Methylthio)propyl (methanesulfonate) to the API solution.

2. GC-MS Conditions:

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Inlet: Splitless mode, 250 °C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Oven Program: 50 °C (hold 1 min), ramp to 250 °C at 20 °C/min, hold 5 min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 3-(Methylthio)propyl (methanesulfonate).

Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Rationale: For a compound lacking a UV chromophore, HPLC-CAD offers a robust alternative. CAD is a mass-based detector that provides a near-universal response for non-volatile and semi-volatile analytes, making it ideal for impurity quantification without the need for derivatization.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 100 mg of the API into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent system (e.g., acetonitrile/water).

  • Prepare a series of calibration standards of 3-(Methylthio)propyl (methanesulfonate) in the mobile phase.

  • Prepare spiked API samples by adding known amounts of 3-(Methylthio)propyl (methanesulfonate) to the API solution.

2. HPLC-CAD Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Settings: Evaporation temperature and filter settings optimized for the mobile phase.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical validation results for similar analytes and in accordance with ICH Q2(R1) guidelines.

ParameterGC-MSHPLC-CAD
Specificity High (mass-based detection)Moderate (universal detector)
Limit of Detection (LOD) ~0.1 ppm~0.5 ppm
Limit of Quantitation (LOQ) ~0.3 ppm~1.5 ppm
Linearity (r²) >0.999>0.995
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 5%< 10%
Robustness HighModerate

Cross-Validation in Practice: A Synergistic Approach

The core of the cross-validation study involves analyzing the same set of spiked API samples using both the validated GC-MS and HPLC-CAD methods. The results are then statistically compared to ensure concordance.

Cross-Validation_Logic cluster_Methods Analytical Methods cluster_Data Data Output cluster_Comparison Statistical Comparison cluster_Conclusion Conclusion GCMS GC-MS Analysis GCMS_Results Quantified Levels (ppm) GCMS->GCMS_Results HPLC HPLC-CAD Analysis HPLC_Results Quantified Levels (ppm) HPLC->HPLC_Results Stat_Analysis Bland-Altman Plot & Paired t-test GCMS_Results->Stat_Analysis HPLC_Results->Stat_Analysis Final_Conclusion Methods are Interchangeable Stat_Analysis->Final_Conclusion

A Bland-Altman plot is an excellent statistical tool for this comparison, as it visualizes the agreement between the two methods by plotting the difference between the measurements against their average. If the differences are randomly scattered around zero and fall within the limits of agreement, it indicates that the methods can be used interchangeably.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of orthogonal analytical methods, such as GC-MS and HPLC-CAD, for the determination of 3-(Methylthio)propyl (methanesulfonate) provides a robust and scientifically sound approach to impurity control. While GC-MS may offer superior sensitivity and specificity, HPLC-CAD serves as an excellent confirmatory technique, particularly when volatility or thermal stability of the analyte is a concern. By demonstrating the interchangeability of these methods, pharmaceutical development professionals can have a high degree of confidence in their data, ensuring both regulatory compliance and, most importantly, patient safety. This commitment to rigorous analytical science is the bedrock of modern drug development.

References

A Comparative Guide to the Specificity of 3-(Methylthio)propyl (methanesulfonate) as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Specificity in Alkylating Agents

Alkylating agents are a cornerstone of chemotherapy and a vital tool in molecular biology research.[1][2][3] Their utility stems from their ability to covalently modify biological macromolecules, most notably DNA, by adding an alkyl group.[1] This action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective against the rapidly proliferating cells characteristic of cancer.[1][2]

However, the therapeutic window and research applications of an alkylating agent are profoundly dictated by its specificity . An ideal agent would selectively modify its intended target (e.g., a specific DNA base in cancer cells) while minimizing off-target effects on healthy cells and other biomolecules. This guide provides an in-depth evaluation of the expected specificity of a lesser-known compound, 3-(Methylthio)propyl (methanesulfonate) , comparing it with well-established alkylating agents to provide a predictive framework for its performance.

Chemical Profile and Postulated Reaction Mechanism

To evaluate the specificity of 3-(Methylthio)propyl (methanesulfonate), we must first understand its structure and the chemical reactions it is likely to undergo.

The structure consists of a propyl chain with a methylthio (-S-CH₃) group at the 3-position and a methanesulfonate ('mesylate') leaving group. The mesylate is an excellent leaving group, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.

Caption: Structure of 3-(Methylthio)propyl (methanesulfonate).

Alkylating agents react via one of two primary nucleophilic substitution mechanisms: Sₙ1 or Sₙ2.[4]

  • Sₙ1 (Substitution Nucleophilic Unimolecular): The rate-determining step is the formation of a carbocation intermediate. These agents tend to be less selective, reacting rapidly with available nucleophiles, including water.

  • Sₙ2 (Substitution Nucleophilic Bimolecular): The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. The reaction rate depends on the concentrations of both the alkylating agent and the nucleophile.[4]

Given that the methanesulfonate group is attached to a primary carbon, 3-(Methylthio)propyl (methanesulfonate) is expected to react predominantly through an Sₙ2 mechanism . This is characteristic of other alkyl sulfonates, such as busulfan.[4] This mechanism implies that its reactivity will be highly dependent on the strength and concentration of the available nucleophiles.

SN2_Mechanism reactants Nu:⁻ (Nucleophile) R-X (Alkylating Agent) transition_state [Nu---R---X]⁻ Transition State reactants->transition_state Concerted Attack products Nu-R (Alkylated Product) X:⁻ (Leaving Group) transition_state->products Bond Formation/ Bond Cleavage

Caption: Generalized Sₙ2 reaction mechanism for an alkylating agent.

Theoretical Frameworks for Predicting Specificity

Two key theories provide a robust framework for predicting how 3-(Methylthio)propyl (methanesulfonate) will interact with the diverse nucleophilic landscape of a cell.

Hard and Soft Acids and Bases (HSAB) Theory

The HSAB principle is a qualitative concept that helps predict the outcome of acid-base reactions.[5][6] It states that:

  • Hard acids prefer to bind to hard bases . These interactions are primarily electrostatic or ionic in nature.[5][7]

  • Soft acids prefer to bind to soft bases . These interactions are driven by the formation of strong covalent bonds.[5][7]

In the context of alkylation:

  • Lewis Acids (Electrophiles): The alkylating agent's reactive carbon center.

  • Lewis Bases (Nucleophiles): Electron-rich sites on biomolecules (e.g., N, O, S atoms).

Classification of Relevant Species:

Species TypeClassificationExamplesRationale
Acid Soft Electrophilic Carbon of 3-(Methylthio)propyl (methanesulfonate) Primary alkyl carbons in Sₙ2 reactions are considered soft electrophiles.[6]
Bases Hard O⁶ of Guanine, Phosphate oxygens, N³ of Adenine, Asp/Glu carboxylatesSmall, highly electronegative atoms with low polarizability.[6]
Borderline N⁷ of Guanine, N¹ of Adenine, Histidine nitrogenIntermediate properties.[6]
Soft Cysteine sulfur, Methionine sulfurLarge, highly polarizable atoms with lower electronegativity.[6]

Based on HSAB theory, the soft electrophilic center of 3-(Methylthio)propyl (methanesulfonate) is predicted to react preferentially with soft nucleophiles . Therefore, we can anticipate a higher reactivity towards the sulfur atom of cysteine and methionine residues in proteins compared to the hard oxygen atoms in DNA. Among DNA bases, it is expected to favor alkylation at the more borderline N⁷ position of guanine over the harder O⁶ position.

The Swain-Scott Equation

The Swain-Scott equation provides a quantitative linear free-energy relationship to correlate the reaction rates of an alkylating agent with different nucleophiles.[8][9] The equation is:

log(k/k₀) = s * n

Where:

  • k is the rate constant for the reaction with a given nucleophile.

  • k₀ is the rate constant for the reaction with a reference nucleophile (water).

  • n is the nucleophilicity parameter , a measure of the nucleophile's strength.

  • s is the substrate constant , which reflects the sensitivity of the alkylating agent to the strength of the nucleophile.

A large s-value (close to 1.0) indicates high sensitivity to nucleophile strength, which is characteristic of agents reacting via an Sₙ2 mechanism . Conversely, a small s-value (closer to 0) suggests an Sₙ1 mechanism, where the reaction rate is largely independent of the nucleophile. For 3-(Methylthio)propyl (methanesulfonate), an s-value approaching 1.0 would be expected, confirming its Sₙ2 character and selective reactivity towards stronger nucleophiles.

Proposed Experimental Protocol for Specificity Evaluation

To empirically validate these theoretical predictions, a self-validating, multi-tiered experimental protocol is required.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation A Synthesize & Purify 3-(Methylthio)propyl (methanesulfonate) B Prepare Model Nucleophiles (dG, Cys, His) C Prepare Buffers & Solvents D Incubate Alkylating Agent with each Nucleophile C->D E Time-Course Sampling D->E F Reaction Quenching E->F G HPLC Separation of Reactants & Products F->G H Quantification via UV-Vis G->H I Product Identification via LC-MS/MS G->I J Calculate Rate Constants (k) K Determine Relative Reactivity J->K L Correlate with HSAB & Swain-Scott K->L

Caption: Workflow for evaluating the specificity of an alkylating agent.

Step-by-Step Methodology
  • Reagent Preparation:

    • Synthesize and purify 3-(Methylthio)propyl (methanesulfonate). Purity must be confirmed (>99%) by NMR and HPLC-MS.

    • Prepare stock solutions of model nucleophiles: 2'-deoxyguanosine (dG), L-cysteine (Cys), and L-histidine (His) in an appropriate aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). The choice of these nucleophiles provides representative hard (O⁶-dG), soft (S-Cys), and borderline (N-His, N⁷-dG) targets.

  • Alkylation Reaction:

    • In a temperature-controlled reaction vessel (e.g., 37 °C), add 3-(Methylthio)propyl (methanesulfonate) to each nucleophile solution to initiate the reaction. A molar excess of the nucleophile is used to ensure pseudo-first-order kinetics.

    • Collect aliquots at defined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Immediately quench the reaction in each aliquot by adding a large excess of a highly reactive, non-interfering nucleophile like sodium thiosulfate.

  • Analytical Quantification:

    • Inject each quenched sample into a reverse-phase HPLC system.

    • Develop a gradient elution method to separate the unreacted nucleophile, the alkylated product(s), and the parent alkylating agent.

    • Use a diode-array detector (DAD) or UV-Vis detector to monitor the elution profile at appropriate wavelengths.

    • Create calibration curves for each analyte to accurately quantify their concentrations over time.

  • Product Identification:

    • Analyze the reaction mixtures using LC-MS/MS to confirm the identity of the alkylated products by matching their mass-to-charge ratio (m/z) and fragmentation patterns with theoretical values.

  • Data Analysis:

    • Plot the concentration of the unreacted nucleophile versus time to determine the observed rate constant (k_obs) for each reaction.

    • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the alkylating agent.

    • Compare the rate constants for the different nucleophiles to establish a quantitative ranking of reactivity and specificity.

Comparative Analysis with Standard Alkylating Agents

To contextualize the performance of 3-(Methylthio)propyl (methanesulfonate), its predicted properties are compared with those of well-characterized agents. The data for the target compound are predictive, based on the principles outlined above.

Feature3-(Methylthio)propyl (methanesulfonate) Methyl Methanesulfonate (MMS) Ethyl Methanesulfonate (EMS) N-methyl-N-nitrosourea (MNU)
Reaction Mechanism Predominantly Sₙ2Sₙ2Mixed Sₙ1/Sₙ2[10]Sₙ1
HSAB Character SoftBorderline Hard/SoftSoftHard
Predicted s-value ~0.9~0.87~0.67Low (<<0.5)
Primary DNA Target(s) N⁷-Guanine, N³-AdenineN⁷-Guanine, N³-Adenine[11][12]O⁶-Guanine, N⁷-Guanine[10]O⁶-Guanine, Phosphotriesters
Reactivity with Sulfur High (Predicted)ModerateHighLow
Key Characteristic High sensitivity to strong nucleophiles; potential for high protein reactivity.A classic Sₙ2-like agent used as a research benchmark.[11][13]A mixed-character agent capable of modifying both N and O atoms.[10]A potent mutagen due to its high reactivity with oxygen atoms in DNA.

Conclusion and Field-Proven Insights

Based on fundamental chemical principles, 3-(Methylthio)propyl (methanesulfonate) is projected to be a soft alkylating agent that reacts via an Sₙ2 mechanism. Its specificity profile is expected to be dominated by its reactivity towards soft and borderline nucleophiles.

Key Predictions:

  • High Thiol Reactivity: The compound will likely show high reactivity towards cysteine residues in proteins. This could be leveraged for applications in chemoproteomics or for developing drugs that target specific cysteine-containing proteins. However, it also suggests a potential for rapid inactivation by glutathione in a cellular context.

  • DNA Alkylation Pattern: Within DNA, it is expected to preferentially alkylate the N⁷ position of guanine and the N³ position of adenine, similar to MMS.[11][12] Its reactivity towards the highly mutagenic O⁶ position of guanine is predicted to be low, suggesting it may be less mutagenic than agents like EMS or MNU.

  • Dependence on Nucleophilicity: Its Sₙ2 character means its biological effects will be highly dependent on the local concentration of strong nucleophiles, making it a more selective tool than Sₙ1 agents.

The presence of the internal methylthio group is a unique feature. While not directly at the reaction center, it could subtly influence the compound's solubility, cell permeability, and interaction with transporter proteins, warranting further investigation. The experimental workflow detailed in this guide provides a clear and robust pathway for empirically determining the precise specificity of this and other novel alkylating agents, enabling researchers to make informed decisions about their potential applications.

References

Safety Operating Guide

Navigating the Disposal of 3-(Methylthio)propyl (methanesulfonate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, particularly in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a detailed operational and disposal plan for 3-(Methylthio)propyl (methanesulfonate), a compound featuring both a thioether and a methanesulfonate ester functional group. By understanding the inherent chemical reactivity of this molecule, we can establish a robust, self-validating protocol that prioritizes safety and environmental stewardship.

Understanding the Compound: A Dual-Functionality Molecule Demanding Respect

Given these potential hazards, all handling of 3-(Methylthio)propyl (methanesulfonate) and its waste must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard Class Potential Effects Recommended PPE & Handling
Acute Toxicity (Oral)Toxic if swallowed[1][2].Wear nitrile gloves, lab coat, and safety glasses. Do not eat, drink, or smoke in the work area[1].
Skin/Eye IrritationCauses skin and serious eye irritation[1][2].Wear nitrile gloves, lab coat, and safety glasses with side shields or goggles.
Mutagenicity/CarcinogenicityMay cause genetic defects and is suspected of causing cancer[1][2].Handle exclusively in a chemical fume hood. Use engineering controls to minimize exposure.
Aquatic ToxicityToxic to aquatic life with long-lasting effects[1].Avoid release to the environment. Collect all waste for proper disposal[1].

The Core Directive: A Step-by-Step Disposal Protocol

The proper disposal of 3-(Methylthio)propyl (methanesulfonate) hinges on a two-pronged chemical inactivation strategy targeting both the sulfonate ester and the thioether functionalities, followed by compliant hazardous waste disposal.

Experimental Protocol: Chemical Inactivation

This protocol is designed to be performed within a chemical fume hood.

Materials:

  • Waste containing 3-(Methylthio)propyl (methanesulfonate)

  • 1 M Sodium hydroxide (NaOH) solution

  • Commercial bleach (sodium hypochlorite, ~5-6%)

  • Stir plate and stir bar

  • Appropriate hazardous waste container, properly labeled

  • pH paper or pH meter

Procedure:

  • Initial Hydrolysis of the Sulfonate Ester:

    • Place the waste solution in a suitable container on a stir plate.

    • Slowly add 1 M NaOH solution while stirring to raise the pH to >12. This basic hydrolysis will cleave the methanesulfonate ester, reducing its alkylating potential.

    • Allow the reaction to stir for at least 2 hours at room temperature to ensure complete hydrolysis.

  • Oxidation of the Thioether:

    • After the hydrolysis step, slowly add an excess of commercial bleach solution to the reaction mixture. The bleach will oxidize the thioether to the less odorous and generally less hazardous sulfoxide or sulfone.

    • Continue stirring for an additional hour.

  • Neutralization and Final Waste Collection:

    • Carefully neutralize the solution to a pH between 6 and 8 by slowly adding an appropriate acid (e.g., 1 M HCl).

    • The treated, neutralized solution should be transferred to a properly labeled hazardous waste container.

Diagram 1: Chemical Inactivation Workflow

G cluster_0 Step 1: Sulfonate Ester Hydrolysis cluster_1 Step 2: Thioether Oxidation cluster_2 Step 3: Neutralization & Collection A Waste Solution (3-(Methylthio)propyl (methanesulfonate)) B Add 1 M NaOH (pH > 12) A->B C Stir for 2 hours B->C D Hydrolyzed Solution C->D E Add Excess Bleach D->E F Stir for 1 hour E->F G Oxidized Solution F->G H Neutralize (pH 6-8) G->H I Transfer to Hazardous Waste Container H->I

Caption: Workflow for the chemical inactivation of 3-(Methylthio)propyl (methanesulfonate).

Logistical Framework for Compliant Disposal

All chemical waste, including the treated solution and any contaminated materials, must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA), as well as state and local regulations[7].

Key Logistical Steps:

  • Waste Characterization: Based on the inferred hazards, this waste should be classified as hazardous.

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials. A chemical compatibility chart should be consulted to prevent dangerous reactions[8].

  • Accumulation Time Limits: Adhere to the accumulation time limits for your institution's generator status (e.g., 180 days for Small Quantity Generators).

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.

Diagram 2: Waste Management Lifecycle

G A Generation (in fume hood) B Chemical Inactivation (as per protocol) A->B C Containerization & Labeling B->C D Segregated Storage (Satellite Accumulation Area) C->D E Scheduled Pickup (Licensed Contractor) D->E F Final Disposal (TSDF) E->F

Caption: Lifecycle of hazardous waste from generation to final disposal.

Spill Management: Preparedness is Paramount

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills (within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a bleach solution, followed by a water rinse.

For Large Spills (outside of a chemical fume hood):

  • Evacuate the immediate area.

  • Alert your institution's emergency response team (e.g., Environmental Health & Safety).

  • Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-(Methylthio)propyl (methanesulfonate) is a multi-step process that requires a thorough understanding of its chemical properties and the applicable regulatory landscape. By following the detailed procedures outlined in this guide, researchers can ensure the safe handling and compliant disposal of this and other similar chemical entities, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.